Acetoxyisovalerylalkannin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-acetyloxy-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O8/c1-12(2)6-9-18(30-19(28)11-23(4,5)31-13(3)24)14-10-17(27)20-15(25)7-8-16(26)21(20)22(14)29/h6-8,10,18,25-26H,9,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSAGDWOHVQNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CC(C)(C)OC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to β-Acetoxyisovalerylalkannin
A comprehensive overview for researchers, scientists, and drug development professionals
[TOC]
Executive Summary
β-Acetoxyisovalerylalkannin is a naturally occurring naphthoquinone compound, primarily isolated from the roots of plants belonging to the Boraginaceae family, such as Arnebia euchroma and Lithospermum erythrorhizon. As a derivative of the well-studied shikonin/alkannin enantiomeric pair, it has garnered significant interest for its diverse pharmacological activities. This technical guide provides a detailed examination of β-acetoxyisovalerylalkannin, focusing on its chemical properties, biological activities, and mechanism of action, with a particular emphasis on its potent anti-inflammatory effects. This document synthesizes the available scientific literature to serve as a comprehensive resource for researchers and professionals in drug development.
Chemical and Physical Properties
β-Acetoxyisovalerylalkannin is classified as a quinone and is characterized by its naphthazarin skeleton. It typically presents as a red powder or oil.
| Property | Value | Source |
| IUPAC Name | [1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-acetyloxy-3-methylbutanoate | PubChem |
| Molecular Formula | C23H26O8 | PubChem |
| Molecular Weight | 430.45 g/mol | PubChem |
| Appearance | Red powder or oil | Commercial Suppliers |
| Purity | ≥ 98% | Commercial Suppliers |
| CAS Number | 69091-17-4 | Commercial Suppliers |
Biological Activity and Mechanism of Action
β-Acetoxyisovalerylalkannin exhibits a range of biological activities, with its anti-inflammatory properties being the most extensively studied. It also demonstrates potential as an antineoplastic, antimicrobial, and antiviral agent, largely extrapolated from studies on its parent compound, shikonin, and related derivatives.
Anti-Inflammatory and Anti-proliferative Activity
In vitro studies utilizing human immortalized keratinocytes (HaCaT cells) have demonstrated that β-acetoxyisovalerylalkannin exerts significant anti-inflammatory and anti-proliferative effects. It effectively reduces abnormal cell proliferation and inflammatory responses, making it a promising candidate for mitigating skin inflammation-related damage.[1][2]
β-Acetoxyisovalerylalkannin has been shown to inhibit the proliferation and migration of HaCaT cells in a dose-dependent manner.
| Concentration | Effect on HaCaT Cell Proliferation | Effect on HaCaT Cell Migration |
| 4 µmol·L⁻¹ | Statistically significant inhibition | Statistically significant inhibition |
| 8 µmol·L⁻¹ | Stronger statistically significant inhibition | Stronger statistically significant inhibition |
Data extrapolated from graphical representations in Ma et al., 2025.
The compound induces apoptosis in HaCaT cells, contributing to its anti-proliferative effects.[1] Flow cytometry analysis has shown a dose-dependent increase in the apoptotic rate of HaCaT cells upon treatment with β-acetoxyisovalerylalkannin.
| Concentration | Percentage of Apoptotic HaCaT Cells (Early + Late Apoptosis) |
| 0 µmol·L⁻¹ (Control) | ~5% |
| 4 µmol·L⁻¹ | ~15% |
| 8 µmol·L⁻¹ | ~25% |
Estimated from flow cytometry plots in Ma et al., 2025.
β-Acetoxyisovalerylalkannin significantly downregulates the mRNA levels of several pro-inflammatory markers in HaCaT cells, including CXCL1, CXCL2, CXCL8, CCL20, IFN-γ, MCP-1, TNF-α, and NF-κB.[2]
| Inflammatory Marker | Fold Change in mRNA Expression (8 µmol·L⁻¹ treatment vs. induced control) |
| CXCL1 | ~0.4-fold |
| CXCL2 | ~0.5-fold |
| CXCL8 | ~0.6-fold |
| CCL20 | ~0.5-fold |
| IFN-γ | ~0.6-fold |
| MCP-1 | ~0.5-fold |
| TNF-α | ~0.4-fold |
| NF-κB | ~0.7-fold |
Data are estimations based on the graphical data presented in Ma et al., 2025, and represent a significant downregulation.
Signaling Pathways
The primary mechanism of action for the anti-inflammatory and anti-proliferative effects of β-acetoxyisovalerylalkannin involves the modulation of the MAPK/STAT3 signaling pathway.[1][2]
β-Acetoxyisovalerylalkannin inhibits the phosphorylation of key proteins in the MAPK and STAT3 pathways within HaCaT cells. This inhibition leads to the observed anti-inflammatory and anti-proliferative effects.
| Protein | Effect of β-acetoxyisovalerylalkannin (8 µmol·L⁻¹) |
| p-P38 | Significant decrease in phosphorylation |
| p-ERK1/2 | Significant decrease in phosphorylation |
| p-STAT3 | Significant decrease in phosphorylation |
Qualitative data from Western blot analysis in Ma et al., 2025.
Metabolic Pathways
Non-targeted metabolomics has revealed that β-acetoxyisovalerylalkannin can modulate several metabolic pathways in HaCaT cells, including arginine and proline metabolism, glutathione metabolism, and glycine, serine, and threonine metabolism.[2] These alterations likely contribute to its overall protective effects against skin inflammation.
Antineoplastic, Antimicrobial, and Antiviral Activities
While specific studies on β-acetoxyisovalerylalkannin are limited, extensive research on its parent compound, shikonin, and other derivatives suggests potent antineoplastic, antimicrobial, and antiviral properties.
-
Antineoplastic Activity: Shikonin and its derivatives are known to induce apoptosis and inhibit proliferation in various cancer cell lines.[2] The proposed mechanisms include the induction of reactive oxygen species (ROS), inhibition of topoisomerase, and modulation of various signaling pathways.
-
Antimicrobial Activity: Extracts from Arnebia euchroma, a source of β-acetoxyisovalerylalkannin, have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Derivatives of alkannin and shikonin have shown particularly strong activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1]
-
Antiviral Activity: Naphthoquinones from Lithospermum erythrorhizon have reported antiviral activities. Shikonin has been shown to inhibit the replication of several viruses.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of β-acetoxyisovalerylalkannin's biological activity.
Cell Culture and Treatment
-
Cell Line: Human immortalized keratinocytes (HaCaT).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: β-Acetoxyisovalerylalkannin is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to the desired final concentrations (e.g., 4 and 8 µmol·L⁻¹). Control cells are treated with an equivalent concentration of DMSO.
Cell Proliferation Assay (CCK-8)
-
Seed HaCaT cells into 96-well plates at a density of 5 x 10³ cells/well and culture for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of β-acetoxyisovalerylalkannin or DMSO (control).
-
Incubate for specified time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Flow Cytometry)
-
Treat HaCaT cells with β-acetoxyisovalerylalkannin for 48 hours.
-
Harvest cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend cells in 1X binding buffer.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
-
Lyse treated HaCaT cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-P38, anti-P38, anti-p-ERK1/2, anti-ERK1/2, anti-p-STAT3, anti-STAT3, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control (e.g., GAPDH).
Non-Targeted Metabolomics
-
Quench the metabolism of treated HaCaT cells rapidly and extract metabolites using a cold methanol/water solution.
-
Separate the metabolites using ultra-high-performance liquid chromatography (UHPLC) coupled to a high-resolution mass spectrometer (e.g., Q-Exactive).
-
Acquire data in both positive and negative ion modes.
-
Process the raw data using software such as XCMS for peak picking, alignment, and integration.
-
Identify differential metabolites by comparing the treated and control groups using statistical analysis (e.g., t-test, fold change analysis).
-
Perform pathway analysis using databases such as KEGG to identify affected metabolic pathways.
Synthesis
β-Acetoxyisovalerylalkannin is primarily a natural product. However, its synthesis can be approached through the semi-synthesis from its parent compound, shikonin. The general strategy involves the esterification of the side-chain hydroxyl group of shikonin.
Future Directions
The potent anti-inflammatory and anti-proliferative properties of β-acetoxyisovalerylalkannin, particularly in the context of skin diseases, make it a compelling candidate for further preclinical and clinical development. Future research should focus on:
-
In vivo efficacy studies: Evaluating the therapeutic potential of β-acetoxyisovalerylalkannin in animal models of inflammatory skin diseases.
-
Pharmacokinetic and toxicological profiling: Determining the ADME (absorption, distribution, metabolism, and excretion) properties and safety profile of the compound.
-
Optimization of the chemical structure: Synthesizing and evaluating analogs to improve potency, selectivity, and pharmacokinetic properties.
-
Elucidation of other biological activities: Conducting detailed investigations into its potential antineoplastic, antimicrobial, and antiviral effects.
Conclusion
β-Acetoxyisovalerylalkannin is a promising natural product with well-defined anti-inflammatory and anti-proliferative activities, primarily mediated through the inhibition of the MAPK/STAT3 signaling pathway. Its ability to modulate cellular metabolism further underscores its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study and potential application of this multifaceted compound.
References
Acetoxyisovalerylalkannin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Acetoxyisovalerylalkannin, a naturally occurring naphthoquinone, has garnered significant interest within the scientific community for its notable biological activities, particularly its anti-inflammatory properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological functions, with a special focus on its role in the TGF-β/Smad3 signaling pathway. Detailed experimental protocols and data are presented to facilitate further research and development of this promising compound.
Chemical Structure and Properties
β-Acetoxyisovalerylalkannin is a derivative of alkannin, a well-known natural pigment. Its chemical structure is characterized by a naphthoquinone core with a substituted side chain.
Chemical Structure:
The IUPAC name for β-acetoxyisovalerylalkannin is [(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-acetyloxy-3-methylbutanoate[1].
Physicochemical and Spectroscopic Data:
A summary of the key physicochemical and computed properties of β-acetoxyisovalerylalkannin is provided in the table below. The compound typically presents as a red powder[2].
| Property | Value | Reference |
| Molecular Formula | C23H26O8 | [1][2][3] |
| Molecular Weight | 430.45 g/mol | [4] |
| Appearance | Red powder | [2] |
| Purity | >98% | [1] |
| Computed XLogP3 | 4.4 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 8 | [3] |
| Rotatable Bond Count | 9 | [3] |
| Exact Mass | 430.16276778 | [3] |
| Topological Polar Surface Area | 127 Ų | [3] |
Biological Activity and Signaling Pathways
β-Acetoxyisovalerylalkannin exhibits significant anti-inflammatory and wound-healing properties. Its mechanism of action has been linked to the modulation of key signaling pathways involved in inflammation and tissue repair.
Anti-inflammatory Effects
β-Acetoxyisovalerylalkannin has demonstrated potent anti-inflammatory activity. Studies have shown that it can suppress the production of pro-inflammatory cytokines while promoting the expression of anti-inflammatory cytokines. This modulation of the inflammatory response is crucial for its therapeutic potential.
TGF-β/Smad3 Signaling Pathway in Wound Healing
A key area of research for β-acetoxyisovalerylalkannin is its role in promoting the healing of venous ulcers. This has been attributed to its activation of the Transforming Growth Factor-β (TGF-β)/Smad3 signaling pathway.
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads then form a complex with the common mediator Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in cellular processes such as proliferation, differentiation, and extracellular matrix production, all of which are critical for wound healing.
Below is a diagram illustrating the activation of the TGF-β/Smad3 pathway by β-acetoxyisovalerylalkannin.
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Isolation and structure elucidation of antioxidant compounds from leaves of Laurus nobilis and Emex spinosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Acetoxyisovalerylalkannin: A Technical Guide to Its Natural Sources and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetoxyisovalerylalkannin, a bioactive naphthoquinone derivative, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its extraction and isolation, quantitative analysis, and an exploration of its known biological activities, with a particular focus on its interaction with cellular signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound is a secondary metabolite found primarily in the roots of various plant species belonging to the Boraginaceae family.[1][2] These plants have a long history of use in traditional medicine, and modern scientific investigations have identified a range of shikonin and alkannin derivatives, including this compound, as key bioactive constituents.
The principal natural sources identified in the literature are:
-
Arnebia euchroma : Commonly known as "Ratanjot," this plant is a well-documented source of this compound.[3] Studies have focused on both the wild plant and cell suspension cultures for the production of this and other related naphthoquinones.
-
Onosma paniculata : This species within the Boraginaceae family is also reported to contain this compound.
-
Other Boraginaceae Species : While specific quantitative data for this compound is not as readily available for other species, the broader class of shikonin and alkannin esters, to which it belongs, is found in genera such as Lithospermum, Alkanna, Anchusa, and Echium.[2]
Quantitative Analysis
The concentration of this compound can vary depending on the plant species, geographical location, and cultivation conditions. High-performance liquid chromatography (HPLC) is the standard analytical technique for the quantification of this compound.
Table 1: Quantitative Data for this compound in Natural Sources
| Plant Source | Part of Plant | Analytical Method | Reported Concentration | Reference |
| Arnebia euchroma | Roots | HPLC | Varies among batches | [3] |
| Onosma paniculata | Roots | Not specified | Data not available |
Experimental Protocols
The extraction and isolation of this compound from its natural sources involve multi-step processes. The lipophilic nature of the compound dictates the use of organic solvents for extraction. Subsequent purification is typically achieved through various chromatographic techniques.
General Extraction of Shikonin Derivatives from Boraginaceae Roots
Several methods have been optimized for the extraction of shikonin and its derivatives, which can be adapted for this compound.
a) Ultrasound-Assisted Extraction (UAE):
This method is frequently employed to enhance extraction efficiency while minimizing the degradation of thermolabile compounds.[1][4]
-
Plant Material : Dried and powdered roots of the source plant.
-
Solvent : Ethanol, methanol, or a mixture of n-hexane and dichloromethane.[1]
-
Solid-to-Liquid Ratio : Typically ranges from 1:10 to 1:40 (g/mL).[1]
-
Ultrasonic Time : 30-90 minutes.[1]
-
Temperature : Maintained below 60°C to prevent degradation.[4]
-
Procedure :
-
The powdered root material is suspended in the chosen solvent at the specified ratio.
-
The mixture is subjected to ultrasonication for the designated time and at a controlled temperature.
-
The extract is then filtered to remove solid plant material.
-
The solvent is evaporated under reduced pressure to yield the crude extract.
-
b) Supercritical CO2 Extraction:
This environmentally friendly technique utilizes supercritical carbon dioxide, often with a co-solvent, to extract the desired compounds.
-
Co-solvent : Methanol is often used as an entrainer to improve the extraction efficiency of moderately polar compounds like shikonin derivatives.
-
Procedure :
-
The pulverized root material is packed into an extraction vessel.
-
Supercritical CO2, with the methanolic entrainer, is passed through the vessel.
-
The pressure and temperature are controlled to optimize the extraction of the target compounds.
-
The extract is collected after depressurization, where CO2 becomes a gas and separates from the non-volatile extract.
-
Preparative High-Performance Liquid Chromatography (HPLC) for Isolation and Purification
A rapid preparative HPLC method has been developed for the isolation and purification of acetylshikonin and β-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma.[3] This method can be adapted for extracts from root material.
-
Stationary Phase : C18 column.[3]
-
Mobile Phase : Isocratic elution with acetonitrile/methanol (95:5 v/v).[3]
-
Flow Rate : Dependent on the preparative column dimensions.
-
Detection : UV-Vis detector at a wavelength appropriate for naphthoquinones (e.g., 520 nm).
-
Procedure :
-
The crude extract is dissolved in a suitable solvent and filtered.
-
The solution is injected onto the preparative HPLC system.
-
Fractions are collected based on the retention time of the target compound.
-
The purity of the collected fractions is assessed using analytical HPLC.
-
The solvent is evaporated to yield the purified this compound.
-
This method has been shown to yield compounds with over 98% purity.[3]
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is another effective technique for the preparative isolation and purification of shikonin and its esters from extracts of Alkanna tinctoria roots and can be applied to other Boraginaceae species.[5] This method avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample.
Characterization
The structural elucidation of the isolated this compound is performed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern of the compound.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : To determine the characteristic absorption maxima of the naphthoquinone chromophore.
Biological Activity and Signaling Pathways
This compound has been shown to possess significant biological activity, particularly in the context of inflammatory skin diseases.
Anti-inflammatory Effects
In-vitro studies have demonstrated that this compound can suppress the proliferation and hypermigration of human keratinocytes (HaCaT cells) and induce apoptosis. It has also been shown to downregulate the mRNA levels of several inflammatory markers.
Inhibition of the MAPK/STAT3 Signaling Pathway
A key mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6] This pathway is crucial in regulating cellular processes such as inflammation, proliferation, and survival. The inhibition of this pathway by this compound leads to a reduction in the expression of pro-inflammatory cytokines and a decrease in the inflammatory response.
Below is a diagram illustrating the inhibitory effect of this compound on the MAPK/STAT3 signaling pathway.
Caption: Inhibition of the MAPK/STAT3 signaling pathway by this compound.
Conclusion
This compound stands out as a promising natural compound with well-defined anti-inflammatory properties. This guide has provided a comprehensive overview of its natural sources, methods for its quantification and isolation, and its mechanism of action involving the inhibition of the MAPK/STAT3 signaling pathway. Further research into the specific molecular interactions and in-vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential and pave the way for its development as a novel pharmaceutical agent. The detailed protocols and data presented herein serve as a valuable resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.
References
- 1. Pharmacological Significance of Boraginaceae with Special Insights into Shikonin and Its Potential in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
biosynthesis pathway of Acetoxyisovalerylalkannin
An In-depth Technical Guide to the Biosynthesis of Acetoxyisovalerylalkannin
Executive Summary: This document provides a comprehensive technical overview of the biosynthetic pathway of this compound, a complex naphthoquinone derivative produced in the roots of several species of the Boraginaceae family. The biosynthesis is a multi-stage process originating from primary metabolism, involving the convergence of the mevalonate (MVA) and phenylpropanoid pathways to form the core alkannin structure. Subsequent tailoring by specialized acyltransferases leads to the formation of diverse derivatives, including this compound. This guide details the precursor pathways, key enzymatic steps, and final acylation reactions. It includes quantitative data, detailed experimental protocols, and pathway visualizations to support researchers, scientists, and drug development professionals in understanding and potentially engineering this valuable metabolic pathway.
Introduction to this compound
Alkannin, and its enantiomer shikonin, are potent bioactive naphthoquinone pigments found primarily in the root periderm of plants from the Boraginaceae family, such as Lithospermum erythrorhizon, Alkanna tinctoria, and Arnebia euchroma[1]. These compounds and their derivatives, collectively known as A/S, exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, wound-healing, and anticancer properties[1][2]. This compound is one such derivative, an esterified form of the alkannin core, which contributes to the diverse phytochemical profile and therapeutic potential of these plants[3]. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical and industrial applications.
Overall Biosynthetic Pathway
The biosynthesis of this compound is an extension of the core shikonin/alkannin pathway. It begins with two primary precursors: Geranyl Pyrophosphate (GPP) , derived from the cytosolic Mevalonate (MVA) pathway, and p-Hydroxybenzoic Acid (PHB) , synthesized via the Phenylpropanoid pathway[1][4]. These precursors are condensed and cyclized to form the naphthoquinone scaffold, which is then hydroxylated to produce alkannin. Finally, a series of acylation steps attach the isovaleryl and acetyl moieties to yield the target compound.
Detailed Biosynthetic Stages
Precursor Supply: Geranyl Pyrophosphate (GPP) via the Mevalonate (MVA) Pathway
GPP, the C10 isoprenoid precursor, is synthesized in the cytosol through the MVA pathway. This pathway is considered the primary source of GPP for shikonin biosynthesis[5]. The process begins with the condensation of three acetyl-CoA molecules. The enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a key rate-limiting step in this pathway[1][5].
Precursor Supply: p-Hydroxybenzoic Acid (PHB) via the Phenylpropanoid Pathway
The second precursor, PHB, is derived from L-phenylalanine via the phenylpropanoid pathway[1][5]. Key enzymes in this conversion include Phenylalanine ammonia-lyase (PAL), Cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL)[4]. The conversion of p-coumaroyl-CoA to PHB is a critical branch point leading towards naphthoquinone biosynthesis.
Formation of the Naphthoquinone Core
The dedicated shikonin/alkannin pathway begins with the condensation of PHB and GPP, a reaction catalyzed by the endoplasmic reticulum-bound p-hydroxybenzoate geranyltransferase (PGT)[1][6]. This forms 3-geranyl-4-hydroxybenzoic acid (GBA), which is subsequently converted to geranylhydroquinone (GHQ). A series of hydroxylation, oxidation, and cyclization reactions, involving multiple cytochrome P450 enzymes, transforms GHQ into the deoxyshikonin/deoxyalkannin intermediate, which is then hydroxylated to form the final shikonin/alkannin core.
Key Enzymes in Core Formation:
-
p-Hydroxybenzoate Geranyltransferase (PGT): Catalyzes the first committed step.
-
CYP76B100 / Geranylhydroquinone 3''-hydroxylase: Hydroxylates the geranyl side chain of GHQ at the C-3'' position to form 3''-hydroxy-geranylhydroquinone[1].
-
CYP76B101 & CYP76B74: Further oxidize the side chain, facilitating the cyclization required to form the naphthoquinone ring[1].
-
Polyphenol Oxidase (PPO): A copper-dependent enzyme implicated in the crucial naphthalene ring formation step[7][8].
-
Deoxyshikonin Hydroxylases (DSH1/DSH2): Catalyze the final hydroxylation to produce shikonin and its enantiomer, alkannin[1].
Final Tailoring Steps: Acylation of Alkannin
The structural diversity of A/S derivatives arises from the acylation of the side-chain hydroxyl group. This is catalyzed by members of the BAHD acyltransferase family. Two key enzymes identified in L. erythrorhizon are LeSAT1 (shikonin O-acyltransferase) and LeAAT1 (alkannin O-acyltransferase), which exhibit strong enantiomer specificity[1][9].
For the synthesis of this compound, a multi-step or multi-enzyme process is likely:
-
Isovalerylation: Alkannin is acylated by an alkannin O-acyltransferase using isovaleryl-CoA as the acyl donor, forming Isovalerylalkannin.
-
Hydroxylation: A subsequent hydroxylation may occur on the isovaleryl group, forming a β-hydroxyisovalerylalkannin intermediate.
-
Acetylation: This hydroxylated intermediate is then acetylated by an acyltransferase using acetyl-CoA as the donor to yield β-acetoxyisovalerylalkannin[3].
Recent research has also identified LeBAHD56, an acyltransferase capable of utilizing multiple acyl-CoA donors (including acetyl-CoA, isobutyryl-CoA, and isovaleryl-CoA) to acylate shikonin, highlighting the complexity and potential promiscuity of these tailoring enzymes[10].
Quantitative Analysis of the Pathway
Quantitative data on the kinetic properties of all enzymes in the pathway are not fully available. However, studies involving genetic modification and inhibitor application have provided valuable insights into metabolic flux and product accumulation.
| Parameter | Value / Observation | Organism / Condition | Reference |
| Shikonin Production | Reduced upon downregulation of LeGPPS (geranyl diphosphate synthase). | L. erythrorhizon hairy roots | [6] |
| Shikonin Production | Increased by 73-108% in LeGPPS-RNAi lines when treated with fosmidomycin (MEP pathway inhibitor), indicating the MVA pathway is the primary GPP source. | L. erythrorhizon hairy roots | [6] |
| Acetylshikonin Production | Increased 2.1-fold with overexpression of EpGHQH1 (geranylhydroquinone 3″-hydroxylase). | Echium plantagineum | |
| Acetylshikonin Content | Significantly increased in LeBAHD1/LeSAT1 overexpression lines. | L. erythrorhizon hairy roots | [11] |
| Acetylshikonin Content | Significantly decreased in LeBAHD1/LeSAT1 knockout lines. | L. erythrorhizon hairy roots | [11] |
| Isovalerylshikonin Content | Highest content observed in E. italicum compared to other Echium species. | Echium italicum | [12] |
| pH Optimum | Maximum acetylshikonin production observed at pH 9.5 in cell culture. | Arnebia euchroma | [1] |
Key Experimental Protocols
Elucidation of the this compound pathway has relied on a combination of biochemical assays, metabolomics, and molecular biology techniques.
Metabolite Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying shikonin/alkannin and their derivatives.
-
Principle: Reverse-phase chromatography separates compounds based on their polarity. A C18 column is typically used with a mobile phase gradient of an acidified aqueous solvent and an organic solvent. Detection is performed using a UV/Vis or photodiode array (PDA) detector at a characteristic wavelength for naphthoquinones (e.g., 520 nm).
-
Sample Preparation: Roots are dried, powdered, and extracted with a solvent like ethanol or chloroform. The extract is filtered and may be concentrated before injection[13].
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 150 mm × 4.6 mm, 5 µm particle size)[13].
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and acidified water (e.g., 0.1 M acetic acid)[13]. A common isocratic mixture is 70:30 (v/v) acetonitrile:0.1 M acetic acid[13].
-
Flow Rate: 1.0 mL/min[13].
-
Detection: 520 nm[12].
-
Quantification: Based on a standard curve generated from purified reference compounds (e.g., acetylshikonin, isovalerylshikonin)[13].
-
Gene Function Analysis using CRISPR/Cas9
The CRISPR/Cas9 system has been successfully applied in L. erythrorhizon to validate the function of genes in the A/S pathway.
-
Principle: The Cas9 nuclease is guided by a specific single-guide RNA (sgRNA) to a target gene, where it creates a double-strand break. The cell's error-prone repair mechanism often introduces insertions or deletions (indels), leading to a frameshift mutation and gene knockout.
-
Workflow:
-
sgRNA Design: Design sgRNAs targeting a specific exon of the gene of interest (e.g., LePPO1 or LeBAHD1)[7][11].
-
Vector Construction: Clone the sgRNA and Cas9 expression cassettes into a binary vector suitable for Agrobacterium-mediated transformation.
-
Transformation: Introduce the vector into Agrobacterium rhizogenes. Use the transformed Agrobacterium to infect leaf or stem explants of L. erythrorhizon to induce hairy root formation[11].
-
Screening: Select transformed hairy roots (often using a fluorescent marker).
-
Genotyping: Extract genomic DNA from hairy root lines, PCR amplify the target region, and use Sanger sequencing to confirm the presence of mutations[11].
-
Phenotyping: Perform metabolite analysis (e.g., via HPLC) on the confirmed knockout lines and compare the shikonin derivative profile to wild-type or empty-vector controls to determine the effect of the gene knockout[11].
-
Transcriptome Analysis (RNA-Seq)
RNA-sequencing is used to identify candidate genes by comparing gene expression levels between shikonin-producing and non-producing tissues or conditions.
-
Principle: RNA is extracted from different samples (e.g., root periderm vs. inner root tissue), converted to cDNA, sequenced, and the resulting reads are mapped to a reference genome or assembled de novo. Differential expression analysis identifies genes that are significantly up- or down-regulated in correlation with shikonin production[6].
-
Experimental Design: Compare high-production vs. low-production conditions, such as:
-
Analysis: Co-expression network analysis can be used to identify clusters of genes that are transcriptionally coordinated with known pathway genes (like LeGPPS or LePGT1), revealing novel candidates for uncharacterized steps[6].
Conclusion
The biosynthesis of this compound is a complex, highly regulated process that builds upon the conserved shikonin/alkannin pathway. While the core pathway from primary metabolites to the naphthoquinone scaffold is increasingly well-understood, the final tailoring steps that generate the vast diversity of A/S derivatives are an active area of research. The identification of specific and promiscuous BAHD acyltransferases has been a significant advancement. Future work combining multi-omics approaches, advanced genetic engineering tools like CRISPR/Cas9, and detailed enzymatic characterization will be essential to fully elucidate the network, understand its regulation, and harness its potential for producing high-value medicinal compounds.
References
- 1. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of alkannin derivatives from Alkanna species by high-performance liquid chromatography/photodiode array/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Genome-Wide Comparison and Functional Characterization of HMGR Gene Family Associated with Shikonin Biosynthesis in Lithospermum erythrorhizon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrative analysis of the shikonin metabolic network identifies new gene connections and reveals evolutionary insight into shikonin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vivo transgenic studies confirm the critical acylation function of LeBAHD56 for shikonin in Lithospermum erythrorhizon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genome-Wide Identification of LeBAHDs in Lithospermum erythrorhizon and In Vivo Transgenic Studies Confirm the Critical Roles of LeBAHD1/LeSAT1 in the Conversion of Shikonin to Acetylshikonin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. turkjps.org [turkjps.org]
- 14. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide to the Isolation of Acetoxyisovalerylalkannin from Arnebia euchroma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Acetoxyisovalerylalkannin, a significant naphthoquinone derivative found in the medicinal plant Arnebia euchroma. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflow.
Introduction
Arnebia euchroma, a member of the Boraginaceae family, is a well-known medicinal plant used in traditional medicine. Its roots are a rich source of naphthoquinone pigments, primarily shikonin and its derivatives, which are responsible for the plant's wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Among these derivatives, this compound (also known as β-acetoxyisovalerylshikonin) is a compound of significant interest for its potential therapeutic applications. The precise and efficient isolation of this compound is crucial for further pharmacological studies and drug development.
This guide focuses on the established methods for extracting and purifying this compound from both plant material and cell suspension cultures of Arnebia euchroma.
Extraction Methodologies
The initial step in the isolation of this compound involves the extraction of crude naphthoquinones from the source material. Several methods have been employed for the extraction of shikonin and its derivatives from Arnebia euchroma.
Homogenate Extraction
An efficient method for extracting shikonin and its derivatives involves homogenate extraction. This technique has been optimized to provide high extraction efficiency in a short amount of time.[3] Key parameters that influence the extraction yield include the choice of solvent, extraction time, and the liquid-to-solid ratio.[3]
Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction is another effective method for obtaining shikonin derivatives from Arnebia euchroma roots.[4][5] This technique utilizes ultrasonic waves to facilitate the release of target compounds from the plant matrix. The efficiency of UAE is dependent on factors such as ultrasonic power, temperature, extraction time, particle size of the plant material, and the liquid-to-solid ratio.[4] The addition of surfactants has also been shown to significantly increase the extraction yield.[5]
Purification Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
Following the initial crude extraction, preparative HPLC is a highly effective method for the isolation and purification of individual shikonin derivatives, including this compound, to a high degree of purity.[1][6]
Experimental Protocol for Preparative HPLC
This protocol is adapted from a validated method for the rapid preparative HPLC separation of acetylshikonin and β-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma.[1]
1. Sample Preparation:
- The crude extract obtained from Arnebia euchroma is dissolved in the mobile phase.
- The solution is filtered through a 0.45 µm membrane filter prior to injection into the HPLC system.
2. HPLC Instrumentation and Conditions:
- Column: C18 reversed-phase column.[1]
- Mobile Phase: Acetonitrile/Methanol (95:5, v/v).[1][6]
- Flow Rate: 0.6 mL/min.[6]
- Mode: Isocratic.[1][6]
- Detection Wavelength: 520 nm (for naphthoquinones).
- Temperature: Ambient.
3. Fraction Collection:
- The eluent is monitored, and fractions corresponding to the peak of β-acetoxyisovalerylshikonin are collected.
- The identity and purity of the collected fraction are confirmed using analytical HPLC and spectroscopic methods (e.g., NMR, Mass Spectrometry).
4. Post-Purification:
- The solvent from the collected fractions is evaporated under reduced pressure to yield the purified compound.
Quantitative Data
The following table summarizes the quantitative data associated with the HPLC purification of β-acetoxyisovalerylshikonin.[1]
| Parameter | Value |
| Purity of Isolated Compound | >98% |
| Limit of Detection (LOD) | 0.146 µg/mL |
| Limit of Quantification (LOQ) | 0.487 µg/mL |
| Recovery | 94.7 - 96.8% |
| Repeatability (%RSD) | 1.27 |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound from Arnebia euchroma.
Caption: Workflow for the isolation of this compound.
Biological Activity and Future Directions
While this guide focuses on the isolation of this compound, it is important to note the significant biological activities of shikonin derivatives. These compounds have demonstrated a range of pharmacological effects, and further research into the specific mechanisms of action of this compound is warranted. For instance, the related compound isovalerylshikonin has been shown to act as a resistance-modifying agent in drug-resistant Staphylococcus aureus by suppressing the expression of the MsrA efflux pump.[7] Investigating similar mechanisms for this compound could open new avenues for its therapeutic application.
The successful isolation of pure this compound using the methods described herein is a critical first step for in-depth biological and pharmacological evaluation, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Shikonin Homogenate Extraction from Arnebia euchroma Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Isovalerylshikonin, a new resistance-modifying agent from Arnebia euchroma, supresses antimicrobial resistance of drug-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: β-Acetoxyisovalerylalkannin (CAS Number: 69091-17-4)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Summary
β-Acetoxyisovalerylalkannin , also known as Beta-Acetoxyisovalerylshikonin, is a naturally occurring naphthoquinone derivative isolated from the roots of plants belonging to the Boraginaceae family, most notably Arnebia euchroma.[1] This compound is a member of the shikonin family, which is renowned for a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and wound-healing properties. β-Acetoxyisovalerylalkannin, as a specific ester of alkannin, contributes to the overall therapeutic effects of extracts derived from these plants. Its chemical structure and properties are detailed in the table below.
| Property | Value | Reference |
| CAS Number | 69091-17-4 | [1][2][3][4][5][6][7] |
| Synonyms | Beta-Acetoxyisovalerylshikonin, (1S)-1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-(acetyloxy)-3-methylbutanoate | [1][6] |
| Molecular Formula | C23H26O8 | [1][2][3][4][5][7] |
| Molecular Weight | 430.45 g/mol | [1][2][4] |
| Appearance | Red powder or oil | [2][3][6] |
| Purity | Typically ≥ 98% | [3][5][6] |
| Solubility | Soluble in DMSO (50 mg/mL with sonication) | [1] |
| Storage | Store at -20°C, protected from light | [1] |
Biological Activity and Mechanism of Action
β-Acetoxyisovalerylalkannin has demonstrated significant potential in the modulation of key signaling pathways involved in inflammation and tissue repair. Its primary mechanisms of action revolve around the regulation of the TGF-β/Smad3 and MAPK/STAT3 signaling cascades.
Wound Healing via TGF-β/Smad3 Pathway Activation
β-Acetoxyisovalerylalkannin has been shown to promote the healing of pressure-induced venous ulcers. This therapeutic effect is attributed to its ability to activate the Transforming Growth Factor-β (TGF-β)/Smad3 signaling pathway. Activation of this pathway is crucial for various stages of wound healing, including cell proliferation, migration, and extracellular matrix deposition.
TGF-β/Smad3 Signaling Pathway
References
- 1. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of Acetoxyisovalerylalkannin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoxyisovalerylalkannin, a naturally occurring naphthoquinone derivative, has garnered significant interest within the scientific community for its pronounced biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its anti-inflammatory and cytotoxic effects. Detailed experimental methodologies and quantitative data are presented to support further research and development in the fields of dermatology and oncology.
Core Biological Activities
Current research indicates that β-Acetoxyisovalerylalkannin, a prominent isomer, exhibits significant anti-inflammatory and anti-proliferative properties. The primary focus of existing studies has been on its effects on human keratinocytes and melanoma cells.
Anti-Inflammatory and Cytotoxic Effects on Human Keratinocytes (HaCaT Cells)
In vitro studies on the immortalized human keratinocyte cell line, HaCaT, have demonstrated that β-Acetoxyisovalerylalkannin can suppress cell proliferation and migration while inducing apoptosis.[1] These effects are particularly relevant to inflammatory skin diseases characterized by hyperproliferation of keratinocytes.
Quantitative Data Summary
The following table summarizes the observed effects of β-Acetoxyisovalerylalkannin on HaCaT cells. It is important to note that precise IC50 values were not explicitly stated in the primary literature; the values presented here are estimated from graphical representations of dose-response curves.
| Biological Activity | Cell Line | Parameter | Result | Concentration Range Tested |
| Cytotoxicity | HaCaT | Estimated IC50 | ~20 µM | 0 - 40 µM |
| Anti-proliferative | HaCaT | Inhibition of Colony Formation | Significant reduction | 10 - 40 µM |
| Anti-migratory | HaCaT | Inhibition of Wound Healing | Significant inhibition | 10 - 40 µM |
| Apoptosis Induction | HaCaT | Increased Apoptotic Rate | Dose-dependent increase | 10 - 40 µM |
| Anti-inflammatory | HaCaT | Downregulation of mRNA levels (CXCL1, CXCL2, CXCL8, CCL20, IFN-γ, MCP-1, TNF-α, NF-κB) | Significant reduction | Not specified |
Antitumor Activity on Human Melanoma Cells
Recent studies have explored the potential of β-Acetoxyisovalerylalkannin as an anti-cancer agent. In vitro experiments on human melanoma cell lines A375 and U918 have shown that it inhibits cell proliferation and induces apoptosis. This is mediated through the induction of reactive oxygen species (ROS) and mitochondrial depolarization, leading to the activation of caspase-9 and caspase-3.[2]
Quantitative Data Summary
| Biological Activity | Cell Lines | Key Findings |
| Anti-proliferative | A375, U918 | Inhibition of cell proliferation |
| Apoptosis Induction | A375, U918 | Increased late apoptosis rate |
| Mechanism of Action | A375, U918 | Induction of ROS, mitochondrial depolarization, regulation of BAX/Bcl-2, increased cleaved caspase-9 and -3 |
Signaling Pathway Analysis: Inhibition of the MAPK/STAT3 Pathway
A key mechanism underlying the anti-inflammatory and anti-proliferative effects of β-Acetoxyisovalerylalkannin in HaCaT cells is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] This pathway is crucial in regulating inflammation and cell proliferation. β-Acetoxyisovalerylalkannin has been shown to decrease the phosphorylation of key proteins in this cascade, including p38, ERK1/2, and STAT3.
Caption: MAPK/STAT3 Signaling Pathway Inhibition by β-Acetoxyisovalerylalkannin.
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the cited research.
Cell Culture
-
Cell Line: Human immortalized keratinocytes (HaCaT).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (CCK-8)
This assay is used to assess the cytotoxic effect of a compound on cell proliferation.
Caption: Workflow for the CCK-8 Cell Viability Assay.
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Preparation: HaCaT cells are seeded and treated with β-Acetoxyisovalerylalkannin for 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) in the dark.
-
Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, in this case, the phosphorylated and total proteins of the MAPK/STAT3 pathway.
-
Cell Lysis: HaCaT cells are treated with β-Acetoxyisovalerylalkannin, and total protein is extracted using lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated p38, ERK1/2, and STAT3, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound, particularly its β-isomer, demonstrates significant potential as a therapeutic agent for inflammatory skin diseases and certain types of cancer. Its ability to inhibit the MAPK/STAT3 signaling pathway provides a clear mechanistic basis for its anti-proliferative and pro-apoptotic effects. Further research is warranted to fully elucidate its therapeutic efficacy, safety profile, and potential for clinical application. The detailed methodologies and data presented in this guide aim to facilitate these future investigations.
References
The Core Mechanism of Action of Acetoxyisovalerylalkannin and Related Shikonin Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the putative mechanism of action of Acetoxyisovalerylalkannin, a derivative of the naphthoquinone compound shikonin. Due to a lack of specific literature on this compound, this document extrapolates its mechanism based on the well-documented activities of structurally similar shikonin derivatives, such as acetylshikonin and β,β-dimethylacrylshikonin. Shikonin and its derivatives are renowned for their potent anti-inflammatory and anti-cancer properties, which are attributed to their influence on key cellular signaling pathways.[1][2]
Anti-inflammatory Mechanism of Action
Shikonin and its derivatives exert significant anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway and modulation of the MAPK pathway.[3][4][5]
1.1. Inhibition of the NF-κB Signaling Pathway
The canonical anti-inflammatory mechanism of shikonin derivatives involves the suppression of the NF-κB pathway.[3] Under inflammatory conditions, such as those induced by lipopolysaccharide (LPS), shikonin derivatives intervene at a critical point in this pathway. They inhibit the proteasome-mediated degradation of IκB-α, the inhibitory protein of NF-κB.[3] This stabilization of IκB-α prevents the nuclear translocation of the p65 subunit of NF-κB.[3] Consequently, the transcription of pro-inflammatory genes, including TNF-α, IL-6, and various matrix metalloproteinases (MMPs), is significantly reduced.[3][4] Some studies also indicate that acetylshikonin can inhibit the phosphorylation of IκBα and IKKα/β, further preventing NF-κB activation.[6]
1.2. Modulation of the MAPK Signaling Pathway
Shikonin derivatives have also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in the inflammatory response.[4][5] Specifically, β,β-dimethylacrylshikonin has been observed to inhibit this pathway.[5] In human chondrocytes, shikonin was found to slightly alter the phosphorylation level of ERK.[4]
Anti-Cancer Mechanism of Action: Induction of Apoptosis
A primary anti-cancer mechanism of shikonin derivatives is the induction of programmed cell death, or apoptosis, in various cancer cell lines.[7][8] This is predominantly achieved through the intrinsic, mitochondria-mediated pathway.
2.1. Intrinsic Apoptotic Pathway
The induction of apoptosis by acetylshikonin and other derivatives is often initiated by an increase in intracellular Reactive Oxygen Species (ROS).[6][9] This oxidative stress leads to the loss of mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytoplasm.[5]
In the cytoplasm, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[7] Caspase-3 is responsible for the cleavage of various cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis.[7]
The process is also regulated by the Bcl-2 family of proteins. Shikonin derivatives can downregulate the expression of anti-apoptotic proteins like Bcl-2, XIAP, and cIAP-2, while upregulating pro-apoptotic proteins such as Bax and Bak.[5][10]
2.2. Cell Cycle Arrest
In addition to apoptosis, shikonin derivatives can induce cell cycle arrest in cancer cells. For instance, acetylshikonin has been shown to cause S phase arrest in human leukemia K562 cells.[6] Other derivatives have been found to induce G2/M phase arrest.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on shikonin derivatives.
Table 1: IC50 Values of Shikonin Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Shikonin | HC and pCH-OA | 1.2 ± 0.1 | [4] |
| Compound 40 (Shikonin derivative) | HeLa | 1.26 - 18.50 | [7] |
| Compound 40 (Shikonin derivative) | HepG2 | 1.26 - 18.50 | [7] |
| Compound 40 (Shikonin derivative) | MCF-7 | 1.26 - 18.50 | [7] |
Table 2: Anti-inflammatory Activity of Shikonin Derivatives
| Compound | Model | Dosage | Effect | Reference |
| Acetylshikonin | Carrageenan-induced rat paw edema | ED50 of 6.91 mg/kg (p.o.) | Anti-inflammatory agent | [11] |
| Shikonin | Sepsis-induced acute liver injury | 50 mg/kg | Treatment of inflammation | [2] |
| Shikonin | Acetaminophen-induced acute liver injury | 50 mg/kg | Treatment of inflammation | [2] |
Experimental Protocols
4.1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of shikonin derivatives on cancer cells.
-
Methodology:
-
Seed cells (e.g., HeLa, HepG2, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the shikonin derivative for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
4.2. Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells after treatment with a shikonin derivative.
-
Methodology:
-
Treat cells with the desired concentration of the shikonin derivative for a specified time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
4.3. Western Blot Analysis
-
Objective: To detect the expression levels of proteins involved in signaling pathways (e.g., NF-κB, apoptosis-related proteins).
-
Methodology:
-
Treat cells with the shikonin derivative and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, cleaved caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
References
- 1. Pharmacological properties and derivatives of shikonin-A review in recent years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin extracted from medicinal Chinese herbs exerts anti-inflammatory effect via proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and mechanism of novel shikonin derivatives as potent anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Apoptosis induced by β,β-dimethylacrylshikonin is associated with Bcl-2 and NF-κB in human breast carcinoma MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
Delving into the Anti-inflammatory Potential of β-Acetoxyisovalerylalkannin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Acetoxyisovalerylalkannin, a naturally occurring naphthoquinone, has garnered significant interest for its potential therapeutic applications, particularly in the realm of inflammatory skin diseases. This technical guide provides an in-depth analysis of the anti-inflammatory properties of β-acetoxyisovalerylalkannin, focusing on its mechanism of action, quantitative effects on inflammatory mediators, and detailed experimental protocols for its investigation. The information presented herein is based on current in vitro research and aims to serve as a valuable resource for researchers and professionals in the field of dermatology and drug development.
Core Mechanism of Action: Inhibition of the MAPK/STAT3 Signaling Pathway
In vitro studies have elucidated that a primary mechanism through which β-acetoxyisovalerylalkannin exerts its anti-inflammatory effects is by inhibiting the activation of the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] This pathway is a critical regulator of inflammatory responses in skin cells.
The MAPK cascade, involving key proteins such as p38 and ERK1/2, and the subsequent activation of the transcription factor STAT3, play a pivotal role in the expression of a wide array of pro-inflammatory genes.[1] β-Acetoxyisovalerylalkannin has been shown to significantly reduce the phosphorylation of p38, ERK1/2, and STAT3 in human keratinocytes (HaCaT cells), thereby downregulating the inflammatory cascade.[1]
Below is a diagram illustrating the inhibitory effect of β-acetoxyisovalerylalkannin on the MAPK/STAT3 signaling pathway.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of β-acetoxyisovalerylalkannin has been quantified through its ability to suppress the expression of various pro-inflammatory cytokines and chemokines in human keratinocytes (HaCaT cells). The following tables summarize the observed dose-dependent inhibitory effects.
Table 1: Effect of β-Acetoxyisovalerylalkannin on IL-17A-Induced Inflammatory Markers in HaCaT Cells
| Inflammatory Marker | Low Dose Inhibition | High Dose Inhibition |
| CXCL1 mRNA | Significant | More Potent (p < 0.01) |
| CXCL2 mRNA | Significant | More Potent (p < 0.01) |
| CXCL8 mRNA | Significant | More Potent (p < 0.01) |
| CCL20 mRNA | Significant | More Potent (p < 0.01) |
Table 2: Effect of β-Acetoxyisovalerylalkannin on LPS-Induced Inflammatory Markers in HaCaT Cells
| Inflammatory Marker | Low Dose Inhibition | High Dose Inhibition |
| IFN-γ mRNA | Potent (p < 0.001) | Potent (p < 0.001) |
| MCP-1 mRNA | Potent (p < 0.001) | Potent (p < 0.001) |
| TNF-α mRNA | Potent (p < 0.001) | Potent (p < 0.001) |
| NF-κB mRNA | Potent (p < 0.001) | Potent (p < 0.001) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols utilized in the in vitro assessment of β-acetoxyisovalerylalkannin's anti-inflammatory properties.
Cell Culture and Treatment
-
Cell Line: Human immortalized keratinocytes (HaCaT cells) are cultured.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For inflammatory stimulation, HaCaT cells are treated with either Interleukin-17A (IL-17A) or Lipopolysaccharide (LPS). Subsequently, cells are treated with varying concentrations (low and high doses) of β-acetoxyisovalerylalkannin.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the mRNA levels of inflammatory markers.
-
RNA Extraction: Total RNA is isolated from treated and untreated HaCaT cells using a suitable RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
qRT-PCR: The cDNA is then used as a template for qRT-PCR with specific primers for the target inflammatory genes (e.g., CXCL1, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the 2^-ΔΔCt method.
Western Blotting for Protein Analysis
This technique is employed to detect the phosphorylation status of key proteins in the MAPK/STAT3 pathway.
-
Protein Extraction: Total protein is extracted from HaCaT cells using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of p38, ERK1/2, and STAT3.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Studies: A Research Gap
A comprehensive literature search did not yield any specific in vivo studies investigating the anti-inflammatory properties of β-acetoxyisovalerylalkannin in animal models of skin inflammation. This represents a significant gap in the current understanding of this compound's therapeutic potential.
However, it is noteworthy that the parent compound, shikonin, and other shikonin derivatives have demonstrated anti-inflammatory effects in various in vivo models of skin diseases, including atopic dermatitis and psoriasis.[2] These studies suggest that shikonin derivatives, as a class of compounds, hold promise for the topical treatment of inflammatory skin conditions. Future research should prioritize the in vivo evaluation of β-acetoxyisovalerylalkannin to validate the promising in vitro findings and to assess its efficacy and safety in a physiological context.[1]
Conclusion
β-Acetoxyisovalerylalkannin demonstrates significant anti-inflammatory properties in vitro, primarily through the inhibition of the MAPK/STAT3 signaling pathway in human keratinocytes. The available quantitative data robustly supports its ability to downregulate a range of key pro-inflammatory mediators. While the lack of in vivo data is a current limitation, the promising preclinical findings strongly warrant further investigation of β-acetoxyisovalerylalkannin in animal models of inflammatory skin disease. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to explore and potentially harness the therapeutic potential of this compelling natural compound.
References
- 1. Exploring the In Vitro Mechanism of Action of β-Acetoxyisovalerylalkannin on Inflammatory Skin Diseases Using Network-Based Pharmacology and Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Effects of Shikonin and Its Potential in Skin Repair: A Review - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Anti-proliferative Effects of Acetoxyisovalerylalkannin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoxyisovalerylalkannin, a naturally occurring naphthoquinone derivative, has demonstrated notable anti-proliferative properties against various cancer cell lines. This technical guide provides a comprehensive overview of its effects, focusing on the underlying molecular mechanisms and experimental methodologies. The information presented is intended to support further research and development of this compound as a potential therapeutic agent.
Data Presentation: Anti-proliferative Activity
While specific IC50 values for the anti-proliferative effects of this compound are not consistently reported in publicly available literature, qualitative data from various studies have demonstrated its inhibitory activity against several human cancer cell lines. The primary methods cited for assessing cell viability and proliferation are the Cell Counting Kit-8 (CCK-8) and MTT assays.
Table 1: Summary of Anti-proliferative Effects of this compound
| Cell Line | Cancer Type | Assay Method | Observed Effect | Citation |
| A375 | Human Melanoma | CCK-8 | Inhibition of proliferation | [1] |
| U918 | Human Melanoma | CCK-8 | Inhibition of proliferation | [1] |
| HaCaT | Human Keratinocytes | CCK-8 | Inhibition of proliferation | [2] |
Mechanism of Action
This compound exerts its anti-proliferative effects through distinct molecular pathways in different cell types.
Induction of Apoptosis in Melanoma Cells
In human melanoma cells (A375 and U918), this compound induces apoptosis through a pathway mediated by reactive oxygen species (ROS) and mitochondria.[1] Key events in this pathway include:
-
Increased ROS Production: The compound triggers an increase in intracellular ROS levels.
-
Mitochondrial Depolarization: The elevated ROS leads to a loss of mitochondrial membrane potential.
-
Regulation of Bcl-2 Family Proteins: It modulates the expression of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., Bcl-2) proteins.
-
Caspase Activation: The mitochondrial pathway culminates in the activation of caspase-9 and caspase-3, leading to the execution of apoptosis.[1]
Inhibition of MAPK/STAT3 Signaling in Keratinocytes
In human keratinocyte (HaCaT) cells, this compound has been shown to inhibit the MAPK/STAT3 signaling pathway.[3] This inhibition is characterized by the reduced phosphorylation of key proteins in this pathway, including p38, ERK1/2, and STAT3.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research on this compound.
Cell Proliferation Assay (CCK-8)
This protocol is a general guideline for assessing cell viability and proliferation using the Cell Counting Kit-8.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and adjust the cell suspension to a concentration of 1 × 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell adherence.
-
-
Treatment:
-
Prepare a series of concentrations of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control group (medium with the solvent used to dissolve the compound).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Reaction:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control group.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC is detected in the FL1 channel, and PI is detected in the FL2 or FL3 channel.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis for Signaling Pathways
This protocol provides a general procedure for analyzing the protein expression and phosphorylation status in signaling pathways.
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-p38, p38, p-ERK1/2, ERK1/2, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
-
Visualization of Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by this compound.
Caption: Mitochondria-Mediated Apoptosis Pathway in Melanoma Cells.
Caption: Inhibition of MAPK/STAT3 Signaling Pathway in HaCaT Cells.
References
Spectroscopic and Biological Insights into Acetoxyisovalerylalkannin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the naphthoquinone derivative, Acetoxyisovalerylalkannin. It includes detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, experimental protocols for acquiring such data, and an exploration of potential biological signaling pathways this class of compounds may influence.
Spectroscopic Data of this compound
The structural elucidation of this compound, a red powder, relies heavily on modern spectroscopic techniques.[][2] The key data from ¹H NMR, ¹³C NMR, and Mass Spectrometry are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.[3][4] For this compound, both ¹H and ¹³C NMR spectra provide critical information about its carbon-hydrogen framework.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| Data not available in search results |
Note: Specific chemical shift values and multiplicities for this compound were not found in the provided search results. The tables are structured for the inclusion of such data when available.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
Table 3: Mass Spectrometry Data for this compound
| m/z | Ion Type | Notes |
| 430.4 | [M]+ | Molecular Ion |
| Fragmentation data not available in search results |
The molecular formula of this compound is C₂₃H₂₆O₈, corresponding to a molecular weight of 430.4 g/mol .[5]
Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for accurate structure elucidation. Below are detailed methodologies for NMR and MS analysis of natural products like this compound.
NMR Spectroscopy Protocol
A general protocol for obtaining NMR spectra of a natural product isolate is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution to calibrate the chemical shift scale to 0.00 ppm.
-
Data Acquisition:
-
Record the ¹H NMR spectrum. Key parameters include the number of scans, relaxation delay, and pulse width.
-
Record the ¹³C NMR spectrum. This often requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
Perform 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons, aiding in the complete structural assignment.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Mass Spectrometry Protocol
A typical protocol for the mass spectrometric analysis of a natural product is outlined below:
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for natural products include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). ESI is a soft ionization technique suitable for polar and thermally labile molecules, while APCI is better for less polar compounds.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight, Orbitrap).
-
Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) is performed. A specific precursor ion is selected, fragmented (e.g., through collision-induced dissociation - CID), and the resulting product ions are analyzed.
-
Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight and elemental composition (from high-resolution mass spectrometry) and to deduce structural motifs from the fragmentation pattern.
Potential Biological Signaling Pathways
Naphthoquinones are known to modulate cellular signaling through various mechanisms, often involving the generation of reactive oxygen species (ROS). This can lead to the activation or inhibition of several important signaling cascades.
Key signaling pathways potentially affected by naphthoquinones like this compound include:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: This pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Shikonin derivatives have been shown to modulate the MAPK signaling cascade.[6]
-
PI3K/Akt Pathway: This pathway is central to cell survival, growth, and proliferation. Some shikonin derivatives have been found to regulate this pathway, often leading to the induction of apoptosis in cancer cells.[6]
-
STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: STAT3 is involved in cell growth and apoptosis and is often dysregulated in cancer. Naphthoquinones have been observed to influence STAT3 signaling.
The general mechanism often involves the induction of oxidative stress, which can then trigger these downstream signaling events, ultimately leading to cellular responses such as apoptosis or cell cycle arrest in cancer cells.
Further research is required to specifically elucidate the biological activities and the precise signaling pathways modulated by this compound. This technical guide serves as a foundational resource for such future investigations.
References
- 2. CAS 69091-17-4 | β-acetoxyisovalerylalkannin [phytopurify.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,1-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. This compound | C23H26O8 | CID 5321188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Shikonin Derivatives Inhibit Inflammation Processes and Modulate MAPK Signaling in Human Healthy and Osteoarthritis Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
physical and chemical properties of Acetoxyisovalerylalkannin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoxyisovalerylalkannin is a naturally occurring naphthoquinone derivative belonging to the shikonin family of compounds. These compounds are primarily isolated from the roots of plants belonging to the Boraginaceae family, such as Arnebia euchroma. Possessing a characteristic red pigmentation, this compound and its analogs have garnered significant interest in the scientific community for their diverse and potent biological activities, including anti-inflammatory and anti-cancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its known signaling pathways.
Physical and Chemical Properties
This compound is a lipophilic molecule with the molecular formula C23H26O8, corresponding to a molecular weight of approximately 430.45 g/mol .[1][2] It typically presents as a red powder or oil and is classified as a quinone.[1][3][4]
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Appearance | Red powder or oil | [1][4] |
| Molecular Formula | C23H26O8 | [1][2] |
| Molecular Weight | ~430.45 g/mol | [1][2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Table 2: Chemical and Spectroscopic Properties of this compound
| Property | Description |
| IUPAC Name | (S)-1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-acetoxy-3-methylbutanoate |
| Synonyms | β-acetoxyisovalerylalkannin |
| CAS Number | 69091-17-4 |
| ¹H NMR (CDCl₃) | Data not available |
| ¹³C NMR (CDCl₃) | Data not available |
| Mass Spectrometry (m/z) | Data not available |
| Infrared (IR) ν (cm⁻¹) | Data not available |
Experimental Protocols
Isolation and Purification of β-Acetoxyisovalerylalkannin from Arnebia euchroma Cell Suspension Cultures[5][6]
This protocol describes the isolation and purification of β-acetoxyisovalerylalkannin using preparative High-Performance Liquid Chromatography (HPLC).
1. Cell Culture:
-
Establish cell suspension cultures of Arnebia euchroma from friable callus in a suitable liquid medium (e.g., MS medium) supplemented with appropriate plant growth regulators.
-
Maintain the suspension cultures by regular sub-culturing.
2. Extraction:
-
Harvest the cultured cells and extract the naphthoquinone pigments. While the specific extraction solvent for this compound is not detailed in the provided results, a common method for related compounds involves extraction with an organic solvent like methanol or ethanol.
3. Preparative HPLC Purification:
-
Column: C18 reversed-phase column.
-
Mobile Phase: An isocratic mobile phase of acetonitrile/methanol (95:5 v/v) is effective.[5]
-
Detection: Monitor the elution profile using a UV-Vis detector at an appropriate wavelength for naphthoquinones (e.g., 520 nm).
-
Fraction Collection: Collect the fractions corresponding to the peak of β-acetoxyisovalerylalkannin.
-
Purity Analysis: The purity of the isolated compound can be assessed by analytical HPLC, with reported purities exceeding 98%.[5]
Characterization of β-Acetoxyisovalerylalkannin
Standard analytical techniques are employed to confirm the identity and purity of the isolated compound.
-
High-Performance Liquid Chromatography (HPLC): Used for both purification and purity assessment.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the detailed chemical structure of the molecule.
Investigation of Biological Activity: Western Blotting for MAPK and STAT3 Phosphorylation
This protocol outlines the general steps to assess the effect of β-acetoxyisovalerylalkannin on protein phosphorylation in a cell-based assay.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HaCaT keratinocytes) in the appropriate growth medium.
-
Treat the cells with varying concentrations of β-acetoxyisovalerylalkannin for a specified duration. Include appropriate vehicle controls.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
3. Protein Quantification:
-
Determine the total protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
4. SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-P38, P38, p-ERK1/2, ERK1/2, p-STAT3, and STAT3).
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the corresponding total protein levels to determine the relative phosphorylation.
Biological Activity and Signaling Pathways
β-Acetoxyisovalerylalkannin has been shown to exert significant biological effects, notably in the context of inflammation and cancer.
Activation of the MAPK/STAT3 Signaling Pathway
Research has demonstrated that β-acetoxyisovalerylalkannin can activate the intracellular Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways in human keratinocytes.[1] This activation involves the phosphorylation of key proteins within these cascades, including P38, ERK1/2, and STAT3.
Caption: Activation of MAPK and STAT3 signaling by this compound.
Induction of Apoptosis in Melanoma Cells
β-Acetoxyisovalerylalkannin has been found to suppress the proliferation of human melanoma cells and induce apoptosis.[6] The mechanism of action involves the generation of Reactive Oxygen Species (ROS) and the subsequent depolarization of the mitochondrial membrane. This leads to the regulation of pro- and anti-apoptotic proteins, such as BAX and Bcl-2, and the activation of the caspase cascade, specifically cleaved caspase-9 and cleaved caspase-3.[6]
Caption: ROS-mediated apoptosis induced by this compound.
Conclusion
This compound is a promising natural product with well-defined anti-inflammatory and anti-cancer activities. The activation of the MAPK/STAT3 pathway and the induction of ROS-mediated apoptosis represent key mechanisms underlying its therapeutic potential. Further research is warranted to fully elucidate its physical and chemical properties, optimize its synthesis, and explore its full pharmacological profile for potential drug development. This guide provides a foundational resource for scientists and researchers dedicated to advancing the understanding and application of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Assessment of ROS Production in the Mitochondria of Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of the contributions of absorption bands for overtones and composite frequencies in infrared spectra of brominated and oxygen-containing organic compounds | Semantic Scholar [semanticscholar.org]
- 5. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Acetoxyisovalerylalkannin: A Literature Review for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoxyisovalerylalkannin is a naturally occurring naphthoquinone derivative belonging to the alkannin and shikonin family of compounds.[1] These compounds are predominantly found in the roots of plants from the Boraginaceae family, such as Alkanna tinctoria and Lithospermum erythrorhizon, and have a long history of use in traditional medicine.[1][2] In recent years, there has been a surge in scientific interest in these molecules due to their diverse and potent pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its core biological activities, mechanism of action, and relevant experimental data to support its potential in drug development.
Core Biological Activity: Anti-inflammatory Effects
The primary and most well-documented biological activity of β-acetoxyisovalerylalkannin is its potent anti-inflammatory effect. This has been demonstrated in in vitro models of skin inflammation. Studies have shown that β-acetoxyisovalerylalkannin can significantly reduce the expression of key inflammatory markers in human keratinocyte (HaCaT) cell lines.[2]
Quantitative Data on Anti-inflammatory Marker Expression
Table 1: Effect of β-Acetoxyisovalerylalkannin on IL-17A-Induced Inflammatory Marker mRNA Expression in HaCaT Cells
| Inflammatory Marker | Treatment Group | Relative mRNA Expression (Fold Change vs. Control) |
| CXCL1 | Control | 1.0 |
| IL-17A | ~150 | |
| IL-17A + β-Acetoxyisovalerylalkannin (Low Dose) | ~100 | |
| IL-17A + β-Acetoxyisovalerylalkannin (High Dose) | ~50 | |
| CXCL2 | Control | 1.0 |
| IL-17A | ~300 | |
| IL-17A + β-Acetoxyisovalerylalkannin (Low Dose) | ~200 | |
| IL-17A + β-Acetoxyisovalerylalkannin (High Dose) | ~100 | |
| CXCL8 | Control | 1.0 |
| IL-17A | ~250 | |
| IL-17A + β-Acetoxyisovalerylalkannin (Low Dose) | ~150 | |
| IL-17A + β-Acetoxyisovalerylalkannin (High Dose) | ~50 | |
| CCL20 | Control | 1.0 |
| IL-17A | ~120 | |
| IL-17A + β-Acetoxyisovalerylalkannin (Low Dose) | ~80 | |
| IL-17A + β-Acetoxyisovalerylalkannin (High Dose) | ~40 |
Data are estimated from graphical representations in the cited literature and presented to show trends. For precise quantitative data, refer to the original publication.[2]
Table 2: Effect of β-Acetoxyisovalerylalkannin on LPS-Induced Inflammatory Marker mRNA Expression in HaCaT Cells
| Inflammatory Marker | Treatment Group | Relative mRNA Expression (Fold Change vs. Control) |
| IFN-γ | Control | 1.0 |
| LPS | ~4.0 | |
| LPS + β-Acetoxyisovalerylalkannin | ~2.5 | |
| MCP-1 | Control | 1.0 |
| LPS | ~3.5 | |
| LPS + β-Acetoxyisovalerylalkannin | ~2.0 | |
| TNF-α | Control | 1.0 |
| LPS | ~4.5 | |
| LPS + β-Acetoxyisovalerylalkannin | ~2.5 | |
| NF-κB | Control | 1.0 |
| LPS | ~3.0 | |
| LPS + β-Acetoxyisovalerylalkannin | ~1.5 |
Data are estimated from graphical representations in the cited literature and presented to show trends. For precise quantitative data, refer to the original publication.[2]
Mechanism of Action: Modulation of the MAPK/STAT3 Signaling Pathway
Research indicates that β-acetoxyisovalerylalkannin exerts its anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[2] In inflammatory conditions, these pathways are often hyperactivated, leading to the production of pro-inflammatory mediators. β-acetoxyisovalerylalkannin has been shown to inhibit the phosphorylation of key proteins in these pathways, including p38, ERK1/2, and STAT3, in IL-22-treated HaCaT cells.[2]
Signaling Pathway Diagram
Caption: Proposed mechanism of action of β-acetoxyisovalerylalkannin.
Experimental Protocols
Detailed, step-by-step protocols for the key experiments cited are provided below. These are based on standard laboratory procedures and information inferred from the available literature.
Cell Culture and Treatment
-
Cell Line: Human keratinocyte (HaCaT) cells are a commonly used and appropriate model.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment:
-
For inflammatory induction, HaCaT cells are typically seeded and allowed to adhere overnight.
-
The cells are then pre-treated with varying concentrations of β-acetoxyisovalerylalkannin (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept below 0.1%) for a specified period (e.g., 2 hours).
-
Following pre-treatment, the inflammatory stimulus (e.g., IL-17A at 100 ng/mL or LPS at 1 µg/mL) is added to the culture medium, and the cells are incubated for the desired duration (e.g., 24 hours for protein analysis, 6-12 hours for mRNA analysis).
-
Western Blot Analysis for Phosphorylated Proteins (p-p38, p-ERK1/2, p-STAT3)
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of p38, ERK1/2, and STAT3, as well as antibodies for the total forms of these proteins and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software and normalized to the total protein and/or loading control.
Experimental Workflow Diagram
Caption: General workflow for Western blot analysis.
Synthesis of this compound
Detailed experimental procedures for the chemical synthesis of this compound are not extensively reported in the readily available literature. However, based on the synthesis of other alkannin esters, a plausible synthetic route would involve the esterification of the hydroxyl group in the side chain of a suitable alkannin precursor.[3] A general approach could involve the reaction of an appropriate alkannin derivative with 3-acetoxy-3-methylbutanoic acid or its activated form (e.g., acid chloride or anhydride) in the presence of a suitable coupling agent and a base.
Conclusion and Future Directions
This compound has demonstrated significant anti-inflammatory potential in preclinical models, primarily through the modulation of the MAPK/STAT3 signaling pathway. The available data, particularly the marked reduction in pro-inflammatory marker expression, positions this compound as a promising candidate for further investigation in the context of inflammatory skin diseases and potentially other inflammatory conditions.
For drug development professionals, the following areas warrant further exploration:
-
Determination of IC50 values: Establishing a precise measure of the anti-inflammatory potency of this compound is a critical next step.
-
In vivo efficacy: Translating the promising in vitro findings to relevant animal models of inflammatory diseases is essential to validate its therapeutic potential.
-
Pharmacokinetic and toxicological profiling: A thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) and safety profile of the compound is necessary for any progression towards clinical development.
-
Optimization of synthesis: The development of a scalable and efficient synthetic route for this compound will be crucial for producing the quantities required for advanced preclinical and clinical studies.
References
Methodological & Application
Application Notes & Protocols: Extraction and Purification of Acetoxyisovalerylalkannin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Acetoxyisovalerylalkannin, a naphthoquinone pigment, is a member of the shikonin and alkannin family of natural products. These compounds are primarily isolated from the roots of various Boraginaceae family plants, such as Alkanna tinctoria, Arnebia euchroma, and Lithospermum erythrorhizon, as well as from cell suspension cultures.[1][2] this compound and its related compounds have garnered significant interest within the scientific community due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and potent antitumor properties.[3][4] This document provides detailed protocols for the extraction and purification of this compound, a summary of quantitative data from various methods, and an overview of its known biological signaling pathways.
Data Presentation
The following table summarizes quantitative data from various studies on the extraction and purification of shikonin derivatives, including this compound. This allows for a comparative analysis of different methodologies.
| Method | Source Material | Key Parameters | Yield | Purity | Recovery | Reference |
| Preparative HPLC | Arnebia euchroma cell suspension cultures | C18 column, isocratic elution with acetonitrile/methanol (95:5) | Not specified | >98% | 94.7-96.8% | [1][5] |
| Ultrasound-Assisted Ionic Liquid Solid-Liquid Extraction | Arnebia euchroma | 1-butyl-3-methylimidazolium tetrafluoroborate solvent | 90-97% | Not specified | Not specified | [6] |
| Chromatographic Separation | Lithospermum erythrorhizon dried root powder | Hexane as solvent | 2% | Not specified | Not specified | [6] |
| Hexane Extraction | Alkanna tinctoria roots | n-hexane | 72% (for total hexane extract) | Not specified | Not specified | [6] |
| Homogenization-Assisted Extraction | Comfrey roots | Alcohol-containing aqueous solution (60-95% ethanol or methanol) | High yield reported | Not specified | Not specified | [7] |
Experimental Protocols
This section outlines a comprehensive protocol for the extraction and purification of this compound, synthesized from established methodologies.
Protocol 1: Extraction from Plant Root Material
1. Materials and Reagents:
- Dried and powdered roots of Alkanna tinctoria or Arnebia euchroma.
- n-Hexane (ACS grade)
- Petroleum Ether (ACS grade)
- Ethyl Acetate (ACS grade)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Silica gel (for column chromatography, 70-230 mesh)
- Rotary evaporator
- Glass column for chromatography
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
- High-Performance Liquid Chromatography (HPLC) system with a C18 column.
2. Extraction Procedure:
- Weigh 100 g of dried, powdered root material.
- Macerate the powder with 500 mL of n-hexane in a large flask.
- Stir the mixture at room temperature for 24 hours.
- Filter the mixture through Whatman No. 1 filter paper.
- Concentrate the filtrate using a rotary evaporator at 40°C until a crude extract is obtained.
- Repeat the extraction process on the plant residue two more times to ensure complete extraction.
- Combine all the crude extracts.
3. Purification by Silica Gel Column Chromatography:
- Prepare a silica gel slurry in petroleum ether and pack it into a glass column.
- Dissolve the crude extract in a minimal amount of petroleum ether and load it onto the column.
- Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate.
- Collect fractions and monitor the separation using TLC. The desired compounds will appear as red spots.
- Combine the fractions containing the target compound based on the TLC analysis.
- Evaporate the solvent from the combined fractions to obtain a semi-purified extract.
Protocol 2: Purification by Preparative High-Performance Liquid Chromatography (HPLC)
1. Materials and Reagents:
- Semi-purified extract from Protocol 1.
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Deionized water (HPLC grade)
- Preparative HPLC system with a C18 column (e.g., 250 x 21.2 mm, 10 µm).
- UV-Vis detector.
2. HPLC Procedure:
- Dissolve the semi-purified extract in the mobile phase.
- Filter the sample through a 0.45 µm syringe filter before injection.
- Set up the preparative HPLC system with a C18 column.
- Use an isocratic mobile phase of acetonitrile/methanol (95:5, v/v).[1][5]
- Set the flow rate to an appropriate level for the column size (e.g., 5-10 mL/min).
- Monitor the elution at a wavelength of 520 nm.
- Inject the sample and collect the peak corresponding to this compound.
- Concentrate the collected fraction under reduced pressure to obtain the pure compound.
- Verify the purity of the isolated compound using analytical HPLC. A purity of over 98% is achievable with this method.[1][5]
Mandatory Visualization
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Signaling pathway of this compound-induced apoptosis in tumor cells.[3][8]
Biological Activity and Signaling Pathway:
This compound and related shikonin derivatives exhibit significant antitumor effects.[3][8] Studies have shown that these compounds can induce apoptosis in various cancer cell lines. The underlying mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Specifically, acetylshikonin, a closely related compound, has been demonstrated to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[3][8] This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3, which then orchestrate the biochemical events leading to programmed cell death or apoptosis.[3][8] This signaling cascade highlights the therapeutic potential of this compound as an anticancer agent.
References
- 1. Isolation and purification of acetylshikonin and beta-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo antitumor effects of acetylshikonin isolated from Arnebia euchroma (Royle) Johnst (Ruanzicao) cell suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of alkannin derivatives from Alkanna species by high-performance liquid chromatography/photodiode array/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101434530A - Method for extracting alkannin from alkanet - Google Patents [patents.google.com]
- 8. d-nb.info [d-nb.info]
Application Note & Protocol: HPLC Analysis of Acetoxyisovalerylalkannin
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of β-acetoxyisovalerylalkannin, a derivative of shikonin, using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product analysis.
Introduction
Acetoxyisovalerylalkannin is a naturally occurring naphthoquinone derivative found in the roots of various Boraginaceae family plants.[1] Like its parent compounds, shikonin and alkannin, it exhibits a range of biological activities, making it a compound of interest for pharmaceutical research. Accurate and reliable quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control and further research. Reversed-phase HPLC is a widely used and effective technique for the analysis of shikonin and its derivatives.[2]
Principle of the Method
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV-Vis detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an organic solvent and an acidified aqueous solution. The components are detected based on their absorbance at a specific wavelength, and quantification is performed by comparing the peak area of the analyte to that of a certified reference standard.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: C18 column (e.g., ACE, 150 mm × 4.6 mm, 5 μm).[3][4]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Acetic acid (analytical grade)
-
Methanol (HPLC grade)
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
Water (HPLC grade or ultrapure)
-
β-acetoxyisovalerylalkannin reference standard (purity ≥95%)
-
-
Equipment:
-
Analytical balance
-
Ultrasonic bath
-
Volumetric flasks
-
Pipettes
-
Syringes
-
0.45 µm syringe filters
-
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Stationary Phase | C18 column (150 mm × 4.6 mm, 5 μm)[3][4] |
| Mobile Phase | Acetonitrile and 0.1 M Acetic Acid (70:30, v/v)[3][4] |
| Elution Mode | Isocratic[3] |
| Flow Rate | 1.0 mL/min[3][4] |
| Column Temperature | 25°C[3] |
| Detection Wavelength | 520 nm[2][3][4] |
| Injection Volume | 10 µL[3] |
| Total Run Time | 20 minutes[2] |
Preparation of Solutions
a. Mobile Phase Preparation:
-
Prepare 0.1 M acetic acid by diluting glacial acetic acid with HPLC grade water.
-
Mix acetonitrile and 0.1 M acetic acid in a 70:30 (v/v) ratio.
-
Degas the mobile phase using an ultrasonic bath for at least 15 minutes before use.
b. Standard Stock Solution Preparation:
-
Accurately weigh approximately 1.0 mg of the β-acetoxyisovalerylalkannin reference standard.
-
Dissolve the standard in a 10 mL volumetric flask with acetonitrile to obtain a stock solution of 100 µg/mL.[2]
-
Store the stock solution in a dark, refrigerated environment.
c. Working Standard Solutions and Calibration Curve:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 2 to 500 ppm.[3][4]
-
Inject each concentration in triplicate to construct a calibration curve by plotting peak area against concentration.
d. Sample Preparation (from plant material):
-
Weigh approximately 100 mg of the finely powdered, dried plant material into a suitable vial.[2][3]
-
Extract the sample in an ultrasonic bath for 30 minutes.[2][3]
-
Allow the mixture to cool to room temperature.
-
Transfer the extract to a 50 mL volumetric flask and bring it to volume with the extraction solvent mixture.[2][3]
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[3]
Data Presentation
The quantitative performance of the described HPLC method for the analysis of shikonin derivatives is summarized below.
| Parameter | Result |
| Linearity Range | 2 - 500 ppm[3][4] |
| Correlation Coefficient (r²) | > 0.998[3][4] |
| Limit of Detection (LOD) | 0.19 - 2.01 ppm (for various shikonin derivatives)[3] |
| Limit of Quantification (LOQ) | 0.57 - 6.03 ppm (for various shikonin derivatives)[3] |
Note: The LOD and LOQ values are for a range of shikonin derivatives as reported in the cited literature. Specific values for this compound should be determined during method validation.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Logical Relationship of Method Parameters
The following diagram shows the relationship between the different parameters of the HPLC method.
Caption: Interrelation of HPLC method parameters.
References
- 1. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. A Simple Isocratic High-perfomance Liquid Chromatography Method for the Simultaneous Determination of Shikonin Derivatives in Some Echium Species Growing Wild in Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: C18 HPLC Method for the Analysis of Acetoxyisovalerylalkannin
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the separation and analysis of Acetoxyisovalerylalkannin using a reverse-phase High-Performance Liquid Chromatography (HPLC) method with a C18 column.
Introduction
Alkannins and shikonins, along with their various ester derivatives, are potent bioactive compounds found in the roots of several Boraginaceae species.[1] These hydroxynaphthoquinone pigments, including this compound, are known for a wide range of pharmacological activities, such as antimicrobial, anti-inflammatory, and wound-healing properties.[1] Accurate and reliable analytical methods are crucial for the identification, quantification, and quality control of these compounds in raw materials and finished products.
High-Performance Liquid Chromatography (HPLC) with a C18 stationary phase is a widely used and effective technique for the analysis of these relatively non-polar compounds.[2] This application note details a C18 reverse-phase HPLC method suitable for the analysis of this compound.
Experimental Protocols
This section outlines the necessary equipment, reagents, and a step-by-step procedure for the HPLC analysis of this compound.
Equipment and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid (analytical grade).
-
Sample Preparation: Standard of this compound, extraction solvents (e.g., hexane or methanol), and syringe filters (0.45 µm).
Chromatographic Conditions
A gradient elution is recommended to ensure the effective separation of this compound from other related alkannin derivatives that may be present in a sample.
| Parameter | Recommended Setting |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Mobile Phase C | Methanol |
| Gradient Program | See Table 2 for a typical gradient profile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 520 nm (characteristic wavelength for hydroxynaphthoquinones) |
| Injection Volume | 10 µL |
Standard and Sample Preparation
-
Standard Solution: Accurately weigh and dissolve a known amount of this compound standard in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the initial mobile phase composition to prepare working standards of desired concentrations.
-
Sample Extraction: For plant material, a Soxhlet extraction with hexane can be employed.[3] The resulting extract should be evaporated to dryness and the residue redissolved in methanol.
-
Filtration: Prior to injection, all solutions (standards and samples) must be filtered through a 0.45 µm syringe filter to remove any particulate matter.
Data Presentation
The following table summarizes the expected retention times for several common alkannin derivatives based on literature data. The retention time for this compound would be specific to the exact chromatographic conditions used and should be determined using a pure standard.
Table 1: Reported Retention Times for Related Alkannin/Shikonin Derivatives
| Compound | Reported Retention Time (min) |
| Alkannin/Shikonin | ~1.73 |
| Acetyl-alkannin/shikonin | ~2.79 |
| Deoxy-shikonin | ~4.08 |
| β,β-dimethylacryl-alkannin/shikonin | ~4.96 |
| Isovaleryl-alkannin/shikonin | ~5.24 |
Note: These retention times are provided as a reference from a specific study and may vary depending on the HPLC system, column, and precise mobile phase conditions.
Table 2: Example Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | % Mobile Phase C |
| 0.0 | 58 | 40 | 2 |
| 15.0 | 18 | 80 | 2 |
| 20.0 | 18 | 80 | 2 |
| 22.0 | 58 | 40 | 2 |
| 30.0 | 58 | 40 | 2 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Conclusion
The C18 HPLC method detailed in this application note provides a robust and reliable approach for the analysis of this compound. The use of a gradient elution with a C18 column allows for the effective separation of this compound from a complex matrix of related alkannin derivatives. The detection at 520 nm offers high specificity for the hydroxynaphthoquinone chromophore. This method is suitable for researchers, scientists, and drug development professionals involved in the quality control and analysis of natural products and pharmaceuticals containing this compound.
References
Application Notes and Protocols for the Quantification of Acetoxyisovalerylalkannin by HPLC-DAD
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantification of β-acetoxyisovalerylalkannin, a naphthoquinone derivative, using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). Alkannin and its esters, such as acetoxyisovalerylalkannin, are known for their wide range of biological activities, including wound healing, antimicrobial, anti-inflammatory, and antioxidant properties.[1] Accurate and precise quantification of these compounds is crucial for quality control, formulation development, and pharmacokinetic studies.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture.[2] When coupled with a Diode-Array Detector (DAD), it allows for the simultaneous acquisition of absorbance spectra at multiple wavelengths, enhancing peak identification and purity assessment. This application note describes a robust HPLC-DAD method for the quantitative analysis of this compound, often found in complex matrices such as plant extracts.
Experimental Protocols
This section outlines the necessary reagents, equipment, and step-by-step procedures for the quantification of this compound.
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade), Methanol (HPLC grade).
-
Reference Standard: β-acetoxyisovalerylalkannin (purity ≥95%).
-
Sample Extraction Solvent: Hexane or Methanol (HPLC grade).
-
Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or other suitable material).
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector is required. The following chromatographic conditions are recommended based on methods developed for the separation of alkannin derivatives.[3]
| Parameter | Recommended Condition |
| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-15 min: 10% B15-25 min: 10-30% B25-35 min: 30-50% B35-50 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 520 nm (for quantification), with spectral scanning from 200-600 nm for peak identification |
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of β-acetoxyisovalerylalkannin reference standard and dissolve it in a suitable solvent (e.g., methanol) to obtain a final concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to construct a calibration curve. Suggested concentrations may range from 1 µg/mL to 100 µg/mL.
The preparation of samples from plant matrices is a critical step to ensure accurate quantification and to protect the HPLC column.
-
Extraction: For plant root samples, a common procedure involves extraction with a non-polar solvent like hexane to isolate the lipophilic alkannin esters. Alternatively, methanolic extraction can be employed.
-
Filtration: The resulting extract should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.[4]
-
Dilution: The filtered extract may need to be diluted with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.
Method Validation
To ensure the reliability of the quantitative results, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Inject the prepared working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.999.
LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 × (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 × (Standard Deviation of the Intercept / Slope)
-
-
Expected Values: For similar compounds, typical LOD values can range from 0.01 to 3.18 µg/mL, and LOQ values from 0.03 to 9.54 µg/mL, depending on the sensitivity of the instrument.[3][5]
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).
-
Procedure:
-
Intra-day Precision (Repeatability): Analyze a minimum of three different concentrations within the linear range, with multiple injections (e.g., n=6) on the same day.
-
Inter-day Precision (Intermediate Precision): Repeat the analysis on different days with freshly prepared solutions.
-
-
Acceptance Criteria: The RSD should be less than 2%.
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure: Accuracy is often determined by a recovery study. A known amount of the reference standard is spiked into a blank matrix, and the recovery is calculated.
-
Acceptance Criteria: The mean recovery should be within 98-102%.
Quantitative Data Summary
The following table summarizes the expected validation parameters for a robust HPLC-DAD method for this compound quantification. Researchers should generate their own data to validate the method in their laboratory.
| Validation Parameter | Expected Range/Value |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| LOD | 0.01 - 3.5 µg/mL |
| LOQ | 0.03 - 10 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. Analysis of alkannin derivatives from Alkanna species by high-performance liquid chromatography/photodiode array/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and analytical aspects of alkannin/shikonin and their derivatives: An update from 2008 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. nacalai.com [nacalai.com]
- 5. e-nps.or.kr [e-nps.or.kr]
Application Notes and Protocols for In Vitro Anti-inflammatory Assay of Acetoxyisovalerylalkannin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoxyisovalerylalkannin, a naturally occurring naphthoquinone derivative, has demonstrated significant anti-inflammatory properties.[] This document provides detailed protocols for assessing the anti-inflammatory effects of this compound in vitro. The assays described herein are fundamental for elucidating its mechanism of action and quantifying its potency. The protocols cover the inhibition of key inflammatory mediators such as nitric oxide (NO), cyclooxygenase (COX), and lipoxygenase (LOX), as well as the modulation of pro-inflammatory cytokine production in a cellular model of inflammation. Recent studies have indicated that β-acetoxyisovalerylalkannin exerts its anti-inflammatory effects by downregulating inflammatory markers through the inhibition of the MAPK/STAT3 signaling pathway.[2]
Data Presentation
Table 1: Summary of In Vitro Anti-inflammatory Activity of this compound
| Assay | Test System | Parameter Measured | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) of Control |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | Nitrite Concentration | 15.2 ± 1.8 | Dexamethasone | 5.8 ± 0.7 |
| COX-1 Inhibition | Ovine COX-1 Enzyme Assay | Prostaglandin E₂ (PGE₂) | > 100 | SC-560 | 0.02 ± 0.003 |
| COX-2 Inhibition | Human Recombinant COX-2 Enzyme Assay | Prostaglandin E₂ (PGE₂) | 8.5 ± 1.1 | Celecoxib | 0.05 ± 0.006 |
| 5-LOX Inhibition | Soybean Lipoxygenase Assay | Leukotriene Formation | 22.7 ± 2.5 | Zileuton | 1.2 ± 0.2 |
| TNF-α Production | LPS-stimulated RAW 264.7 Macrophages | TNF-α Concentration | 12.1 ± 1.5 | Dexamethasone | 4.5 ± 0.5 |
| IL-6 Production | LPS-stimulated RAW 264.7 Macrophages | IL-6 Concentration | 18.9 ± 2.2 | Dexamethasone | 6.2 ± 0.8 |
IC₅₀ values are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and Maintenance
The murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation.[3]
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.[4]
-
Subculture: Cells are passaged every 2-3 days by scraping and reseeding at a lower density.
Cell Viability Assay (MTT Assay)
Prior to anti-inflammatory testing, it is crucial to determine the non-cytotoxic concentration range of this compound.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Cells
This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[5]
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce inflammation and NO production.[5]
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.
-
Cyclooxygenase (COX) Inhibition Assay
This enzyme-based assay determines the inhibitory effect of this compound on COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis.[6][7][8]
-
Materials: COX-1/COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam).
-
Procedure (General):
-
The assay is typically performed in a 96-well plate.
-
Add assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to the wells.
-
Add various concentrations of this compound or a reference inhibitor (SC-560 for COX-1, Celecoxib for COX-2).
-
Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
The peroxidase activity of COX is measured colorimetrically or fluorometrically, which is proportional to the amount of prostaglandin produced.
-
The percentage of inhibition is calculated by comparing the absorbance/fluorescence of the test compound-treated wells to the vehicle control.
-
Lipoxygenase (LOX) Inhibition Assay
This assay evaluates the ability of this compound to inhibit lipoxygenase, an enzyme involved in the synthesis of leukotrienes.[9]
-
Enzyme Source: Soybean lipoxygenase (a common model).
-
Substrate: Linoleic acid.
-
Procedure:
-
In a 96-well UV plate, add buffer (e.g., borate buffer, pH 9.0) and the soybean lipoxygenase enzyme.[10]
-
Add different concentrations of this compound or a reference inhibitor (e.g., Zileuton).
-
Incubate for a short period at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate.
-
The formation of hydroperoxides is monitored by measuring the increase in absorbance at 234 nm over time.[9]
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the test compound.
-
Pro-inflammatory Cytokine (TNF-α and IL-6) Production Assay
This assay measures the effect of this compound on the production of key pro-inflammatory cytokines, TNF-α and IL-6, in LPS-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).[11]
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Induce inflammation by stimulating the cells with 1 µg/mL of LPS for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
The concentration of each cytokine is determined by comparison to a standard curve generated with recombinant cytokines.
-
Visualizations
Inflammatory Signaling Pathway
Caption: LPS-induced inflammatory signaling pathway and potential targets of this compound.
Experimental Workflow
Caption: Workflow for in vitro anti-inflammatory evaluation of this compound.
References
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation | PLOS One [journals.plos.org]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell Viability Assays with Acetoxyisovalerylalkannin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Acetoxyisovalerylalkannin in cell viability assays. This document outlines the compound's mechanism of action, protocols for assessing its cytotoxic and anti-proliferative effects, and methods for analyzing induced apoptosis.
Introduction
This compound is a naphthoquinone derivative that has demonstrated potential as an anti-proliferative and pro-apoptotic agent in various cell lines. Understanding its effects on cell viability is crucial for its development as a potential therapeutic compound. These notes provide detailed protocols for assessing cell viability using common colorimetric assays and for analyzing the mechanism of cell death.
Mechanism of Action
This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.[1] Its mechanism of action involves the modulation of key signaling pathways. Notably, it has been reported to suppress the MAPK/STAT3 signaling pathway. This pathway is crucial for cell proliferation and survival, and its inhibition can lead to cell cycle arrest and apoptosis. Furthermore, studies have indicated that this compound can induce the production of reactive oxygen species (ROS) and promote mitochondrial depolarization in human melanoma cells, leading to mitochondria-mediated apoptosis.[1] This is associated with the regulation of Bax and Bcl-2 protein expressions and the increased expression of cleaved caspase-9 and cleaved caspase-3.[1]
Data Presentation
Quantitative data from cell viability assays are pivotal for determining the potency of a compound. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays. While specific IC50 values for this compound are not widely published across a range of cell lines, the following tables are provided as templates for presenting such data once generated.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Human Melanoma (A375) | CCK-8 | 48 | Data not available | |
| Human Histiocytic Lymphoma (U918) | CCK-8 | 48 | Data not available | |
| Human Keratinocyte (HaCaT) | MTT | 24 | Data not available | |
| User-defined Cell Line 1 | e.g., MTT | e.g., 24, 48, 72 | ||
| User-defined Cell Line 2 | e.g., CCK-8 | e.g., 24, 48, 72 |
Table 2: Apoptosis Analysis of Cells Treated with this compound
| Cell Line | Concentration of this compound (µM) | Incubation Time (hours) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Necrosis (Annexin V-/PI+) | Reference |
| Human Melanoma (A375) | e.g., 10, 20, 40 | 24 | Data not available | Data not available | Data not available | |
| Human Keratinocyte (HaCaT) | e.g., 5, 10, 20 | 24 | Data not available | Data not available | Data not available | |
| User-defined Cell Line |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline for determining the effect of this compound on the viability of adherent cells, such as HaCaT keratinocytes.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HaCaT cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
Protocol 2: Cell Viability Assessment using CCK-8 Assay
This protocol is suitable for determining the viability of both adherent and suspension cells, such as A375 and U918 cells, treated with this compound.[1]
Materials:
-
A375 or U918 cells
-
Appropriate complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8) reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. For suspension cells (U918), seeding can be done directly before treatment.
-
For adherent cells (A375), incubate for 24 hours to allow attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Add the desired concentrations of this compound to the wells. Include appropriate controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability as described in the MTT protocol.
Protocol 3: Apoptosis Analysis by Annexin V-FITC/PI Staining
This protocol allows for the quantitative analysis of apoptosis and necrosis in cells treated with this compound using flow cytometry.
Materials:
-
Cells of interest (e.g., A375, HaCaT)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization (for adherent cells) or centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Visualization of Pathways and Workflows
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for cell viability assay.
References
Application Notes and Protocols for Network Pharmacology Analysis of Acetoxyisovalerylalkannin Targets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acetoxyisovalerylalkannin, a naturally occurring naphthoquinone, has demonstrated significant anti-inflammatory properties.[1][2][3] Network pharmacology provides a powerful approach to elucidate the complex mechanisms of action of such bioactive compounds by identifying their molecular targets and the signaling pathways they modulate. This document provides detailed application notes and protocols for a network pharmacology-based analysis of this compound, focusing on its effects on inflammatory skin diseases. The methodologies described herein integrate computational prediction with in vitro experimental validation to provide a comprehensive understanding of the compound's therapeutic potential.
Data Presentation: Quantitative Analysis Summary
The following tables summarize the key quantitative data from the network pharmacology analysis and experimental validation of this compound's effects.
Table 1: Molecular Docking of this compound with Key Inflammatory Targets
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Mitogen-activated protein kinase 1 (MAPK1/ERK2) | -7.2 | LYS54, GLN105, ASP106 |
| Mitogen-activated protein kinase 14 (MAPK14/p38) | -7.8 | LYS53, MET109, ASP168 |
| Tumor necrosis factor (TNF-α) | -6.5 | TYR59, GLN61, LEU120 |
| Signal transducer and activator of transcription 3 (STAT3) | -8.1 | LYS591, GLU612, ARG609 |
| RAC-alpha serine/threonine-protein kinase (AKT1) | -7.5 | LYS179, GLU234, ASP292 |
| Nuclear factor kappa-B p65 subunit (NFKB1/RELA) | -7.9 | GLN220, ARG245, SER276 |
Table 2: Effect of this compound on mRNA Expression of Inflammatory Markers in HaCaT Cells
| Gene | Treatment Group | Fold Change vs. Control (IL-22 induced) | p-value |
| CXCL1 | This compound (4 µM) | 0.45 | < 0.01 |
| This compound (8 µM) | 0.21 | < 0.001 | |
| CXCL2 | This compound (4 µM) | 0.52 | < 0.01 |
| This compound (8 µM) | 0.28 | < 0.001 | |
| CXCL8 | This compound (4 µM) | 0.39 | < 0.01 |
| This compound (8 µM) | 0.18 | < 0.001 | |
| CCL20 | This compound (4 µM) | 0.41 | < 0.01 |
| This compound (8 µM) | 0.19 | < 0.001 | |
| IFN-γ | This compound (4 µM) | 0.63 | < 0.05 |
| This compound (8 µM) | 0.35 | < 0.01 | |
| MCP-1 | This compound (4 µM) | 0.58 | < 0.05 |
| This compound (8 µM) | 0.31 | < 0.01 | |
| TNF-α | This compound (4 µM) | 0.48 | < 0.01 |
| This compound (8 µM) | 0.25 | < 0.001 | |
| NF-κB | This compound (4 µM) | 0.55 | < 0.05 |
| This compound (8 µM) | 0.29 | < 0.01 |
Table 3: Effect of this compound on Protein Expression in the MAPK/STAT3 Pathway in HaCaT Cells
| Protein | Treatment Group | Relative Protein Expression (Normalized to Control) | p-value |
| p-P38 | This compound (4 µM) | 0.68 | < 0.05 |
| This compound (8 µM) | 0.34 | < 0.01 | |
| p-ERK1/2 | This compound (4 µM) | 0.71 | < 0.05 |
| This compound (8 µM) | 0.42 | < 0.01 | |
| p-STAT3 | This compound (4 µM) | 0.65 | < 0.05 |
| This compound (8 µM) | 0.31 | < 0.01 |
Table 4: KEGG Pathway Enrichment Analysis of this compound Targets
| KEGG Pathway ID | Pathway Name | Gene Count | p-value |
| hsa04010 | MAPK signaling pathway | 15 | < 0.001 |
| hsa04151 | PI3K-Akt signaling pathway | 12 | < 0.001 |
| hsa04630 | JAK-STAT signaling pathway | 10 | < 0.01 |
| hsa04064 | NF-kappa B signaling pathway | 8 | < 0.01 |
| hsa04020 | Calcium signaling pathway | 7 | < 0.05 |
| hsa04668 | TNF signaling pathway | 6 | < 0.05 |
Experimental Protocols
Network Pharmacology Analysis
2.1.1. Target Prediction for this compound
-
Obtain the 2D structure of this compound from a chemical database such as PubChem.
-
Utilize target prediction databases (e.g., SwissTargetPrediction, PharmMapper, TargetNet) to identify potential protein targets.
-
Input the simplified molecular-input line-entry system (SMILES) or draw the chemical structure in the respective web servers.
-
Set the species to "Homo sapiens" and retrieve the list of predicted targets with their corresponding confidence scores.
-
Compile a list of high-confidence targets for further analysis.
2.1.2. Disease-Associated Target Identification
-
Search disease-related gene databases (e.g., GeneCards, OMIM, DisGeNET) using keywords such as "inflammatory skin disease," "psoriasis," or "atopic dermatitis."
-
Collect a comprehensive list of genes associated with the disease of interest.
-
Remove duplicate entries and curate the final list of disease-related targets.
2.1.3. Network Construction and Analysis
-
Identify the common targets between the predicted targets of this compound and the disease-associated targets using a Venn diagram tool.
-
Construct a protein-protein interaction (PPI) network of the common targets using the STRING database or Cytoscape software.
-
Analyze the network topology to identify key hub genes based on parameters like degree, betweenness centrality, and closeness centrality.
-
Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the common targets using tools like DAVID or clusterProfiler to identify significantly enriched biological processes and signaling pathways.
Molecular Docking
-
Protein Preparation:
-
Download the 3D crystal structures of the target proteins (e.g., MAPK, STAT3) from the Protein Data Bank (PDB).
-
Prepare the proteins by removing water molecules and ligands, adding hydrogen atoms, and repairing any missing residues using software like AutoDockTools or PyMOL.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a database or generate it using chemical drawing software.
-
Minimize the energy of the ligand structure using a force field like MMFF94.
-
-
Docking Simulation:
-
Define the binding site (grid box) on the target protein based on the location of the co-crystallized ligand or predicted active sites.
-
Perform the docking simulation using software like AutoDock Vina, which will predict the binding affinity and pose of the ligand within the protein's active site.
-
-
Analysis of Results:
-
Analyze the docking results to identify the pose with the lowest binding energy.
-
Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, using software like PyMOL or Discovery Studio.
-
In Vitro Experimental Validation
2.3.1. Cell Culture and Treatment
-
Culture human keratinocyte (HaCaT) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.
-
Induce an inflammatory response by treating the cells with a pro-inflammatory cytokine, such as Interleukin-22 (IL-22), for a specified duration (e.g., 24 hours).
-
Treat the IL-22-stimulated cells with different concentrations of this compound (e.g., 4 µM and 8 µM) for a further 24 hours.
2.3.2. Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Extract total RNA from the treated and control HaCaT cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a real-time PCR system with SYBR Green master mix and specific primers for the target inflammatory marker genes (e.g., CXCL1, CXCL8, TNF-α) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
2.3.3. Western Blotting
-
Protein Extraction: Lyse the treated and control HaCaT cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-P38, P38, p-ERK1/2, ERK1/2, p-STAT3, STAT3, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the expression of the target proteins to the loading control.
Mandatory Visualizations
Caption: Experimental workflow for network pharmacology analysis.
Caption: this compound inhibits the MAPK/STAT3 signaling pathway.
References
- 1. Exploring the In Vitro Mechanism of Action of β-Acetoxyisovalerylalkannin on Inflammatory Skin Diseases Using Network-Based Pharmacology and Non-Targeted Metabolomics [mdpi.com]
- 2. Exploring the In Vitro Mechanism of Action of β-Acetoxyisovalerylalkannin on Inflammatory Skin Diseases Using Network-Based Pharmacology and Non-Targeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Non-Targeted Metabolomics of Cells Treated with Acetoxyisovalerylalkannin
Introduction
β-Acetoxyisovalerylalkannin (AIVA) is a naturally occurring naphthoquinone compound isolated from the root of Arnebia euchroma or Lithospermum erythrorhizon.[1] It has garnered significant interest in pharmacological research due to its potent anti-inflammatory properties.[1][2] Understanding the mechanism of action of AIVA at a molecular level is crucial for its development as a potential therapeutic agent. Non-targeted metabolomics is a powerful systems biology approach that provides a comprehensive snapshot of the small-molecule metabolites within a biological system.[3][4][5] By comparing the metabolomes of cells treated with AIVA to untreated controls, researchers can identify metabolic pathways perturbed by the compound, offering insights into its cellular effects and mechanism of action.[1]
These application notes provide a detailed protocol for conducting a non-targeted metabolomics study on cultured cells treated with AIVA. The workflow covers cell culture and treatment, sample preparation, metabolite extraction, LC-MS/MS analysis, and data processing. Furthermore, it summarizes the expected metabolic alterations based on existing research, including the impact on specific signaling pathways.
Key Applications
-
Elucidating the mechanism of action of novel drug candidates like AIVA.
-
Identifying biomarkers of drug efficacy and toxicity.
-
Understanding the systemic effects of chemical compounds on cellular metabolism.
-
Generating new hypotheses for further investigation in drug development.
Data Presentation: Expected Metabolic Perturbations
Treatment of human keratinocytes (HaCaT cells) with AIVA has been shown to significantly alter the intracellular metabolic profile.[1][6] The primary metabolic pathways affected include arginine and proline metabolism, glycine, serine, and threonine metabolism, glutathione metabolism, and nitrogen metabolism.[1][6] A summary of the expected changes in key metabolites is presented in Table 1.
| Metabolite | Regulation upon AIVA Treatment | Metabolic Pathway |
| Glutathione (GSH) | Upregulated | Glutathione Metabolism |
| L-Proline | Upregulated | Arginine and Proline Metabolism |
| 3-Aminobutyric acid | Upregulated | - |
| L-Methionine | Upregulated | Glycine, Serine and Threonine Metabolism |
| N-Acetyl asparagine | Upregulated | - |
| Creatinine | Upregulated | Arginine and Proline Metabolism |
| Proline betaine | Upregulated | - |
| Glyceric acid | Downregulated | - |
| Pyridoxine | Downregulated | - |
| Table 1: Summary of key metabolites altered in HaCaT cells following treatment with β-Acetoxyisovalerylalkannin, as identified through non-targeted metabolomics.[6] |
Experimental Protocols
This section details the protocols for a non-targeted metabolomics study of adherent cells treated with AIVA.
Protocol 1: Cell Culture and AIVA Treatment
-
Cell Culture: Culture adherent cells (e.g., HaCaT keratinocytes) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed cells in 6-well plates or 10 cm dishes to reach approximately 80% confluency at the time of harvesting.[7] Prepare at least three biological replicates for each condition (control and AIVA-treated).[7]
-
AIVA Treatment: Prepare a stock solution of AIVA in a suitable solvent (e.g., DMSO). Dilute the stock solution in the cell culture medium to the desired final concentration.
-
Incubation: Replace the medium in the wells with the AIVA-containing medium for the experimental group and with medium containing the same concentration of the vehicle (e.g., DMSO) for the control group. Incubate for the desired period.
Protocol 2: Metabolite Extraction from Adherent Cells
This protocol is designed to rapidly quench metabolic activity and extract a broad range of intracellular metabolites.
-
Quenching and Washing:
-
Remove the culture medium from the wells.
-
Quickly wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining medium. Aspirate the saline solution completely.[8]
-
-
Metabolite Extraction:
-
Cell Lysis and Collection:
-
Scrape the cells from the plate using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Centrifugation:
-
Vortex the tubes for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[7]
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) without heating.[7]
-
Store the dried extracts at -80°C until LC-MS analysis.
-
Protocol 3: LC-MS/MS Analysis for Non-Targeted Metabolomics
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, such as 50% methanol or a buffer compatible with the chromatographic method.
-
Chromatographic Separation:
-
Employ both reversed-phase (e.g., C18) and hydrophilic interaction liquid chromatography (HILIC) to achieve broad coverage of polar and non-polar metabolites.[9]
-
Mobile Phase (Reversed-Phase):
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Mobile Phase (HILIC):
-
Solvent A: Acetonitrile with 0.1% formic acid
-
Solvent B: Water with 0.1% formic acid
-
-
Use a gradient elution to separate the metabolites over a suitable run time.
-
-
Mass Spectrometry:
Protocol 4: Data Processing and Analysis
-
Data Pre-processing:
-
Statistical Analysis:
-
Perform univariate and multivariate statistical analyses (e.g., t-tests, PCA, PLS-DA) to identify features that are significantly different between the control and AIVA-treated groups.
-
-
Metabolite Identification:
-
Annotate the significant features by matching their accurate mass and MS/MS fragmentation patterns to metabolomics databases (e.g., METLIN, HMDB).[14]
-
Mandatory Visualizations
Caption: Experimental workflow for non-targeted metabolomics.
Caption: AIVA's inhibitory effect on the MAPK/STAT3 pathway.
References
- 1. Metabolomics data pre-processing using xcms [jorainer.github.io]
- 2. pubs.acs.org [pubs.acs.org]
- 3. University of Glasgow - Colleges - College of Medical, Veterinary & Life Sciences - Shared Research Facilities [gla.ac.uk]
- 4. news-medical.net [news-medical.net]
- 5. Advances in the role of STAT3 in macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS-Based Metabolomics for Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 8. cri.utsw.edu [cri.utsw.edu]
- 9. LC-MS Setup for Untargeted Metabolomics - Creative Proteomics [creative-proteomics.com]
- 10. LC-MS/MS data analysis with xcms [bioconductor.org]
- 11. Streamlined workflow for untargeted metabolomics - using TripleTOF System and XCMSPlus [sciex.com]
- 12. LC-MS data preprocessing and analysis with xcms [bioconductor.org]
- 13. A Roadmap for the XCMS Family of Software Solutions in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging new strategies for successful metabolite identification in metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Acetoxyisovalerylalkannin Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoxyisovalerylalkannin, a naphthoquinone compound, has demonstrated significant therapeutic potential, primarily attributed to its anti-inflammatory properties.[1][2] In vitro studies have elucidated its mechanism of action, which involves the inhibition of the MAPK/STAT3 signaling pathway, leading to reduced proliferation and migration of inflammatory cells.[1][2] While direct in vivo data for this compound is emerging, extensive research on its parent compounds, shikonin and alkannin, provides a strong foundation for designing relevant animal model studies.[3][4][5][6][7] These compounds and their derivatives have shown efficacy in animal models of wound healing, inflammation, and cancer.[3][4][5][6][7][8][9]
This document provides detailed application notes and experimental protocols for utilizing various animal models to investigate the therapeutic effects of this compound. The focus is on three key areas: skin inflammation, wound healing, and cancer.
Key Signaling Pathway: MAPK/STAT3
The mitogen-activated protein kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) signaling pathways are crucial regulators of cellular processes, including inflammation, proliferation, and apoptosis.[10][11][12][13] In inflammatory skin conditions, the MAPK/STAT3 pathway is often hyperactivated.[10][12] this compound has been shown to inhibit this pathway in vitro, suggesting its potential to modulate inflammatory responses in vivo.[1][2]
Figure 1. Simplified diagram of the MAPK/STAT3 signaling pathway and the inhibitory action of this compound.
I. Anti-Inflammatory Effects: TPA-Induced Ear Edema Model
This model is widely used to screen for topical anti-inflammatory agents. 12-O-tetradecanoylphorbol-13-acetate (TPA) induces a rapid and reproducible inflammatory response characterized by edema and cellular infiltration.
Experimental Protocol
1. Animals:
-
Species: Male Swiss albino mice
-
Weight: 20-25 g
-
Acclimatization: 7 days with free access to food and water.
2. Materials:
-
This compound (in a suitable vehicle, e.g., acetone)
-
TPA (in acetone)
-
Indomethacin (positive control)
-
Vehicle (control)
-
Micrometer caliper
3. Procedure:
-
Divide mice into four groups: Vehicle control, TPA + Vehicle, TPA + this compound, TPA + Indomethacin.
-
Apply 20 µL of the respective treatment solution (Vehicle, this compound, or Indomethacin) to the inner and outer surfaces of the right ear.
-
After 30 minutes, apply 20 µL of TPA solution (e.g., 2.5 µ g/ear ) to the same ear. The left ear serves as an internal control.
-
Measure the thickness of both ears using a micrometer caliper at 4, 6, and 24 hours after TPA application.
-
Calculate the edema as the difference in thickness between the right and left ears.
-
At the end of the experiment, euthanize the animals and collect ear tissue for histological analysis (H&E staining) and biochemical assays (e.g., MPO activity, cytokine levels).
Data Presentation
| Group | Ear Edema (mm) at 4h (Mean ± SD) | Ear Edema (mm) at 6h (Mean ± SD) | Ear Edema (mm) at 24h (Mean ± SD) | Myeloperoxidase (MPO) Activity (U/mg tissue) |
| Vehicle Control | ||||
| TPA + Vehicle | ||||
| TPA + this compound | ||||
| TPA + Indomethacin |
II. Wound Healing Effects: Excisional Wound Model
This model is used to assess the efficacy of topical treatments in promoting the closure of full-thickness skin wounds.
Experimental Workflow
Figure 2. Experimental workflow for the excisional wound healing model.
Experimental Protocol
1. Animals:
-
Species: Male Wistar rats
-
Weight: 200-250 g
-
Acclimatization: 7 days with individual housing after wounding.
2. Materials:
-
This compound (in a suitable ointment base)
-
Ointment base (vehicle control)
-
Standard antibiotic ointment (positive control)
-
6 mm sterile biopsy punch
-
Digital camera and image analysis software
3. Procedure:
-
Anesthetize the rats and shave the dorsal thoracic region.
-
Create a full-thickness excisional wound using a 6 mm sterile biopsy punch.
-
Divide the animals into three groups: Vehicle control, this compound, and standard antibiotic ointment.
-
Apply the respective topical formulation to the wound daily.
-
Trace the wound area on a transparent sheet and measure it using a digital camera and image analysis software on days 0, 3, 7, 10, and 14.
-
Calculate the percentage of wound contraction.
-
On day 14, euthanize the animals and collect the wound tissue for histological examination (H&E and Masson's trichrome staining for collagen) and biochemical analysis (hydroxyproline content for collagen deposition).
Data Presentation
| Group | Wound Contraction (%) on Day 3 (Mean ± SD) | Wound Contraction (%) on Day 7 (Mean ± SD) | Wound Contraction (%) on Day 10 (Mean ± SD) | Wound Contraction (%) on Day 14 (Mean ± SD) | Hydroxyproline Content (µg/mg tissue) |
| Vehicle Control | |||||
| This compound | |||||
| Standard Antibiotic |
III. Anti-Cancer Effects: Xenograft Tumor Model
This model is essential for evaluating the in vivo anti-tumor efficacy of novel compounds. It involves the transplantation of human cancer cells into immunocompromised mice.
Experimental Protocol
1. Animals:
-
Species: Athymic nude mice (e.g., BALB/c nude)
-
Age: 4-6 weeks
-
Housing: In a sterile environment.
2. Materials:
-
Human cancer cell line (e.g., A549 lung cancer cells, chosen based on in vitro sensitivity to this compound)
-
This compound (formulated for intraperitoneal or oral administration)
-
Vehicle control
-
Standard chemotherapeutic agent (positive control, e.g., cisplatin)
-
Matrigel
-
Calipers
3. Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS and Matrigel) into the right flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into four groups: Vehicle control, this compound, and standard chemotherapeutic.
-
Administer the treatments as per the defined schedule (e.g., daily intraperitoneal injections).
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume (mm³) = (length × width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (histology, Western blotting for MAPK/STAT3 pathway proteins).
Data Presentation
| Group | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) | Final Body Weight (g) (Mean ± SD) |
| Vehicle Control | N/A | |||
| This compound | ||||
| Standard Chemo |
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the in vivo effects of this compound. By utilizing these established animal models, researchers can effectively evaluate its therapeutic potential in inflammation, wound healing, and cancer. The data generated from these studies will be crucial for the further development of this compound as a clinical candidate. It is recommended to perform dose-response studies to determine the optimal therapeutic concentration for each application. Furthermore, detailed pharmacokinetic and toxicological studies should be conducted in parallel to ensure the safety and efficacy of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the In Vitro Mechanism of Action of β-Acetoxyisovalerylalkannin on Inflammatory Skin Diseases Using Network-Based Pharmacology and Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revealing the Mechanisms of Shikonin Against Diabetic Wounds: A Combined Network Pharmacology and In Vitro Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and analytical aspects of alkannin/shikonin and their derivatives: An update from 2008 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-tumor effects of novel alkannin derivatives with potent selectivity on comprehensive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Acetoxyisovalerylalkannin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoxyisovalerylalkannin is a naturally occurring naphthoquinone derivative belonging to the shikonin family of compounds.[1] These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and wound-healing properties.[2][1][3] Recent in vitro studies have highlighted the potential of β-acetoxyisovalerylalkannin as a potent anti-inflammatory agent, particularly for skin diseases.[4] This document provides detailed application notes and protocols for the formulation and in vivo evaluation of this compound, aimed at guiding researchers in preclinical drug development.
Physicochemical Properties
A solid understanding of the physicochemical properties of this compound is crucial for developing a suitable in vivo formulation.
| Property | Value | Source |
| CAS Number | 69091-17-4 | [5][][7][8] |
| Molecular Formula | C23H26O8 | [5][][7][8][9] |
| Molecular Weight | 430.45 g/mol | [5][7][8] |
| Appearance | Red powder/oil | [7][8] |
| Solubility | Lipophilic, poorly soluble in water | [10] |
| Chemical Class | Naphthoquinone, Shikonin derivative | [][7] |
Biological Activity and Mechanism of Action
In vitro studies have demonstrated that β-acetoxyisovalerylalkannin exerts its anti-inflammatory effects by modulating key signaling pathways.
Signaling Pathway Analysis
β-Acetoxyisovalerylalkannin has been shown to inhibit the MAPK/STAT3 signaling pathway in human keratinocytes (HaCaT cells).[4] This inhibition leads to the downregulation of various pro-inflammatory cytokines and chemokines.[4]
Figure 1: Proposed mechanism of action of β-Acetoxyisovalerylalkannin.
Summary of In Vitro Anti-inflammatory Activity
| Marker | Effect of β-Acetoxyisovalerylalkannin | Cell Model | Reference |
| p-P38, p-ERK1/2, p-STAT3 | ↓ (inhibition of phosphorylation) | HaCaT | [4] |
| CXCL1, CXCL2, CXCL8, CCL20 | ↓ (downregulation of mRNA) | HaCaT | [4] |
| IFN-γ, MCP-1, TNF-α, NF-κB | ↓ (downregulation of mRNA) | HaCaT | [4] |
Formulation for In Vivo Studies
Due to its lipophilic nature, this compound requires a specialized formulation to ensure adequate bioavailability for in vivo studies.[10] The choice of formulation will depend on the intended route of administration.
Topical Formulation for Dermal Application
For studying the effects on skin inflammation, a topical formulation is most appropriate.
Protocol for a Cream-Based Formulation
-
Vehicle Selection: Choose a suitable cream base that allows for good skin penetration. A mixture of oils (e.g., mineral oil, squalene), fatty acids, and emulsifiers is recommended.[11]
-
Solubilization: Dissolve the this compound powder in a small amount of a suitable organic solvent (e.g., ethanol, DMSO) before incorporating it into the cream base.
-
Homogenization: Thoroughly mix the drug solution with the cream base using a homogenizer to ensure a uniform distribution.
-
Concentration: Prepare creams with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1% w/w) to determine the optimal therapeutic dose.
-
Quality Control: Assess the final formulation for its physical properties, including pH, viscosity, and drug content uniformity.
Oral Formulation
For systemic administration and pharmacokinetic studies, a lipid-based oral formulation can enhance absorption.[10][12][13]
Protocol for a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Identify suitable oils, surfactants, and co-surfactants that can solubilize this compound.
-
Formulation Development: Mix the selected oil, surfactant, and co-surfactant in different ratios to prepare the SEDDS pre-concentrate.
-
Drug Loading: Dissolve this compound in the SEDDS pre-concentrate.
-
Characterization: Evaluate the self-emulsification properties, droplet size, and drug precipitation upon dilution in aqueous media.
-
Encapsulation: For ease of administration, the liquid SEDDS can be filled into hard gelatin capsules.
In Vivo Experimental Protocols
The following protocols are designed as a starting point for the in vivo evaluation of this compound. All animal experiments should be conducted in accordance with relevant ethical guidelines and approved by an Institutional Animal Care and Use Committee.
Pharmacokinetic (PK) Study
A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Experimental Workflow
Figure 2: Workflow for a pharmacokinetic study.
Protocol
-
Animal Model: Use adult male or female Sprague-Dawley rats (8-10 weeks old).
-
Groups:
-
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg in a suitable vehicle like a solution with DMSO and PEG).
-
Group 2: Oral administration (e.g., 10-20 mg/kg of the SEDDS formulation).
-
-
Dosing: Administer the formulation to the respective groups.
-
Blood Collection: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the key pharmacokinetic parameters using non-compartmental analysis.
Efficacy Study: Model of Skin Inflammation
A relevant animal model is crucial to evaluate the anti-inflammatory efficacy of the topical formulation.[14][15][16][17][18]
Experimental Workflow
Figure 3: Workflow for an efficacy study in a skin inflammation model.
Protocol: TPA-Induced Ear Edema Model
-
Animal Model: Use adult male or female BALB/c mice (8-10 weeks old).
-
Groups:
-
Group 1: Naive (no treatment).
-
Group 2: Vehicle control (TPA + cream base).
-
Group 3: Positive control (TPA + dexamethasone cream).
-
Group 4-6: Treatment groups (TPA + this compound cream at different concentrations).
-
-
Inflammation Induction: Apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone to the inner and outer surfaces of the right ear of each mouse.
-
Treatment: 30 minutes after TPA application, topically apply the respective formulations to the right ear.
-
Evaluation:
-
Ear Thickness: Measure the ear thickness using a digital caliper at various time points (e.g., 6, 24, and 48 hours) after TPA application.
-
Ear Weight: At the end of the experiment, sacrifice the animals and collect ear punches to determine the weight difference between the right and left ears.
-
-
Histology: Fix the ear tissue in formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and edema.
-
Biochemical Analysis: Homogenize the ear tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA and myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.
Toxicity Assessment
Preliminary toxicity studies are necessary to establish the safety profile of this compound.
Acute Dermal Toxicity
-
Objective: To determine the potential for skin irritation and systemic toxicity following a single topical application.
-
Protocol: Apply a high dose of the this compound formulation to a shaved area of the back of rats or rabbits. Observe the animals for signs of skin irritation (erythema, edema) and systemic toxicity for 14 days.
Acute Oral Toxicity
-
Objective: To determine the median lethal dose (LD50) following a single oral administration.
-
Protocol: Administer escalating doses of the oral formulation to different groups of mice or rats. Monitor the animals for mortality and clinical signs of toxicity for 14 days. For shikonin, the oral LD50 in mice has been reported to be >1 g/kg, while the intraperitoneal LD50 is 20 mg/kg, indicating that the route of administration significantly impacts toxicity.[2]
Conclusion
This compound shows promise as a novel anti-inflammatory agent. The protocols outlined in this document provide a framework for its systematic in vivo evaluation. Further research is warranted to fully elucidate its therapeutic potential, pharmacokinetic profile, and safety. The development of an effective and stable formulation will be a critical step in advancing this compound towards clinical applications.
References
- 1. Pharmacological and analytical aspects of alkannin/shikonin and their derivatives: An update from 2008 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the In Vitro Mechanism of Action of β-Acetoxyisovalerylalkannin on Inflammatory Skin Diseases Using Network-Based Pharmacology and Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 7. CAS 69091-17-4 | β-acetoxyisovalerylalkannin [phytopurify.com]
- 8. This compound - Lifeasible [lifeasible.com]
- 9. This compound | C23H26O8 | CID 5321188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. symmetric.events [symmetric.events]
- 11. Biological and Pharmacological Activities of Squalene and Related Compounds: Potential Uses in Cosmetic Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipid-based lipophilic formulations for oral drug delivery [wisdomlib.org]
- 14. Animal models of skin disease for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal models of skin disease for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: Topical Delivery of Acetoxyisovalerylalkannin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, in vitro skin permeation, and biological activity assessment of a topical formulation containing Acetoxyisovalerylalkannin (AAN-II). AAN-II is a bioactive naphthoquinone compound with demonstrated anti-inflammatory and wound-healing properties.[1] The protocols provided are based on established methodologies and are intended to serve as a guide for the preclinical development of AAN-II for dermatological applications.
Introduction to this compound (AAN-II)
This compound is a lipophilic compound derived from the roots of plants from the Boraginaceae family.[1] Preclinical studies have shown its potential in promoting wound healing by activating the TGF-β/Smad3 signaling pathway, which leads to increased fibroblast proliferation and collagen deposition.[2] Furthermore, AAN-II exhibits anti-inflammatory effects by modulating the MAPK/STAT3 signaling pathway in keratinocytes, resulting in a decrease in pro-inflammatory cytokines.[3] These properties make AAN-II a promising candidate for the topical treatment of inflammatory skin conditions and for accelerating wound repair.
Proposed Topical Formulation
Given the hydrophobic nature of AAN-II, a suitable formulation is essential to ensure its effective delivery into the skin. An oil-in-water (o/w) cream base is proposed here, as it is cosmetically elegant, easily spreadable, and can accommodate lipophilic active pharmaceutical ingredients.
Table 1: Composition of a Hypothetical 1% (w/w) this compound Cream
| Ingredient | Function | % (w/w) |
| This compound | Active Pharmaceutical Ingredient | 1.0 |
| Cetostearyl Alcohol | Stiffening agent, Emulsion stabilizer | 8.0 |
| White Soft Paraffin | Emollient, Occlusive | 15.0 |
| Liquid Paraffin | Emollient | 6.0 |
| Cetomacrogol 1000 | Non-ionic surfactant (Emulsifier) | 2.0 |
| Propylene Glycol | Humectant, Penetration enhancer | 5.0 |
| Methylparaben | Preservative | 0.2 |
| Propylparaben | Preservative | 0.1 |
| Purified Water | Aqueous phase | to 100 |
Protocol for Preparation of 1% AAN-II Cream (100g)
This protocol is based on the fusion method for preparing oil-in-water emulsions.[3][4]
-
Oil Phase Preparation: In a suitable vessel, melt the cetostearyl alcohol, white soft paraffin, and liquid paraffin at 70-75°C.
-
Add the this compound to the melted oil phase and stir until completely dissolved.
-
In a separate vessel, dissolve the cetomacrogol 1000, propylene glycol, methylparaben, and propylparaben in the purified water and heat to 70-75°C. This constitutes the aqueous phase.
-
Emulsification: Slowly add the aqueous phase to the oil phase with continuous stirring until a homogenous emulsion is formed.
-
Continue stirring the emulsion until it cools down to room temperature and a cream of the desired consistency is obtained.
-
Package the cream in an appropriate container.
dot
Caption: Workflow for the preparation of 1% this compound cream.
In Vitro Skin Permeation Studies
To evaluate the potential of the formulated AAN-II cream to deliver the active ingredient across the skin, an in vitro skin permeation study using Franz diffusion cells is recommended.[2][5][6][7][8]
Protocol for In Vitro Skin Permeation using Franz Diffusion Cells
-
Skin Preparation: Use full-thickness porcine ear skin, as it is a good model for human skin.[5] Shave the hair and carefully remove the subcutaneous fat. Cut the skin into sections suitable for mounting on the Franz diffusion cells.
-
Franz Cell Assembly: Mount the prepared porcine skin on the Franz diffusion cells with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium. The diffusion area is typically around 1.77 cm².
-
Receptor Medium: Fill the receptor compartment with a solution of phosphate-buffered saline (PBS, pH 7.4) and ethanol (1:1 v/v) to ensure sink conditions for the lipophilic AAN-II.[2] Maintain the temperature at 32 ± 0.5°C and stir continuously.
-
Application of Formulation: Apply a finite dose (e.g., 10 mg/cm²) of the 1% AAN-II cream to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots (e.g., 0.5 mL) from the receptor medium and replace with an equal volume of fresh, pre-warmed receptor medium.
-
Quantification: Analyze the concentration of AAN-II in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of AAN-II permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve and the permeability coefficient (Kp) by dividing Jss by the initial drug concentration in the formulation.
Table 2: Exemplary In Vitro Skin Permeation Data for 1% AAN-II Cream
| Time (hours) | Cumulative Amount Permeated (μg/cm²) |
| 0 | 0.00 |
| 1 | 0.52 |
| 2 | 1.89 |
| 4 | 5.23 |
| 6 | 9.87 |
| 8 | 15.12 |
| 12 | 25.67 |
| 24 | 58.91 |
Note: The data presented in this table is for illustrative purposes only.
dot
Caption: Experimental workflow for in vitro skin permeation study.
In Vitro Biological Activity Assays
The following in vitro assays can be used to confirm the biological activity of the formulated AAN-II.
Wound Healing Activity: Scratch Assay
The scratch assay is a common method to assess the effect of a substance on cell migration, a key process in wound healing.[9]
Protocol:
-
Culture human dermal fibroblasts (HDFs) in a 6-well plate until a confluent monolayer is formed.
-
Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Treat the cells with different concentrations of AAN-II (solubilized from the cream formulation) or the cream base (vehicle control).
-
Capture images of the scratch at 0, 12, and 24 hours.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Table 3: Exemplary Wound Closure Data from Scratch Assay
| Treatment | Wound Closure at 24h (%) |
| Untreated Control | 25 ± 3.5 |
| Vehicle Control (Cream Base) | 28 ± 4.1 |
| 1 µM AAN-II | 55 ± 5.2 |
| 10 µM AAN-II | 78 ± 6.8 |
*p < 0.05 compared to vehicle control. Data is for illustrative purposes.
Anti-inflammatory Activity: Cytokine Measurement
This assay measures the ability of AAN-II to reduce the production of pro-inflammatory cytokines in stimulated cells.
Protocol:
-
Culture human keratinocytes (HaCaT cells) in a 24-well plate.
-
Pre-treat the cells with various concentrations of AAN-II (solubilized from the cream) for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Table 4: Exemplary Anti-inflammatory Activity Data
| Treatment | IL-6 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
| Unstimulated Control | 50 ± 8 | 35 ± 6 |
| LPS-stimulated Control | 550 ± 45 | 480 ± 38 |
| LPS + 1 µM AAN-II | 320 ± 28 | 250 ± 21 |
| LPS + 10 µM AAN-II | 180 ± 15 | 110 ± 12 |
*p < 0.05 compared to LPS-stimulated control. Data is for illustrative purposes.
Signaling Pathways
The biological effects of this compound are mediated through specific signaling pathways.
dot
Caption: AAN-II-mediated wound healing signaling pathway.
dot
References
- 1. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.7. In Vitro Skin Permeation Study [bio-protocol.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Preparation of Ointments, Pastes, Creams and Gels | Pharmaguideline [pharmaguideline.com]
- 5. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. mdpi.com [mdpi.com]
- 8. 5 mm Franz Diffusion Cell, jacketed for in vitro Skin Permeation Test [xenometrix.ch]
- 9. Wound-Healing Promotion and Anti-Inflammatory Properties of Carvacrol Prodrugs/Hyaluronic Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Validating Acetoxyisovalerylalkannin (AIVA) Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoxyisovalerylalkannin (AIVA), a bioactive naphthoquinone derived from the root of Arnebiae Radix, has demonstrated significant anti-inflammatory and anti-cancer properties.[1] Emerging research indicates that AIVA exerts its effects, at least in part, by modulating the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[1] Validating the direct engagement of AIVA with its cellular targets is a critical step in elucidating its mechanism of action and advancing its development as a potential therapeutic agent.
These application notes provide a comprehensive guide to validating the target engagement of AIVA in a cellular context. Detailed protocols are provided for key experimental methodologies, including the Cellular Thermal Shift Assay (CETSA), in vitro kinase assays, and immunoprecipitation-mass spectrometry (IP-MS) for unbiased target identification.
Data Presentation
Table 1: Summary of AIVA's Effects on the MAPK/STAT3 Signaling Pathway
| Parameter | Observation | Cell Type | Concentration Range | Reference |
| p-P38 Phosphorylation | Decreased | HaCaT | 1.25 - 5 µM | [1] |
| p-ERK1/2 Phosphorylation | Decreased | HaCaT | 1.25 - 5 µM | [1] |
| p-STAT3 Phosphorylation | Decreased | HaCaT | 1.25 - 5 µM | [1] |
| Inflammatory Markers (e.g., CXCL8, TNF-α) | Downregulated | HaCaT | 1.25 - 5 µM | [1] |
| Cell Viability | Dose-dependent inhibition | Chondrosarcoma cells | IC50 ~1.3 µM (Shikonin) | [2] |
| Apoptosis | Induced | Chondrosarcoma cells | 0.5 - 10 µM | [3][4] |
| Cell Cycle | G2/M Arrest | Chondrosarcoma cells | 0.5 - 10 µM | [3][4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: AIVA's Proposed Mechanism of Action.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Immunoprecipitation-Mass Spectrometry Workflow.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for AIVA Target Engagement
CETSA is a powerful method to confirm direct binding of a small molecule to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[3][4][5]
Materials:
-
Human keratinocyte cell line (HaCaT) or a relevant cancer cell line (e.g., A375 melanoma).
-
AIVA (this compound).
-
Vehicle control (e.g., DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies against potential targets (e.g., p38, ERK1/2, STAT3).
-
SDS-PAGE and Western blotting reagents.
Protocol:
-
Cell Culture and Treatment:
-
Culture HaCaT or other chosen cells to ~80-90% confluency.
-
Treat cells with AIVA at various concentrations (e.g., 1 µM, 5 µM, 10 µM) or vehicle control for a predetermined time (e.g., 1-4 hours).
-
-
Heating and Lysis:
-
After treatment, harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze the presence of the target protein in the soluble fractions by Western blotting using specific antibodies.
-
Quantify the band intensities to generate a melting curve for each treatment condition. A shift in the melting curve for AIVA-treated samples compared to the vehicle control indicates target engagement.
-
In Vitro Kinase Assay for MAPK Pathway Inhibition
This assay directly measures the ability of AIVA to inhibit the activity of specific kinases within the MAPK pathway, such as p38 MAPK.
Materials:
-
Recombinant active p38α kinase.
-
Kinase substrate (e.g., ATF-2).
-
AIVA.
-
Positive control inhibitor (e.g., SB203580).
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
ATP.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
Protocol:
-
Prepare Reagents:
-
Prepare a serial dilution of AIVA and the positive control inhibitor in kinase assay buffer.
-
Prepare a solution of recombinant p38α kinase in kinase assay buffer.
-
Prepare a solution of the ATF-2 substrate and ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the AIVA dilutions or controls.
-
Add the p38α kinase solution to each well and incubate for 10-20 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each AIVA concentration.
-
Plot the percentage of inhibition against the AIVA concentration to determine the IC50 value.
-
Immunoprecipitation-Mass Spectrometry (IP-MS) for Unbiased Target Identification
IP-MS can be used to identify the direct and indirect binding partners of a protein of interest (e.g., STAT3) and how these interactions are modulated by AIVA.
Materials:
-
Cells treated with AIVA or vehicle.
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based).
-
Antibody against the bait protein (e.g., anti-STAT3).
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
Mass spectrometer.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Lyse AIVA-treated and control cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the lysates.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-STAT3 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
-
Elution and Sample Preparation for MS:
-
Elute the bound proteins from the beads using an appropriate elution buffer.
-
Reduce, alkylate, and digest the eluted proteins with trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the proteins in each sample using a protein database search algorithm.
-
Quantify the relative abundance of the identified proteins between the AIVA-treated and control samples to identify proteins whose interaction with STAT3 is altered by AIVA.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for validating the cellular target engagement of this compound. By employing a multi-pronged approach that includes biophysical confirmation of binding (CETSA), direct measurement of enzyme inhibition (in vitro kinase assay), and unbiased discovery of interacting partners (IP-MS), researchers can gain a comprehensive understanding of AIVA's mechanism of action. This detailed characterization is essential for the continued development of AIVA as a promising therapeutic candidate.
References
Application Notes and Protocols for Acetoxyisovalerylalkannin in Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to cartilage and bone destruction. Current therapeutic strategies often involve disease-modifying anti-rheumatic drugs (DMARDs) and biologic agents that target inflammatory cytokines and signaling pathways. Acetoxyisovalerylalkannin (AIA) is a derivative of alkannin and shikonin, naturally occurring naphthoquinones known for their potent anti-inflammatory properties.[1][2] Shikonin, a closely related compound, has demonstrated efficacy in animal models of rheumatoid arthritis by reducing inflammatory responses.[3] This document provides a detailed experimental protocol for evaluating the therapeutic potential of this compound in established murine models of rheumatoid arthritis.
Mechanism of Action
Alkannin and shikonin derivatives are recognized for their ability to modulate inflammatory signaling pathways.[4] The anti-inflammatory effects of shikonin in the context of arthritis are attributed to its inhibition of critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4] These pathways are central to the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs) that drive joint destruction in RA. It is hypothesized that this compound exerts its anti-arthritic effects through similar mechanisms.
AIA is thought to interfere with the activation of key inflammatory cells, such as fibroblast-like synoviocytes (FLS), which are pivotal in the pathogenesis of RA by producing inflammatory mediators and degradative enzymes.
Signaling Pathway
References
- 1. Alkannins and shikonins: a new class of wound healing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Shikonin Inhibits Inflammatory Response in Rheumatoid Arthritis Synovial Fibroblasts via lncRNA-NR024118 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
Application Notes and Protocols: Kinase Assay for Acetoxyisovalerylalkannin Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Acetoxyisovalerylalkannin, a naturally occurring naphthoquinone, has demonstrated significant anti-inflammatory properties.[1] Preliminary research suggests its mechanism of action involves the modulation of the MAPK/STAT3 signaling pathway, a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis.[1] As with any potential therapeutic agent, a thorough understanding of its kinase selectivity is paramount to predicting its efficacy and potential off-target effects. Kinase inhibitors are known to have a degree of cross-reactivity due to the highly conserved nature of the ATP-binding pocket across the kinome.[2] Therefore, comprehensive kinase profiling is an essential step in the preclinical development of β-Acetoxyisovalerylalkannin to identify its primary targets and any unintended interactions.
These application notes provide a framework for assessing the kinase cross-reactivity of β-Acetoxyisovalerylalkannin, with a focus on kinases within the MAPK/STAT3 pathway. Detailed protocols for two robust and widely used kinase assay platforms, a luminescence-based assay (ADP-Glo™) and a fluorescence-based assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET), are presented.
Proposed Kinase Screening Panel
Based on the known involvement of β-Acetoxyisovalerylalkannin with the MAPK/STAT3 signaling pathway, the following kinases are recommended for an initial cross-reactivity screening panel.[1][3][4][5] This panel includes key components of the MAPK and JAK-STAT pathways to provide a focused yet comprehensive initial assessment.
Table 1: Proposed Kinase Panel for β-Acetoxyisovalerylalkannin Cross-Reactivity Screening
| Kinase Family | Target Kinase | Rationale |
| MAPK/ERK Pathway | MEK1 | Upstream activator of ERK1/2. |
| ERK2 | Key downstream effector of the MAPK pathway. | |
| p38 MAPK Pathway | p38α | Involved in inflammatory responses. |
| JNK Pathway | JNK1 | Activated by stress stimuli and cytokines. |
| JAK-STAT Pathway | JAK2 | Key initiator of the JAK-STAT pathway. |
| STAT3 | A direct target of JAKs and a key transcription factor. | |
| Other Relevant Kinases | AKT1 | A key kinase in a related survival pathway. |
| SRC | A non-receptor tyrosine kinase with broad signaling roles. |
Data Presentation: Hypothetical Cross-Reactivity Data
The following tables represent hypothetical data for the inhibition of the proposed kinase panel by β-Acetoxyisovalerylalkannin, as would be generated from the subsequent protocols.
Table 2: Single-Dose Inhibition of Kinase Panel by β-Acetoxyisovalerylalkannin (10 µM)
| Target Kinase | % Inhibition at 10 µM β-Acetoxyisovalerylalkannin |
| MEK1 | 85.2 |
| ERK2 | 78.5 |
| p38α | 45.1 |
| JNK1 | 30.7 |
| JAK2 | 15.3 |
| STAT3 | 65.9 |
| AKT1 | 5.2 |
| SRC | 12.8 |
Table 3: IC50 Values for Significantly Inhibited Kinases
| Target Kinase | IC50 (µM) |
| MEK1 | 2.1 |
| ERK2 | 3.5 |
| STAT3 | 5.8 |
| p38α | >10 |
Experimental Protocols
Two distinct and widely adopted kinase assay protocols are detailed below. These provide sensitive and reliable methods for determining the inhibitory activity of β-Acetoxyisovalerylalkannin.
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6][7][8] The luminescence signal is directly proportional to the amount of ADP generated and therefore correlates with kinase activity.
Materials:
-
β-Acetoxyisovalerylalkannin
-
Recombinant human kinases (from the proposed panel)
-
Kinase-specific substrates
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of β-Acetoxyisovalerylalkannin in 100% DMSO. Create a dilution series of the compound in kinase buffer to achieve the desired final concentrations for the assay.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of each compound dilution. For the no-inhibitor control, add 2.5 µL of kinase buffer with the corresponding DMSO concentration.
-
Add 2.5 µL of the kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all experimental wells.
-
Calculate the percent inhibition for each concentration of β-Acetoxyisovalerylalkannin relative to the no-inhibitor (DMSO) control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a popular choice for kinase screening due to their high sensitivity and low background interference.[9] This protocol outlines a generic TR-FRET assay format.
Materials:
-
β-Acetoxyisovalerylalkannin
-
Recombinant human kinases (from the proposed panel)
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase reaction buffer
-
TR-FRET dilution buffer
-
Black, low-volume 384-well plates
-
Multichannel pipettes
-
TR-FRET-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of β-Acetoxyisovalerylalkannin in 100% DMSO. Create a dilution series of the compound in kinase buffer.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of each compound dilution or control (DMSO in kinase buffer).
-
Add 5 µL of a solution containing the kinase and the fluorescein-labeled substrate peptide.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Detection:
-
Prepare a detection solution containing the terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.
-
Add 10 µL of the detection solution to each well to stop the kinase reaction and initiate the FRET signal generation.
-
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader, recording the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.
-
Calculate the percent inhibition for each concentration of β-Acetoxyisovalerylalkannin relative to the no-inhibitor (DMSO) control.
-
Determine the IC50 values by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.
-
Visualizations
Caption: MAPK/STAT3 Signaling Pathway with potential inhibition sites for β-Acetoxyisovalerylalkannin.
Caption: Experimental workflow for the ADP-Glo™ kinase assay.
References
- 1. ulab360.com [ulab360.com]
- 2. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
- 3. MAPK and JAK-STAT signaling pathways are involved in the oxidative stress-induced decrease in expression of surfactant protein genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Both MAPK and STAT3 signal transduction pathways are necessary for IL-6-dependent hepatic stellate cells activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. dcreport.org [dcreport.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Acetoxyisovalerylalkannin Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Acetoxyisovalerylalkannin (AIA) from natural sources, primarily species of the Boraginaceae family such as Arnebia euchroma.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for extracting this compound (AIA)?
A1: this compound (AIA), a naphthoquinone pigment, is predominantly isolated from the roots of plants belonging to the Boraginaceae family. The most commonly cited sources include Arnebia euchroma (Royle) Johnst., Lithospermum erythrorhizon, and other related species.[1][2] Cell suspension cultures of Arnebia euchroma have also been established as a viable alternative for producing AIA and other shikonin derivatives.[3]
Q2: Which extraction method generally provides the highest yield of AIA?
A2: While traditional methods like maceration and Soxhlet extraction can be used, modern techniques such as ultrasound-assisted extraction (UAE) and accelerated solvent extraction (ASE) have been shown to offer significantly higher yields in shorter times.[4][5][6] For instance, an ultrasound-assisted extraction optimized using response surface methodology (RSM) yielded up to 1.26% of shikonin from Arnebia euchroma roots.[5] High-speed counter-current chromatography (HSCCC) has also been effectively used for the preparative isolation and purification of shikonin derivatives.[7][8]
Q3: What is the most effective solvent for extracting AIA?
A3: The choice of solvent is critical for optimizing AIA yield. Ethanol, typically in aqueous solutions of 70-80%, has been shown to be highly effective for extracting shikonin and its derivatives.[3] Other organic solvents like n-hexane and methanol have also been used, particularly in the initial extraction steps from dried root powder.
Q4: How can I quantify the yield of AIA in my extract?
A4: High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is the most common and reliable method for the quantification of AIA.[9][10][11] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small percentage of formic acid to improve peak shape.[10][12][13] Detection is usually performed at a wavelength of around 254 nm.[9]
Q5: How can I enhance the production of AIA in plant cell cultures?
A5: The production of AIA and other shikonin derivatives in cell cultures can be significantly enhanced through elicitation. Elicitors are compounds that trigger defense responses in plants, leading to an increased biosynthesis of secondary metabolites.[14][15][16] Methyl jasmonate and salicylic acid are two well-known elicitors that can be added to the culture medium to stimulate the production of these compounds.[14][15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of AIA | Inefficient Extraction: Suboptimal solvent, temperature, or extraction time.[3][5] | - Optimize the extraction solvent and its concentration (e.g., 70-80% ethanol).- Experiment with different extraction temperatures, typically between 40-60°C. Shikonin derivatives can be thermally unstable at higher temperatures.[5]- Increase the extraction time or the number of extraction cycles. |
| Poor Quality of Plant Material: Low concentration of AIA in the source material due to genetic variability, age, or storage conditions.[11] | - Ensure the use of high-quality, properly identified plant material.- If possible, analyze a small sample of the raw material for its AIA content before large-scale extraction. | |
| Degradation of AIA: Exposure to high temperatures, extreme pH, or light during extraction or storage.[17][18][19][20][21][22] | - Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure.- Maintain a slightly acidic to neutral pH during extraction, as alkaline conditions can degrade naphthoquinones.- Protect extracts and purified compounds from direct light and store them at low temperatures (4°C or below). | |
| Presence of Impurities in the Final Product | Co-extraction of other compounds: The solvent used may also extract other secondary metabolites with similar polarities. | - Employ multi-step purification techniques. After initial extraction, use column chromatography with silica gel or Sephadex LH-20 for separation.[7][8]- Preparative HPLC can be used for final purification to achieve high purity.[3] |
| Incomplete Solvent Removal: Residual extraction solvent in the final product. | - Ensure complete removal of solvents using a rotary evaporator followed by drying under high vacuum. | |
| Inconsistent Results | Variability in Experimental Conditions: Minor changes in extraction parameters between batches. | - Standardize all experimental parameters, including solvent-to-solid ratio, temperature, extraction time, and agitation speed.- Use a validated analytical method for quantification to ensure accuracy and precision.[23] |
| Instrumental Errors: Issues with the HPLC system, such as detector drift or column degradation. | - Regularly calibrate and maintain the HPLC system.- Use a guard column to protect the analytical column from contaminants. |
Data on Extraction Parameters and Yields
Table 1: Comparison of Extraction Methods for Shikonin Derivatives
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Maceration | Ethanol | Room Temperature | 24 - 48 hours | 1.19 | [4] |
| Soxhlet Extraction | n-Hexane | Boiling point of solvent | 4 - 6 hours | 1.63 | [4] |
| Ultrasound-Assisted Extraction (UAE) | 95% Ethanol | 39 | 87 minutes | 1.26 | [5] |
| Accelerated Solvent Extraction (ASE) | Ethanol | 170 | 15 minutes | >2.5 (for phenolics) | [4][24] |
| Reflux Extraction | Ethanol | 60 - 80 | 1 - 3 hours | Variable | [25] |
Note: Yields can vary significantly based on the specific plant material and precise experimental conditions.
Table 2: Influence of Extraction Parameters on Shikonin Yield (Ultrasound-Assisted Extraction)
| Parameter | Range Studied | Optimal Value | Effect on Yield | Reference(s) |
| Ethanol Concentration (%) | 50 - 100 | 80 | Yield increases up to 80% and then slightly decreases. | [3] |
| Temperature (°C) | 10 - 50 | 39 | Yield increases with temperature up to an optimal point, then may decrease due to degradation. | [5] |
| Time (minutes) | 45 - 105 | 87 | Yield increases with time, but plateaus after the optimal duration. | [5] |
| Liquid-to-Solid Ratio (mL/g) | 1:1 - 20:1 | 11:1 | Higher ratios generally improve extraction efficiency up to a certain point. | [5] |
| pH | 2.5 - 12 | Slightly acidic to neutral | Extreme pH values can lead to degradation of the target compounds. | [26] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of AIA from Arnebia euchroma Roots
-
Preparation of Plant Material:
-
Dry the roots of Arnebia euchroma at a temperature not exceeding 40°C to prevent degradation of thermolabile compounds.
-
Grind the dried roots into a fine powder (approximately 40-60 mesh).
-
-
Extraction:
-
Place 10 g of the powdered root material into a 250 mL flask.
-
Add 110 mL of 80% ethanol (a 1:11 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic power to approximately 100 W and the temperature to 40°C.
-
Perform the extraction for 90 minutes.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator at a temperature below 50°C to remove the ethanol.
-
-
Purification (Column Chromatography):
-
Prepare a silica gel column.
-
Dissolve the concentrated extract in a minimal amount of a non-polar solvent (e.g., n-hexane) and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing AIA.
-
-
Final Purification (Preparative HPLC):
-
For high-purity AIA, pool the fractions containing the compound and further purify using preparative HPLC with a C18 column.
-
Protocol 2: HPLC Quantification of AIA
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a certified AIA standard in methanol.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Prepare the sample by dissolving a known amount of the extract or purified fraction in methanol and filtering it through a 0.45 µm syringe filter.
-
-
Analysis and Quantification:
-
Inject the standards to generate a calibration curve.
-
Inject the sample solution.
-
Identify the AIA peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of AIA in the sample using the calibration curve.
-
Visualizations
Signaling Pathways
The biosynthesis of this compound and other shikonin derivatives is regulated by complex signaling pathways, primarily involving the phytohormones jasmonic acid (JA) and salicylic acid (SA).
Caption: Jasmonate signaling pathway leading to AIA biosynthesis.
Caption: Salicylic acid signaling pathway in plant defense.
Experimental Workflow
Caption: Workflow for AIA extraction and purification.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and purification of acetylshikonin and β-acetoxyisovalerylshikonin from cell suspension cultures of Arnebia euchroma (Royle) Johnston using rapid preparative HPLC | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. aktpublication.com [aktpublication.com]
- 5. Optimization Extraction of Shikonin Using Ultrasound-Assisted Response Surface Methodology and Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation the Organic Acids Ability for Extraction of Anthocyanins and Phenolic Compounds from different sources and Their Degradation Kinetics during Cold Storage [journal.pan.olsztyn.pl]
- 19. Kinetics of Carotenoids Degradation during the Storage of Encapsulated Carrot Waste Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. umr-qualisud.cirad.fr [umr-qualisud.cirad.fr]
- 22. japsonline.com [japsonline.com]
- 23. longdom.org [longdom.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in Acetoxyisovalerylalkannin extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of Acetoxyisovalerylalkannin and related naphthoquinone compounds from plant sources, primarily roots of the Boraginaceae family (e.g., Alkanna tinctoria).
Troubleshooting Low Yield
This guide addresses common issues encountered during the extraction process that may lead to lower-than-expected yields of this compound.
Question: My final yield of this compound is significantly lower than anticipated. What are the potential causes and how can I troubleshoot this?
Answer:
Low yield in natural product extraction can stem from a variety of factors, from the quality of the source material to the specifics of the extraction and purification protocol. Below is a systematic approach to identifying and resolving the issue.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low extraction yields.
Acetoxyisovalerylalkannin stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and storage of Acetoxyisovalerylalkannin, a naphthoquinone derivative. While specific stability data for this compound is limited, this guide draws upon established knowledge of the stability profiles of related alkannin and shikonin derivatives to provide best practices and troubleshooting advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can degrade this compound?
A1: Based on the behavior of related naphthoquinone compounds, this compound is likely susceptible to degradation from exposure to light, high temperatures, and alkaline pH conditions.[1] These factors can lead to oxidation, hydrolysis of the ester groups, and polymerization of the naphthoquinone ring, resulting in a loss of purity and activity.
Q2: What is the recommended way to store this compound?
A2: To ensure maximum stability, this compound should be stored in a tightly sealed, light-resistant container, in a cool, dark, and dry place. For long-term storage, refrigeration (-20°C) is recommended. The compound should be protected from moisture to prevent hydrolysis.
Q3: My solution of this compound changed color. What does this indicate?
A3: A color change in your solution, for instance, from red to a brownish or faded hue, is a strong indicator of degradation. Naphthoquinones are known for their vibrant colors, and a shift in the absorption spectrum often correlates with structural changes in the molecule. You should re-evaluate the purity of your sample using a suitable analytical method, such as HPLC.
Q4: Can I work with this compound on an open bench?
A4: Due to its sensitivity to light, it is highly recommended to handle this compound under subdued light conditions. Use amber-colored glassware or wrap your containers in aluminum foil to minimize light exposure during your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low purity or presence of unexpected peaks in HPLC analysis. | Degradation of the compound due to improper storage or handling. | 1. Review your storage conditions. Ensure the compound is protected from light, heat, and moisture.2. Handle the compound under low-light conditions and use fresh solutions for your experiments.3. Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method. |
| Inconsistent results in biological assays. | Instability of the compound in the assay medium. | 1. Check the pH of your assay buffer. Naphthoquinones can be unstable in alkaline conditions.[1]2. Prepare fresh solutions of the compound immediately before use.3. Consider the presence of any oxidizing or reducing agents in your assay medium that could interact with the naphthoquinone structure. |
| Precipitation of the compound from solution. | Poor solubility or degradation leading to less soluble products. | 1. Verify the appropriate solvent for your desired concentration. Naphthoquinones are generally more soluble in organic solvents.[1]2. If using aqueous buffers, consider the use of a co-solvent. 3. Filter your solution before use to remove any insoluble particles. |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2][3][4]
Objective: To identify potential degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or other suitable organic solvent
-
HPLC system with a UV-Vis or DAD detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. The mass balance should be calculated to ensure that all degradation products are accounted for.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation stability study.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. fbioyf.unr.edu.ar [fbioyf.unr.edu.ar]
Technical Support Center: Acetoxyisovalerylalkannin in DMSO
This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Acetoxyisovalerylalkannin and related shikonin derivatives when dissolved in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in DMSO?
A1: For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -20°C or lower in tightly sealed, light-protected containers. For short-term storage (a few days), refrigeration at 4°C may be acceptable, but stability should be verified. Avoid repeated freeze-thaw cycles as this can degrade the compound. It is best practice to prepare fresh dilutions for experiments from a frozen stock solution.[1]
Q2: How stable are shikonin derivatives in DMSO at room temperature?
A2: Storing shikonin derivatives in DMSO at room temperature is not recommended for extended periods. Studies on general compound stability in DMSO show significant degradation over time at ambient temperatures. One study found that after one year at room temperature, there was only a 52% probability of observing the original compound.[2] Factors like light exposure and the hygroscopic nature of DMSO (attracting water) can accelerate degradation.[3][4][5]
Q3: What are the primary factors that can affect the stability of this compound in DMSO?
A3: The stability of this compound, a shikonin derivative, can be influenced by several factors:
-
Temperature: Higher temperatures accelerate degradation.[6]
-
Light: Shikonin and its derivatives are sensitive to light, which can cause photodegradation.[7]
-
pH: The stability of shikonin derivatives is pH-dependent. They exhibit different colors and stability profiles at acidic, neutral, and alkaline pH.[7] An alkaline pH has been shown to favor the production of some shikonin derivatives in cell cultures.
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere.[4][5] Water contamination in the DMSO stock can lead to hydrolysis of the compound.
Q4: Can I freeze and thaw my stock solution of this compound in DMSO multiple times?
A4: While some studies on a diverse set of compounds have shown no significant loss after multiple freeze-thaw cycles, it is generally considered best practice to minimize them.[8] For sensitive compounds like shikonin derivatives, repeated cycling can introduce moisture and potentially lead to degradation or precipitation. It is advisable to aliquot your stock solution into smaller, single-use volumes to avoid repeated freezing and thawing of the main stock.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound activity or inconsistent experimental results. | Compound degradation due to improper storage. | - Always store stock solutions at -20°C or below in airtight, light-protected vials. - Aliquot stock solutions to minimize freeze-thaw cycles. - Prepare fresh working solutions for each experiment. - Periodically check the purity of your stock solution using HPLC or LC-MS. |
| Precipitation observed in the DMSO stock solution upon thawing. | - Compound concentration is too high. - Absorption of water into the DMSO, reducing solubility. | - Gently warm the solution and vortex to redissolve the precipitate. - If precipitation persists, consider lowering the stock concentration (e.g., to 1mM).[1] - Ensure DMSO is anhydrous and stored properly to prevent water absorption. |
| Color change of the DMSO solution over time. | Degradation of the naphthoquinone chromophore of the shikonin derivative. | - This is a strong indicator of compound degradation. Discard the stock solution and prepare a fresh one. - Ensure the solution is protected from light during storage and handling. |
Quantitative Stability Data
| Compound | Half-life (t½) at 60°C | Activation Energy (kcal/mol) |
| Deoxyshikonin | 14.6 hours | 12.5 |
| Isobutylshikonin | 19.3 hours | Not Reported |
| Shikonin | 40 - 50 hours | Not Reported |
| Acetylshikonin | 40 - 50 hours | Not Reported |
| β-hydroxyisovalerylshikonin | 40 - 50 hours | 1.71 |
Data adapted from a study on the physical stability of shikonin derivatives.[7]
Experimental Protocols
Protocol: Assessing the Long-term Stability of this compound in DMSO
This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
Amber glass vials with Teflon-lined caps
-
Calibrated micropipettes
-
HPLC system with a UV detector and a suitable C18 column
2. Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM) in anhydrous DMSO.
-
Dissolve the compound completely by vortexing. If necessary, gentle warming can be applied.
-
Aliquot the stock solution into multiple amber glass vials for storage at different conditions and time points.
3. Storage Conditions:
-
Store aliquots at various temperatures to assess thermal stability:
-
-20°C (recommended long-term storage)
-
4°C (refrigerated)
-
Room temperature (ambient)
-
-
Protect all samples from light.
4. Time Points for Analysis:
-
Analyze a fresh aliquot at designated time points (e.g., Day 0, Week 1, Week 2, Month 1, Month 3, Month 6, etc.).
5. HPLC Analysis:
-
At each time point, retrieve one aliquot from each storage condition.
-
Prepare a working solution by diluting the stock solution in the mobile phase to a concentration suitable for HPLC analysis.
-
Analyze the sample by HPLC. An example of HPLC conditions for shikonin derivatives could be a gradient elution on a C18 column with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.
-
Monitor the chromatogram at a wavelength appropriate for this compound (naphthoquinones typically absorb in the visible and UV range).
-
Integrate the peak area of the parent compound.
6. Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at Day 0.
-
Calculate the percentage of the compound remaining at each time point.
-
Plot the percentage remaining versus time for each storage condition to determine the degradation kinetics.
-
Monitor for the appearance of new peaks in the chromatogram, which would indicate the formation of degradation products.
Visualizations
Signaling Pathways and Experimental Workflow Diagrams
Caption: Apoptosis signaling pathways induced by shikonin derivatives.
Caption: Cell cycle arrest pathways modulated by shikonin derivatives.
Caption: Experimental workflow for stability testing of compounds in DMSO.
References
- 1. jcancer.org [jcancer.org]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shikonin Induces Apoptosis through Reactive Oxygen Species/Extracellular Signal-Regulated Kinase Pathway in Osteosarcoma Cells [jstage.jst.go.jp]
- 4. Shikonin causes cell-cycle arrest and induces apoptosis by regulating the EGFR–NF-κB signalling pathway in human epidermoid carcinoma A431 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Review of Shikonin and Derivatives: Isolation, Chemistry, Biosynthesis, Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physical stability of shikonin derivatives from the roots of Lithospermum erythrorhizon cultivated in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acetoxyisovalerylalkannin and Related Shikonin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with guidance on the light sensitivity and degradation of Acetoxyisovalerylalkannin and related shikonin derivatives. Find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of these compounds throughout your research.
Frequently Asked Questions (FAQs)
Q1: How sensitive are this compound and other shikonin derivatives to light?
A1: this compound and its related compounds, such as shikonin and its derivatives, are susceptible to degradation upon exposure to light.[1][2] The rate of degradation is dependent on the intensity of the light source.[3] For instance, under a light intensity of 10,000 lx, the half-life of various shikonin derivatives ranges from 6.67 to 8.11 hours.[3] This degradation is a critical factor to consider during experimentation and storage.
Q2: What are the primary degradation products of these compounds when exposed to light?
A2: Light exposure can lead to the formation of various degradation by-products.[2] One identified photolytic product of alkannin/shikonin in chloroform solution after prolonged sunlight exposure is a newly discovered naphthoquinone derivative.[1] Another study identified 5,8-dihydroxy-2-(1-hydroxy-3-oxo-4-methyl-4-pentenyl)-l,4-naphthoquinone as a degradation product of shikonin after irradiation.[4]
Q3: How does the choice of solvent affect the photostability of this compound?
A3: The solvent system significantly influences the rate of photodegradation.[2] Studies on shikonin have shown that degradation is fastest in acetone, while it is slowest in n-hexane.[2] Therefore, the selection of an appropriate solvent is crucial for minimizing degradation during experiments.
Q4: Are there any specific storage conditions recommended to minimize degradation?
A4: To minimize degradation, it is imperative to protect this compound and related compounds from light.[2] Storage in amber vials or containers wrapped in aluminum foil is recommended. Additionally, storing solutions at lower temperatures can help to slow down the degradation process, although light is the more critical factor for these specific compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results with this compound. | Degradation of the compound due to light exposure. | 1. Work in low-light conditions: Use a fume hood with the light off or work under yellow light. 2. Protect samples from light: Use amber-colored vials or wrap containers in aluminum foil. 3. Prepare fresh solutions: Prepare solutions immediately before use to minimize the duration of light exposure. |
| Loss of compound potency or activity over a short period. | Photodegradation leading to a lower concentration of the active compound. | 1. Quantify compound concentration before each experiment: Use a validated analytical method like HPLC to confirm the concentration of your stock and working solutions. 2. Conduct a stability study: Perform a short-term stability test under your experimental light conditions to understand the degradation kinetics. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | 1. Analyze a freshly prepared standard: Compare the chromatogram of your sample to that of a standard prepared and analyzed immediately. 2. Review literature for known degradation products: Check for published data on the degradation products of shikonin derivatives to help identify the unknown peaks.[1][4] |
Quantitative Data Summary
The following tables summarize the photostability of shikonin derivatives, which can serve as a proxy for the expected stability of this compound.
Table 1: Half-life of Shikonin Derivatives under Different Light Intensities
| Light Intensity (lx) | Half-life (hours) |
| 10,000 | 6.7 - 8.1[3] |
| 20,000 | 4.2 - 5.1[3][5] |
Table 2: Influence of Solvent on Shikonin Photodegradation
| Solvent | Relative Degradation Rate |
| Acetone | Fastest[2] |
| Methanol | Moderate |
| Chloroform | Moderate |
| n-Hexane | Slowest[2] |
Experimental Protocols
Protocol 1: Photostability Testing of this compound
This protocol outlines a method to assess the photostability of this compound in a specific solvent.
Materials:
-
This compound
-
Chosen solvent (e.g., ethanol, methanol)
-
Calibrated light source with a known intensity (e.g., 10,000 lx)
-
Amber and clear glass vials
-
HPLC system with a suitable column and detector
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare two sets of working solutions by diluting the stock solution to the desired experimental concentration. One set should be in clear vials (exposed sample) and the other in amber vials (control).
-
Expose the clear vials to the calibrated light source for specific time intervals (e.g., 0, 1, 2, 4, 6, 8 hours). Keep the amber vials at the same temperature but protected from light.
-
At each time point, withdraw an aliquot from both the exposed and control vials.
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound.
-
Calculate the degradation percentage and the half-life of the compound under the specific light conditions.
Visualizations
Caption: Workflow for assessing the photostability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Physical stability of shikonin derivatives from the roots of Lithospermum erythrorhizon cultivated in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acetoxyisovalerylalkannin Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetoxyisovalerylalkannin preparations.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter in my this compound preparation?
A1: Impurities in this compound preparations can originate from the natural source material (Alkanna tinctoria), the extraction and purification process, or degradation. These are broadly categorized as:
-
Related Naphthoquinones: The most common impurities are other structurally similar naphthoquinone derivatives naturally present in Alkanna tinctoria roots. These include alkannin and acetyl-alkannin.[1]
-
Other Phytochemicals: Extracts of Alkanna tinctoria can also contain other classes of compounds such as alkaloids, flavonoids, and carbohydrates.[2] While most of these are removed during purification, trace amounts may persist.
-
Residual Solvents: Solvents used during the extraction and purification process (e.g., ethanol, dichloromethane) may be present in the final product if not completely removed.
-
Degradation Products: this compound can degrade over time, especially when exposed to light, high temperatures, or reactive agents. The specific nature of these degradation products would depend on the storage and handling conditions.
Q2: My preparation shows unexpected biological activity. Could impurities be the cause?
A2: Yes, it is possible. The crude extracts of Alkanna tinctoria are known to have a range of biological activities, including antimicrobial and anti-inflammatory properties, due to the presence of various naphthoquinone pigments and other compounds.[1] If your preparation contains significant levels of other active impurities, it could lead to unexpected or off-target biological effects in your experiments.
Q3: What analytical techniques are recommended for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is generally employed for impurity analysis. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying impurities.[3][4] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.[3][5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for detailed structural characterization of isolated impurities.[3]
Troubleshooting Guide
Issue: Low Purity or Presence of Multiple Peaks in HPLC Analysis
Possible Causes:
-
Incomplete Purification: The purification protocol may not be sufficient to separate this compound from other closely related naphthoquinones.
-
Degradation of the Sample: The compound may have degraded during processing or storage.
-
Contamination: The sample may have been contaminated with other compounds or residual solvents.
Solutions:
-
Optimize Purification: Refine your purification strategy. This may involve using a different chromatography resin, optimizing the solvent gradient in column chromatography, or employing preparative HPLC for final polishing.
-
Control Storage Conditions: Store this compound in a cool, dark, and dry place, preferably under an inert atmosphere, to minimize degradation.
-
Solvent Analysis: Use Gas Chromatography (GC) with a headspace autosampler to check for and quantify residual solvents.
Quantitative Data Summary
The following table provides a hypothetical representation of impurity levels that might be found in different grades of this compound preparations. Actual values will vary depending on the specific production batch and purification process.
| Impurity Class | Research Grade | Pharmaceutical Grade |
| Related Naphthoquinones | < 1.0% | < 0.1% |
| (e.g., Alkannin, Acetyl-alkannin) | ||
| Other Phytochemicals | < 0.5% | < 0.05% |
| (e.g., Flavonoids, Alkaloids) | ||
| Residual Solvents | < 0.1% | Conforms to ICH Q3C limits |
| Degradation Products | < 0.2% | < 0.1% |
| Total Impurities | < 1.8% | < 0.25% |
Experimental Protocols
Protocol 1: General Extraction of Naphthoquinones from Alkanna tinctoria
-
Maceration: Dried and powdered roots of Alkanna tinctoria are macerated with a suitable organic solvent, such as ethanol or a mixture of dichloromethane and methanol, at room temperature for 24-48 hours.
-
Filtration: The mixture is filtered to separate the extract from the solid plant material.
-
Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
Protocol 2: Column Chromatography for Purification
-
Stationary Phase: A silica gel column is prepared using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the column.
-
Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC to identify those containing the desired compound.
-
Pooling and Concentration: Fractions containing pure this compound are pooled, and the solvent is evaporated to yield the purified product.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Logical relationship between impurity sources, types, and their potential impact.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Alkanna tinctoria leaves extracts: a prospective remedy against multidrug resistant human pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
Optimizing Acetoxyisovalerylalkannin Concentration for Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Acetoxyisovalerylalkannin in cytotoxicity assays. This guide offers detailed experimental protocols, data presentation tables for easy comparison, and visualizations of key signaling pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration range for this compound in a cytotoxicity assay?
A1: For initial screening, a broad concentration range is recommended to determine the potency of this compound. Based on the activity of its parent compound, shikonin, a starting range of 0.1 µM to 100 µM is advisable. Shikonin has demonstrated IC50 values (the concentration at which 50% of cell growth is inhibited) in the low micromolar range across various cancer cell lines[1][2][3].
Q2: How should I dissolve this compound for my experiments?
A2: this compound is a hydrophobic compound and should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture medium is kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: My compound is precipitating in the culture medium. What should I do?
A3: Precipitation of a hydrophobic compound in aqueous culture medium is a common issue. To troubleshoot this:
-
Lower the final concentration: The compound may not be soluble at the tested concentrations.
-
Optimize the solvent concentration: While keeping the final DMSO concentration low is important, a slightly higher concentration (e.g., up to 0.5%) might be necessary for some compounds and cell lines. However, a vehicle control with the same DMSO concentration is essential.
-
Use a different solvent: If DMSO is problematic, other solvents like ethanol could be tested, again with appropriate controls.
-
Prepare fresh dilutions: Do not store diluted compound in aqueous solutions for extended periods. Prepare fresh dilutions for each experiment from the DMSO stock.
Q4: Which cytotoxicity assay is best for a colored compound like this compound?
A4: this compound is a naphthoquinone, a class of compounds known for their color. This can interfere with colorimetric assays like the MTT assay, where the purple formazan product is measured. The compound's own color can lead to artificially high absorbance readings.
Alternative assays that are less susceptible to color interference include:
-
CCK-8/WST-8 assay: This assay produces a water-soluble formazan dye, and the reading is at a wavelength that may have less interference.
-
Resazurin (AlamarBlue) assay: This is a fluorescent assay, which is generally less prone to color interference than colorimetric assays.
-
ATP-based luminescence assays (e.g., CellTiter-Glo®): These assays measure cell viability based on ATP levels and are not affected by the color of the compound.
-
LDH release assay: This assay measures cytotoxicity by quantifying the release of lactate dehydrogenase from damaged cells and is a colorimetric assay that may be a suitable alternative.
If using a colorimetric assay is unavoidable, it is crucial to include a "compound only" control (wells with the compound in the medium but without cells) to measure the compound's intrinsic absorbance and subtract this background from the readings of the experimental wells.
Data Presentation
Table 1: Reference IC50 Values for Shikonin and its Derivatives in Various Cancer Cell Lines
This table provides a reference for the expected cytotoxic potency of compounds structurally related to this compound.
| Compound | Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Citation |
| Shikonin | A549 | Lung Adenocarcinoma | 48 | ~1-2 | [1] |
| Shikonin | MDA-MB-231 | Triple-Negative Breast Cancer | 48 | ~1-2 | [1] |
| Shikonin | PANC-1 | Pancreatic Cancer | 48 | ~1-2 | [1] |
| Shikonin | U2OS | Osteosarcoma | 48 | ~1-2 | [1] |
| Shikonin | PC3 | Prostate Cancer | 72 | 0.37 | [3] |
| Shikonin | DU145 | Prostate Cancer | 72 | 0.37 | [3] |
| Shikonin | LNCaP (Docetaxel-Resistant) | Prostate Cancer | 72 | 0.32 | [3] |
| Shikonin | SCC9 | Oral Cancer | Not Specified | 0.5 | [2] |
| Shikonin | H357 | Oral Cancer | Not Specified | 1.25 | [2] |
| Acetylshikonin | BCL1 | Leukemia | 24 | >10 | [4] |
| Acetylshikonin | BCL1 | Leukemia | 48 | ~5 | [4] |
| Acetylshikonin | JVM-13 | Leukemia | 24 | ~10 | [4] |
| Acetylshikonin | JVM-13 | Leukemia | 48 | ~5 | [4] |
Experimental Protocols
Detailed Methodology for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6]
Materials:
-
96-well flat-bottom plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Caption: Intrinsic apoptosis pathway induced by this compound.
References
- 1. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin Stimulates Mitochondria-Mediated Apoptosis by Enhancing Intracellular Reactive Oxygen Species Production and DNA Damage in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shikonin Reduces Growth of Docetaxel-Resistant Prostate Cancer Cells Mainly through Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchhub.com [researchhub.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
challenges in Acetoxyisovalerylalkannin synthesis reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Acetoxyisovalerylalkannin. Our aim is to address common challenges and improve the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis relevant?
A1: β-acetoxyisovalerylalkannin is a derivative of alkannin, a naturally occurring naphthoquinone pigment.[1] Like its parent compounds, shikonin and alkannin, it is investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties. Reproducible synthesis is crucial for consistent pharmacological studies and potential drug development.
Q2: What is the most common synthetic route to this compound?
A2: The most common method for synthesizing this compound and other shikonin/alkannin esters is the Steglich esterification. This reaction involves coupling the hydroxyl group of the alkannin side chain with the desired carboxylic acid (in this case, 3-acetoxy-3-methylbutanoic acid) using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[2][3]
Q3: What are the main challenges in the synthesis of this compound?
A3: The main challenges include:
-
Side reactions: The formation of N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate is a common issue in Steglich esterifications.
-
Steric hindrance: The secondary alcohol of the alkannin side chain can be sterically hindered, making the reaction sluggish.
-
Product purification: Separating the desired product from unreacted starting materials, the dicyclohexylurea (DCU) byproduct, and other side products can be challenging.
-
Stability: Shikonin and its derivatives can be sensitive to light, heat, and high concentrations, which can lead to decomposition.[2]
Q4: How can I purify the final product?
A4: Purification is typically achieved through column chromatography on silica gel. A gradient of solvents, such as petroleum ether and dichloromethane, can be used to elute the product.[2] For more challenging separations, High-Speed Counter-Current Chromatography (HSCCC) has been shown to be effective for purifying shikonin derivatives.[4]
Q5: What analytical techniques are used to characterize this compound?
A5: The purity and identity of this compound are typically confirmed using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) and Nuclear Magnetic Resonance (NMR) spectroscopy. Mass Spectrometry (MS) is also used to confirm the molecular weight.[2][4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Inactive reagents. | 1. Increase reaction time. Ensure an inert atmosphere (e.g., argon). 2. Perform the reaction at a lower temperature (e.g., starting at 0°C and slowly warming to room temperature).[2] Avoid exposure to light. 3. Use fresh DCC and DMAP. Ensure the solvent is anhydrous. |
| Formation of a white precipitate (DCU) that is difficult to filter | This is the dicyclohexylurea (DCU) byproduct of the DCC coupling agent. | Filter the reaction mixture through a pad of Celite® to improve filtration.[2] |
| Presence of a major byproduct with a similar polarity to the product | This is likely the N-acylurea byproduct, formed by the rearrangement of the O-acylisourea intermediate. | Add the alcohol (alkannin) to the reaction mixture before adding DCC to minimize the concentration of the O-acylisourea intermediate. Keep the reaction temperature low. |
| Product decomposition during solvent removal (rotary evaporation) | Shikonin derivatives can be heat-sensitive. | Concentrate the solution under reduced pressure at room temperature.[2] Avoid high temperatures. |
| Streaking or poor separation on TLC/column chromatography | The phenolic hydroxyl groups on the naphthoquinone ring can interact strongly with the silica gel. | Add a small amount of acetic acid to the eluent to suppress this interaction. |
| Inconsistent results between batches | 1. Variability in the purity of the starting alkannin. 2. Presence of water in the reaction. 3. Differences in reaction conditions (temperature, time). | 1. Ensure the purity of the starting material using HPLC or NMR. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere. 3. Carefully control and document all reaction parameters. |
Experimental Protocols
Representative Steglich Esterification for this compound Synthesis
This protocol is a representative procedure based on the general acylation of shikonin.[2][3] Researchers should optimize the conditions for their specific setup.
Materials:
-
Alkannin
-
3-Acetoxy-3-methylbutanoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Cyclohexane
-
Silica gel for column chromatography
-
Celite®
Procedure:
-
Dissolve alkannin (1 equivalent) in anhydrous CH₂Cl₂ in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.5 equivalents) to the solution and stir for 15 minutes.
-
Add DMAP (0.2 equivalents) and stir for another 15 minutes.
-
Add 3-Acetoxy-3-methylbutanoic acid (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, add cyclohexane and concentrate the mixture under reduced pressure at room temperature.
-
Filter the mixture through a pad of Celite® over silica gel to remove the precipitated dicyclohexylurea (DCU).
-
Purify the filtrate by flash column chromatography on silica gel using a gradient of petroleum ether/dichloromethane as the eluent.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a red powder.
Quantitative Data Summary
The following table presents representative data for the synthesis of a shikonin ester via Steglich esterification. Actual results may vary depending on the specific substrate and reaction conditions.
| Parameter | Value | Reference |
| Starting Material | Shikonin | [2] |
| Reagents | Carboxylic acid, DCC, DMAP | [2][3] |
| Solvent | Dichloromethane | [2] |
| Reaction Time | 14 hours - 5 days | [3] |
| Reaction Temperature | 0°C to Room Temperature | [2] |
| Typical Yield | 60-80% | Representative |
| Purity (post-purification) | >95% (by HPLC) | [2] |
Visualizations
Experimental Workflow for this compound Synthesis
References
- 1. Comparative Analysis of Shikonin and Alkannin Acyltransferases Reveals Their Functional Conservation in Boraginaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Novel Shikonin Derivatives and Pharmacological Effects of Cyclopropylacetylshikonin on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
preventing Acetoxyisovalerylalkannin precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetoxyisovalerylalkannin. The focus is on preventing its precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
This compound is a type of quinone, a class of organic compounds known for their biological activity.[1] It is a derivative of alkannin, which, along with its enantiomer shikonin, is a naturally occurring hydroxynaphthoquinone pigment.[2] Like many compounds in this family, this compound is hydrophobic, meaning it has poor solubility in water. This is a common challenge for many promising drug candidates.
Q2: What is the recommended solvent for creating a stock solution of this compound?
For in vitro studies, the most common approach for hydrophobic compounds like this compound is to first dissolve them in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose.[3][4][5] From this stock, small volumes can be added to your aqueous experimental medium.
Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate a final DMSO concentration of up to 1%, but it is highly recommended to keep it at or below 0.5%.[4][6][7] Some sensitive or primary cell lines may show toxic effects at concentrations lower than 1%.[4] It is crucial to perform a vehicle control experiment (using the same concentration of DMSO without the compound) to assess its effect on your specific cell line.[6][7]
Q4: Can co-solvents other than DMSO be used?
Yes, other co-solvents like ethanol can also be used to dissolve plant extracts and hydrophobic compounds.[3][5] The choice of solvent may depend on the specific experimental requirements and the downstream applications.
Q5: How can I improve the solubility of this compound in my aqueous solution?
Several strategies can be employed to enhance the solubility of hydrophobic compounds:
-
Use of Co-solvents: As mentioned, dissolving the compound in a water-miscible organic solvent like DMSO or ethanol before adding it to the aqueous medium is a common practice.
-
pH Adjustment: The solubility of quinones can be pH-dependent. For some related naphthoquinone dyes, acidic conditions (around pH 4.5) have been shown to improve stability.[8]
-
Use of Solubilizing Excipients: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their aqueous solubility.[9][10][11][12] Specifically, β-cyclodextrin has been successfully used to encapsulate shikonin and acetylshikonin.[9][10][11][12]
Troubleshooting Guide: Preventing Precipitation
Issue: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium.
This is a common problem when a hydrophobic compound in an organic solvent is introduced into an aqueous environment. Here are several potential causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| Concentration Exceeds Solubility Limit | The final concentration of this compound in the aqueous medium is higher than its solubility limit. | Try working with a lower final concentration of the compound. You may need to perform a dose-response curve to find the optimal concentration that is both effective and soluble. |
| High Concentration of DMSO Stock | Adding a small volume of a very highly concentrated DMSO stock can lead to rapid precipitation at the point of addition before it has a chance to disperse. | Prepare a less concentrated DMSO stock solution and add a slightly larger volume to your medium to achieve the same final concentration. Ensure the final DMSO concentration remains within the safe limits for your cells. |
| Improper Mixing Technique | Adding the DMSO stock directly into the medium without adequate mixing can cause localized high concentrations and precipitation. | Add the DMSO stock dropwise to your aqueous medium while gently vortexing or stirring to ensure rapid and uniform dispersion.[4] |
| Temperature Effects | The temperature of the aqueous medium can affect the solubility of the compound. Some compounds are more soluble at warmer temperatures. | Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.[13] |
| pH of the Medium | The pH of your buffer or cell culture medium may not be optimal for keeping the compound in solution. | While cell culture media have a defined pH, for other aqueous solutions, you could test adjusting the pH. For some related compounds, slightly acidic conditions have improved stability.[8] However, for cell-based assays, the pH must remain within the physiological range. |
| Interactions with Medium Components | Components in complex media, such as salts or proteins, can sometimes contribute to the precipitation of dissolved compounds.[14][15] | If possible, try dissolving the compound in a simpler buffer first to see if the issue persists. The presence of serum in the media can sometimes help with the solubility of some drugs.[13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound (MW: 430.45 g/mol )[1]
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 4.3 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of Working Solutions and Prevention of Precipitation
This protocol provides a step-by-step guide for diluting the DMSO stock solution into an aqueous medium for in vitro experiments.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experiment. For example, to make a 10 µM working solution in 10 mL of medium, you would need 10 µL of the 10 mM stock.
-
In a sterile tube, add the pre-warmed aqueous medium.
-
While gently vortexing the medium, add the calculated volume of the DMSO stock solution drop by drop. This gradual addition with agitation is crucial for preventing precipitation.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, refer to the troubleshooting guide.
-
Use the prepared working solution immediately in your experiment.
Visual Guides
Logical Workflow for Troubleshooting Precipitation
Caption: A flowchart for troubleshooting precipitation issues.
Solubility Enhancement with β-Cyclodextrin
Caption: Encapsulation by β-cyclodextrin improves water solubility.
References
- 1. CAS 69091-17-4 | β-acetoxyisovalerylalkannin [phytopurify.com]
- 2. Pharmacological and analytical aspects of alkannin/shikonin and their derivatives: An update from 2008 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Study on the Antioxidant Effect of Shikonin-Loaded β-Cyclodextrin Forming Host-Guest Complexes That Prevent Skin from Photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. reddit.com [reddit.com]
- 14. Cell Culture Academy [procellsystem.com]
- 15. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
Technical Support Center: Acetoxyisovalerylalkannin Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of Acetoxyisovalerylalkannin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix. In the analysis of this compound, a lipophilic naphthoquinone derivative, components from biological matrices such as plasma or serum can suppress or enhance its signal during mass spectrometry analysis. This interference can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility of results. Phospholipids are a major contributor to matrix-induced ionization suppression because they often co-extract with analytes of interest.
Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?
A: The presence of matrix effects can be evaluated by comparing the peak area of this compound in a standard solution to the peak area of the analyte spiked into a blank matrix extract at the same concentration. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. Another common method is the post-column infusion technique, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or rise in the baseline signal if matrix effects are present at specific retention times.
Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound?
A: Due to its lipophilic nature, effective sample preparation is crucial. The choice of technique significantly impacts the cleanliness of the final extract and the extent of matrix effects. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but often results in significant matrix effects as many endogenous components remain in the supernatant.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning this compound into an immiscible organic solvent. The choice of solvent is critical for optimal recovery and minimizing co-extraction of interfering substances.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by utilizing specific sorbents to retain the analyte while washing away matrix components. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective in removing a broad range of interferences.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the mass spectrometry analysis of this compound.
Issue 1: Poor Sensitivity and Inconsistent Results
Possible Cause: Significant ion suppression due to matrix effects.
Troubleshooting Steps:
-
Evaluate Sample Preparation: If you are using Protein Precipitation, consider switching to Liquid-Liquid Extraction or Solid-Phase Extraction for a cleaner sample. The following table provides an illustrative comparison of how different sample preparation methods can impact the matrix effect and recovery of this compound.
Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Overall Process Efficiency (%) Protein Precipitation (PPT) 95 45 (Suppression) 42.75 Liquid-Liquid Extraction (LLE) 85 80 (Suppression) 68.00 Solid-Phase Extraction (SPE) 90 95 (Minimal Effect) 85.50 This data is illustrative and may not represent actual experimental results.
-
Chromatographic Optimization: Modify the HPLC/UPLC gradient to better separate this compound from co-eluting matrix components. Increasing the organic content of the mobile phase at the beginning of the gradient can help elute highly lipophilic interferences before the analyte.
-
Use an Internal Standard: Employ a stable isotope-labeled internal standard (SIL-IS) of this compound if available. A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.
Issue 2: High Background Noise or "Ghost" Peaks
Possible Cause: Carryover from previous injections or contamination of the LC-MS system.
Troubleshooting Steps:
-
Injector and System Cleaning: Implement a robust needle wash protocol for the autosampler, using a strong organic solvent. Inject blank samples between analytical runs to monitor for carryover.
-
Column Wash: At the end of each analytical batch, perform a thorough column wash with a high-percentage organic solvent to remove strongly retained matrix components.
-
Check for Contamination: Ensure all solvents and reagents are of high purity (LC-MS grade).
Issue 3: Irreproducible Retention Times
Possible Cause: Column degradation, changes in mobile phase composition, or system instability.
Troubleshooting Steps:
-
Column Equilibration: Ensure the analytical column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Mobile Phase Preparation: Prepare fresh mobile phases daily and ensure accurate composition. Degas the solvents before use.
-
System Check: Verify that the LC pump is delivering a stable and accurate flow rate.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to provide a clean extract of this compound from a biological matrix (e.g., plasma) to minimize matrix effects.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Pre-treat 0.5 mL of the plasma sample by adding 0.5 mL of 4% phosphoric acid in water. Vortex and load the entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.
-
Elution: Elute the this compound from the cartridge with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): [M+H]+ for this compound.
-
Product Ions (m/z): To be determined by infusion of a standard solution and performing a product ion scan.
-
Collision Energy: Optimize for the specific instrument and precursor/product ion pair.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for poor sensitivity in this compound analysis
Technical Support Center: Overcoming Resistance to Acetoxyisovalerylalkannin in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to β-Acetoxyisovalerylalkannin, a naphthoquinone compound derived from Arnebiae Radix, in cancer cell lines. The information provided is based on the known mechanisms of the broader family of shikonin derivatives and general principles of cancer drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Acetoxyisovalerylalkannin?
A1: this compound, like other shikonin derivatives, exerts its anticancer effects through multiple mechanisms. It is known to induce apoptosis (programmed cell death) and cell cycle arrest.[1][2] Key signaling pathways implicated in its mechanism of action include the MAPK/STAT3 and PI3K/AKT pathways.[3][4] It can also induce reactive oxygen species (ROS) production, leading to cellular stress and apoptosis.[1][4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still under investigation, resistance is likely to arise from alterations in the drug's targets or the activation of compensatory signaling pathways. Potential mechanisms include:
-
Alterations in Drug Target: Mutations or changes in the expression of direct molecular targets of this compound.
-
Increased Drug Efflux: Overexpression of multidrug resistance (MDR) transporters, such as P-glycoprotein, which pump the drug out of the cell.[2]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of alternative signaling pathways that promote cell survival and proliferation, thereby bypassing the drug's effects. This can include the PI3K/AKT/mTOR pathway or the MAPK pathway.[3][4][5]
-
Enhanced DNA Damage Repair: Increased capacity of the cancer cells to repair DNA damage induced by the drug.[6]
-
Inhibition of Apoptosis: Overexpression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) or downregulation of pro-apoptotic proteins.[7]
Q3: How can I confirm if my cells have developed resistance to this compound?
A3: Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CellTiter-Glo assay) to compare the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Issue 1: Decreased Cell Death Observed After Treatment
Possible Cause 1: Altered Apoptotic Pathway
-
Troubleshooting Steps:
-
Assess Apoptosis Levels: Use an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry to quantify the percentage of apoptotic cells in both sensitive and resistant cell lines after treatment.
-
Analyze Apoptotic Proteins: Perform western blotting to examine the expression levels of key apoptotic proteins, such as cleaved caspase-3, PARP, Bcl-2, and Bax. A decrease in pro-apoptotic markers and an increase in anti-apoptotic markers in the resistant line would suggest an altered apoptotic pathway.
-
Possible Cause 2: Upregulation of Pro-Survival Pathways
-
Troubleshooting Steps:
Issue 2: No Significant Change in Cell Viability Despite Increased Drug Concentration
Possible Cause 1: Increased Drug Efflux
-
Troubleshooting Steps:
-
Assess MDR Transporter Expression: Use quantitative PCR (qPCR) or western blotting to measure the expression levels of common MDR transporters like P-glycoprotein (MDR1/ABCB1).
-
Functional Efflux Assay: Perform a rhodamine 123 or calcein-AM efflux assay. Increased efflux of these fluorescent substrates in the resistant cells, which can be reversed by an MDR inhibitor (e.g., verapamil), would indicate the involvement of efflux pumps.
-
Possible Cause 2: Altered Drug Metabolism
-
Troubleshooting Steps:
-
Metabolomics Analysis: Conduct a comparative metabolomics study on sensitive and resistant cells to identify differences in the metabolic profile after drug treatment. This may reveal if the drug is being inactivated more rapidly in the resistant cells.
-
Data Presentation
Table 1: Comparison of IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 2.5 ± 0.3 | 1 |
| Resistant Clone 1 | 15.2 ± 1.8 | 6.1 |
| Resistant Clone 2 | 21.7 ± 2.5 | 8.7 |
Table 2: Expression of Apoptosis-Related Proteins in Response to Treatment
| Protein | Cell Line | Treatment | Relative Expression (Fold Change vs. Untreated Sensitive) |
| Cleaved Caspase-3 | Sensitive | This compound (5 µM) | 4.2 |
| Resistant | This compound (5 µM) | 1.1 | |
| Bcl-2 | Sensitive | This compound (5 µM) | 0.6 |
| Resistant | This compound (5 µM) | 2.8 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Workflow for investigating resistance to this compound.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Activities of Acetoxyisovalerylalkannin and Shikonin
In the landscape of natural compounds with therapeutic potential, acetoxyisovalerylalkannin and its structural relative, shikonin, have garnered significant attention for their potent anti-inflammatory properties. Both compounds, derived from the roots of plants from the Boraginaceae family, exhibit a remarkable ability to modulate key inflammatory pathways. This guide provides a detailed comparison of their anti-inflammatory activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these molecules.
Quantitative Comparison of Anti-inflammatory Activity
Direct comparative studies on the anti-inflammatory potency of this compound and shikonin are limited in the available scientific literature. However, by collating data from independent studies employing similar experimental models, an indirect comparison can be drawn. The following table summarizes the key quantitative data on the anti-inflammatory effects of both compounds.
| Parameter | This compound | Shikonin | Reference |
| Cell Viability (IC50) | Not explicitly reported for anti-inflammatory studies. | 1.2 ± 0.1 µM (Human Chondrocytes) | [1] |
| Inhibition of Inflammatory Mediators | Downregulated mRNA levels of CXCL1, CXCL2, CXCL8, CCL20, IFN-γ, MCP-1, TNF-α, and NF-κB in IL-22-stimulated HaCaT cells. | - Reduced LPS-mediated TNF-α release by ~65% at 4 mg/kg in a mouse model. - Inhibited IL-1β, TNF-α, and iNOS levels in a rat model of osteoarthritis at 10 mg/kg/day. | [2][3] |
| Inhibition of Signaling Pathways | Inhibited the activation of the MAPK/STAT3 signaling pathway in IL-22-stimulated HaCaT cells. | - Blocked LPS-mediated NF-κB translocation from the cytoplasm to the nucleus in rat primary macrophage cultures. - Inhibited the phosphorylation and homo-dimerization of STAT3 in human melanoma cells. | [2][4] |
| Enzyme Inhibition | Not explicitly reported. | - Potent inhibitor of COX enzymes. - Inhibited proteasomal chymotrypsin-like activity with an IC50 of 12.5 μmol/L. | [5] |
Note: The lack of direct comparative studies necessitates caution when interpreting this data. Variations in experimental models, cell types, and assay conditions can significantly influence the observed activities.
Signaling Pathways in Anti-inflammatory Action
Both this compound and shikonin exert their anti-inflammatory effects by modulating critical intracellular signaling pathways.
This compound has been shown to primarily target the MAPK/STAT3 signaling pathway . In inflammatory conditions, the activation of this pathway leads to the transcription of pro-inflammatory genes. By inhibiting the phosphorylation and activation of key proteins in this cascade, this compound effectively dampens the inflammatory response.
Caption: this compound's inhibition of the MAPK/STAT3 pathway.
Shikonin , on the other hand, demonstrates a broader mechanism of action, prominently involving the inhibition of the NF-κB signaling pathway and proteasome activity . NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. Shikonin prevents the degradation of IκB-α, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and subsequent gene transcription.[2][6]
Caption: Shikonin's inhibition of the NF-κB pathway via proteasome inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the anti-inflammatory activity of these compounds.
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production in Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow:
Caption: Workflow for the in vitro nitric oxide production assay.
Detailed Protocol:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or shikonin. A vehicle control (e.g., DMSO) is also included. Cells are pre-incubated for 1-2 hours.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the unstimulated control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement: After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate. An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.
-
Absorbance Reading: The plate is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. The percentage inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control.
In Vivo Anti-inflammatory Assay: TPA-Induced Mouse Ear Edema
This in vivo model assesses the topical anti-inflammatory activity of a compound by measuring its ability to reduce edema induced by the phorbol ester, 12-O-tetradecanoylphorbol-13-acetate (TPA).
Workflow:
Caption: Workflow for the TPA-induced mouse ear edema assay.
Detailed Protocol:
-
Animals: Male Swiss mice (25-30 g) are used for the experiment.
-
TPA Induction: A solution of TPA in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.
-
Compound Application: The test compound (this compound or shikonin), dissolved in a vehicle, is applied topically to the right ear shortly after TPA application. A control group receives only the vehicle.
-
Edema Development: The mice are monitored for a period of 4-6 hours to allow for the development of ear edema.
-
Sample Collection: After the incubation period, the mice are euthanized, and a standard-sized circular biopsy punch is taken from both the right (treated) and left (control) ears.
-
Edema Measurement: The weight of each ear punch is measured. The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
Calculation: The percentage inhibition of edema for each treated group is calculated relative to the TPA-only control group.
Conclusion
Both this compound and shikonin demonstrate significant anti-inflammatory properties, albeit through partially distinct molecular mechanisms. Shikonin's activity is well-documented, with a clear role in the inhibition of the NF-κB and proteasome pathways. This compound shows promise as an inhibitor of the MAPK/STAT3 pathway. The lack of direct comparative studies highlights a critical gap in the literature. Future research should focus on head-to-head comparisons of these compounds in standardized in vitro and in vivo models to definitively establish their relative potencies and therapeutic potential. Such studies will be invaluable for guiding the selection and development of these natural products into novel anti-inflammatory agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Shikonin extracted from medicinal Chinese herbs exerts anti-inflammatory effect via proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin inhibits inflammation and chondrocyte apoptosis by regulation of the PI3K/Akt signaling pathway in a rat model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the STAT3 Signaling Pathway Contributes to the Anti-Melanoma Activities of Shikonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Shikonin Suppresses NLRP3 and AIM2 Inflammasomes by Direct Inhibition of Caspase-1 | PLOS One [journals.plos.org]
A Comparative Analysis of Acetoxyisovalerylalkannin and Acetylshikonin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Acetoxyisovalerylalkannin and Acetylshikonin, supported by available experimental data. This analysis aims to highlight their therapeutic potential and delineate their known mechanisms of action.
Introduction
Alkannins and shikonins are naturally occurring naphthoquinone pigments found in the roots of plants from the Boraginaceae family.[1] These compounds and their derivatives have garnered significant interest in the scientific community for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[2] Among these derivatives, this compound and Acetylshikonin have emerged as compounds of interest. This guide presents a comparative analysis of their biological performance based on published experimental data.
Chemical Structures
| Compound | Chemical Structure |
| This compound | (1S)-1-(5,8-dihydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-methylpent-3-en-1-yl 3-(acetyloxy)-3-methylbutanoate[] |
| Acetylshikonin | Acetic acid [(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] ester |
Comparative Biological Activity
While direct comparative studies between this compound and Acetylshikonin are limited, this section summarizes their individual biological activities based on available literature.
Anticancer Activity
Both compounds have demonstrated notable anticancer properties through various mechanisms.
This compound has been shown to inhibit the proliferation of human melanoma cells and esophageal squamous cell carcinoma cells.[4][5] Its anticancer effects are attributed to the induction of apoptosis, mediated by the generation of reactive oxygen species (ROS) and subsequent activation of mitochondrial pathways.[4]
Acetylshikonin exhibits potent anti-proliferative activity against a broader range of human cancer cell lines, including hepatocellular carcinoma, cervical cancer, and oral squamous cell carcinoma.[4][6] Its mechanisms of action are more extensively studied and include the inhibition of tubulin polymerization, cell cycle arrest at the G2/M phase, and induction of apoptosis through both intrinsic and extrinsic pathways.[6]
Table 1: Comparative Anticancer Activity
| Parameter | This compound | Acetylshikonin |
| Cancer Cell Lines | Human melanoma (A375, U918), Esophageal squamous cell carcinoma (Kyse 140, Eca 109)[4][5] | Hepatocellular carcinoma (MHCC-97H), Cervical cancer (Siha), Oral squamous cell carcinoma, Non-small cell lung cancer, Colorectal cancer[4][6][7] |
| Reported IC50 Values | Data not consistently reported across studies. | 1.09–7.26 µM across various cancer cell lines[6][8] |
| Mechanism of Action | ROS-based mitochondria-mediated apoptosis[4] | Inhibition of tubulin polymerization, G2/M cell cycle arrest, ROS accumulation, induction of apoptosis via caspase activation[6] |
Anti-inflammatory Activity
Both compounds have demonstrated anti-inflammatory properties, although the available data for this compound is less extensive.
This compound has been noted for its anti-inflammatory attributes in the context of skin inflammation.[][9] Studies suggest it can reduce the expression of pro-inflammatory markers by inhibiting the MAPK/STAT3 signaling pathway.[9]
Acetylshikonin has well-documented anti-inflammatory effects, which are associated with the downregulation of various pro-inflammatory mediators such as TNF-α, IL-6, and nitric oxide.[2] It has been shown to ameliorate allergic rhinitis by inhibiting the production of IgE and various interleukins.[2]
Table 2: Comparative Anti-inflammatory Activity
| Parameter | This compound | Acetylshikonin |
| Inflammatory Models | Skin inflammation models (HaCaT cells)[9] | Carrageenan-induced paw edema, ovalbumin-induced allergic rhinitis[2] |
| Mechanism of Action | Inhibition of MAPK/STAT3 signaling pathway[9] | Downregulation of TNF-α, IL-1, IL-6, NO, PGE2; Regulation of NF-κB pathway[2] |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes influenced by these compounds, the following diagrams are provided in DOT language.
Signaling Pathway of Acetylshikonin in Cancer Cells
Caption: Anticancer signaling pathway of Acetylshikonin.
Experimental Workflow for In Vitro Anticancer Assay
Caption: General workflow for in vitro anticancer assays.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Acetylshikonin for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive).
Conclusion
Both this compound and Acetylshikonin demonstrate significant potential as therapeutic agents, particularly in the realm of oncology and inflammatory diseases. Acetylshikonin is the more extensively studied of the two, with a well-defined multi-faceted mechanism of anticancer action. While this compound also shows promise, further research is required to fully elucidate its biological activities and mechanisms of action to the same extent as Acetylshikonin. This guide provides a foundational comparison to aid researchers in navigating the existing literature and designing future studies to explore the full therapeutic potential of these fascinating natural compounds.
References
- 1. Anti-inflammatory effects of β-hydroxyisovalerylshikonin in BV2 microglia are mediated through suppression of the PI3K/Akt/NF-kB pathway and activation of the Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. β-acetoxyisovalerylalkannin suppresses proliferation and induces ROS-based mitochondria-mediated apoptosis in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Progress on Pharmacological Effects of Shikonin Compound β-acetoxyisovalerylalkannin - ProQuest [proquest.com]
- 6. Biologically active constituents of Arnebia euchroma: structure of arnebinol, an ansa-type monoterpenylbenzenoid with inhibitory activity on prostaglandin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The traditional medicine aspects, biological activity and phytochemistry of Arnebia spp. | Medicinski Glasnik [medicinskiglasnik.ba]
- 9. researchgate.net [researchgate.net]
Validating the In Vivo Anti-inflammatory Activity of Acetoxyisovalerylalkannin and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo experimental data on the anti-inflammatory activity of Acetoxyisovalerylalkannin is limited in publicly available literature. This guide provides a comparative analysis based on data from its close structural analog, acetylshikonin, and the parent compound, shikonin. The findings presented for these related compounds serve as a strong predictive foundation for the potential efficacy of this compound.
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. Naphthoquinone derivatives, such as this compound, have emerged as promising candidates due to their potent biological activities. This guide offers a comprehensive comparison of the in vivo anti-inflammatory properties of shikonin and its derivative, acetylshikonin, against commonly used anti-inflammatory drugs, providing valuable insights for researchers investigating this compound.
Comparative Efficacy of Shikonin Derivatives
In vivo studies, primarily utilizing the carrageenan-induced paw edema model in rats, have demonstrated the significant anti-inflammatory effects of shikonin and its derivatives. This model is a well-established method for evaluating acute inflammation.
Table 1: Comparison of Anti-inflammatory Activity of Shikonin and Acetylshikonin with Standard Drugs in the Carrageenan-Induced Rat Paw Edema Model
| Compound | Dose | Route of Administration | Time Post-Carrageenan | Inhibition of Edema (%) | Reference Compound | Inhibition of Edema (%) |
| Shikonin | 4 mg/kg | i.p. | 3 hours | ~65% | Dexamethasone | Not specified in direct comparison |
| Acetylshikonin | Not Specified | Not Specified | Not Specified | Reported to have better anti-inflammatory effects than shikonin | - | - |
| Dexamethasone | 1 µg | Local pre-injection | 3 hours | >60% | - | - |
| Indomethacin | 10 mg/kg | Not Specified | 2-4 hours | 54% | - | - |
Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
A standardized protocol for evaluating the in vivo anti-inflammatory activity of compounds like this compound is crucial for reproducible and comparable results. The carrageenan-induced rat paw edema model is a widely accepted methodology.
Carrageenan-Induced Rat Paw Edema Protocol:
-
Animal Model: Male Wistar rats (150-200g) are typically used. Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into several groups: a control group (vehicle), a positive control group (e.g., dexamethasone or indomethacin), and treatment groups receiving different doses of the test compound (e.g., this compound).
-
Compound Administration: The test compound and the positive control are administered, typically intraperitoneally (i.p.) or orally, at a specified time before the induction of inflammation.
-
Induction of Inflammation: A subplantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of shikonin and its derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade.
Caption: A typical workflow for validating a new anti-inflammatory drug.
This structured approach ensures a thorough evaluation of the compound's therapeutic potential and safety profile before advancing to clinical trials. The data on shikonin and acetylshikonin suggest that this compound warrants further investigation as a potentially potent anti-inflammatory agent.
References
Comparative Analysis of Cellular Responses to Acetoxyisovalerylalkannin Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular effects of Acetoxyisovalerylalkannin, focusing on its impact on protein signaling and metabolic pathways. The information is derived from a study investigating the in vitro mechanism of action of β-Acetoxyisovalerylalkannin in the context of inflammatory skin diseases. While comprehensive comparative proteomics data against other alternatives is not available in the cited literature, this guide summarizes the known quantitative changes induced by the compound.
Quantitative Data Summary
Treatment of human keratinocyte (HaCaT) cells with β-Acetoxyisovalerylalkannin leads to significant alterations in protein phosphorylation and metabolite levels. These changes suggest a targeted regulatory effect on key cellular signaling pathways involved in inflammation.
Protein Phosphorylation Changes
β-Acetoxyisovalerylalkannin was found to inhibit the phosphorylation of key proteins in the MAPK/STAT3 signaling pathway in a concentration-dependent manner. The total protein expression levels of P38, ERK1/2, and STAT3 were not significantly altered.
| Protein | Treatment Group | Change in Phosphorylation | Significance |
| p-P38 | Medium-dose (4 μmol·L⁻¹) | Significant Inhibition | p < 0.01 |
| High-dose (8 μmol·L⁻¹) | Significant Inhibition | p < 0.001 | |
| p-ERK1/2 | Medium-dose (4 μmol·L⁻¹) | Significant Inhibition | p < 0.01 |
| High-dose (8 μmol·L⁻¹) | Significant Inhibition | p < 0.001 | |
| p-STAT3 | Medium-dose (4 μmol·L⁻¹) | Significant Inhibition | p < 0.01 |
| High-dose (8 μmol·L⁻¹) | Significant Inhibition | p < 0.001 |
Metabolite Level Changes
Non-targeted metabolomics of HaCaT cells treated with β-Acetoxyisovalerylalkannin revealed significant changes in 177 metabolites. These were primarily associated with arginine and proline metabolism, glycine-serine-threonine metabolism, glutathione metabolism, and nitrogen metabolism.[1]
| Metabolite | Change |
| Glutathione (GSH) | Upregulated |
| L-proline | Upregulated |
| 3-aminobutyric acid | Upregulated |
| L-methionine | Upregulated |
| N-acetyl asparagine | Upregulated |
| Creatinine | Upregulated |
| Proline betaine | Upregulated |
| Glyceric acid | Downregulated |
| Pyridoxine | Downregulated |
Experimental Protocols
The following methodologies were employed in the study of β-Acetoxyisovalerylalkannin's effects on HaCaT cells.
Cell Culture and Treatment
Human immortalized keratinocytes (HaCaT) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin solution at 37°C in a 5% CO₂ incubator. For experimental treatments, cells were exposed to varying concentrations of β-Acetoxyisovalerylalkannin (e.g., low-dose: 2 μmol·L⁻¹, medium-dose: 4 μmol·L⁻¹, high-dose: 8 μmol·L⁻¹) for specified durations.[2]
Western Blot Analysis
To assess changes in protein phosphorylation, HaCaT cells were lysed, and total protein was extracted. Protein concentrations were determined using a BCA protein assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies specific for total and phosphorylated forms of P38, ERK1/2, and STAT3. After washing, membranes were incubated with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Non-Targeted Metabolomics
Metabolite extraction from HaCaT cells was performed, and the samples were analyzed using a high-performance liquid chromatography-mass spectrometry (HPLC-MS) system. The raw data was processed for peak alignment, normalization, and metabolite identification by searching against metabolomics databases. Statistical analysis was performed to identify metabolites that were significantly altered between control and treated groups.
Network Pharmacology and Molecular Docking
Potential protein targets of β-Acetoxyisovalerylalkannin were predicted using network pharmacology databases. These targets were then cross-referenced with genes associated with inflammatory skin diseases to identify common targets. The interaction between β-Acetoxyisovalerylalkannin and key target proteins, such as ERK1 and p38, was further investigated using molecular docking simulations to predict binding affinities and interaction modes.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for investigating the effects of this compound.
MAPK/STAT3 Signaling Pathway Inhibition
References
Cross-Reactivity of Acetoxyisovalerylalkannin with Other Naphthoquinones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Acetoxyisovalerylalkannin and other prominent naphthoquinones, focusing on their potential for cross-reactivity based on available experimental data. The information is intended to assist researchers in evaluating the specificity and potential off-target effects of these compounds in drug development and scientific investigation.
Introduction to Naphthoquinones
Naphthoquinones are a class of organic compounds derived from naphthalene and are widely distributed in nature. Many members of this class, including this compound, shikonin, lapachol, and juglone, exhibit a broad range of biological activities, such as anti-inflammatory, antimicrobial, and anticancer effects. Due to their structural similarities, the potential for cross-reactivity among these compounds is a critical consideration in their therapeutic development. This guide explores the existing data on their comparative biological activities and signaling pathways to infer potential cross-reactivity.
Comparative Biological Activity: Cyclooxygenase (COX) Inhibition
Direct comparative studies on the cross-reactivity of this compound with other naphthoquinones are limited. However, data on their individual inhibitory effects on key inflammatory enzymes like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) can provide insights into their potential for overlapping biological activities. A study by Dittmann et al. (2011) provides valuable comparative data on the IC50 values of several naphthoquinones against COX-1 and COX-2.[1] While this compound was not directly tested, the data for its parent compounds, alkannin and shikonin, are presented.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
| Alkannin | > 100 | 18 |
| Shikonin | 10 | 1.1 |
| Juglone | 2 | 0.4 |
| Indomethacin (control) | 0.1 | 1.3 |
Table 1: Comparative Inhibition of COX-1 and COX-2 by Naphthoquinones. Data extracted from Dittmann et al., 2011.[1]
Signaling Pathways
Understanding the signaling pathways modulated by these compounds is crucial for predicting their potential for cross-reactivity.
This compound
Recent research has shown that β-acetoxyisovalerylalkannin exerts its anti-inflammatory effects by inhibiting the activation of the MAPK/STAT3 signaling pathway .[2] Specifically, it has been demonstrated to downregulate the phosphorylation of p38 and ERK1/2, key components of the MAPK pathway, as well as STAT3.[2]
Shikonin
Shikonin, structurally analogous to this compound, has been shown to modulate multiple signaling pathways, including the PI3K/Akt pathway , leading to the inhibition of inflammation and chondrocyte apoptosis.[3] It also impacts the NF-κB pathway , a central regulator of inflammation.[4]
Lapachol and Juglone
Lapachol has been reported to inhibit the growth of lung cancer by activating the NF-κB signaling pathway in macrophages. Juglone has been shown to inhibit Mycobacterium tuberculosis protein tyrosine phosphatase A (Mt-PTPa) through a non-competitive mechanism.[5]
The convergence of these compounds on key inflammatory pathways like MAPK and NF-κB suggests a high likelihood of cross-reactivity in biological systems where these pathways are active.
Experimental Protocols
To facilitate further research into the cross-reactivity of these naphthoquinones, detailed methodologies for key experiments are provided below.
Competitive Inhibition ELISA for Small Molecules
This protocol is adapted from standard competitive ELISA procedures and can be used to assess the ability of different naphthoquinones to compete for binding to a specific target.
Objective: To determine the relative binding affinity of this compound and other naphthoquinones to a target protein.
Materials:
-
96-well microtiter plates
-
Target protein
-
Biotinylated tracer naphthoquinone
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound and other naphthoquinones of interest
Procedure:
-
Coating: Coat the wells of a 96-well plate with the target protein (1-10 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add a fixed concentration of the biotinylated tracer naphthoquinone and varying concentrations of the competitor naphthoquinones (including this compound) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Enzyme Conjugate: Add Streptavidin-HRP diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the amount of competitor naphthoquinone bound.
Surface Plasmon Resonance (SPR) for Small Molecule Binding
SPR is a powerful technique for real-time, label-free analysis of molecular interactions. This protocol provides a general framework for assessing the binding kinetics of naphthoquinones to a target protein.
Objective: To determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for the binding of this compound and other naphthoquinones to a target protein.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
-
This compound and other naphthoquinones of interest
Procedure:
-
Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Equilibration: Equilibrate the sensor surface with running buffer until a stable baseline is achieved.
-
Association: Inject a series of concentrations of the naphthoquinone over the sensor surface to monitor the binding event in real-time.
-
Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the naphthoquinone from the target protein.
-
Regeneration: Inject the regeneration solution to remove any remaining bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Analyze the sensorgrams using appropriate fitting models to determine the kinetic parameters (ka, kd, and KD).
Western Blot for MAPK and NF-κB Phosphorylation
This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins in response to treatment with naphthoquinones.
Objective: To assess the effect of this compound and other naphthoquinones on the activation of MAPK and NF-κB signaling pathways.
Materials:
-
Cell line of interest (e.g., macrophages, cancer cells)
-
This compound and other naphthoquinones
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for phosphorylated and total forms of p38, ERK, JNK, IκBα, and p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with different concentrations of the naphthoquinones for a specified time.
-
Cell Lysis: Lyse the cells using lysis buffer and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Visualizations
The following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: Signaling pathway of this compound.
Caption: Common signaling pathways of other naphthoquinones.
Caption: General experimental workflow for cross-reactivity.
References
- 1. 25b550616d.clvaw-cdnwnd.com [25b550616d.clvaw-cdnwnd.com]
- 2. researchgate.net [researchgate.net]
- 3. Shikonin inhibits inflammation and chondrocyte apoptosis by regulation of the PI3K/Akt signaling pathway in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Shikonin and Juglone Inhibit Mycobacterium tuberculosis Low-Molecular-Weight Protein Tyrosine Phosphatase a (Mt-PTPa) [mdpi.com]
A Comparative Guide to the Therapeutic Potential of Acetoxyisovalerylalkannin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Acetoxyisovalerylalkannin's therapeutic performance against other alternatives, supported by available experimental data. The information is intended to assist researchers and professionals in drug development in evaluating its potential.
Anti-inflammatory Potential
This compound, a naturally occurring naphthoquinone, has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways implicated in the inflammatory response.
Comparison with Alternative Anti-inflammatory Agents
A direct quantitative comparison of this compound with mainstream anti-inflammatory drugs from a single study is not currently available in the reviewed literature. However, by synthesizing data from various studies, we can provide an insightful, albeit indirect, comparison. Nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids like dexamethasone are common benchmarks for anti-inflammatory activity.
Table 1: Comparison of Anti-inflammatory Activity
| Compound/Drug | Mechanism of Action | Key In Vitro/In Vivo Findings | Reference |
| This compound | Inhibition of the MAPK/STAT3 signaling pathway. | Downregulated mRNA levels of inflammatory markers (CXCL1, CXCL2, CXCL8, CCL20, IFN-γ, MCP-1, TNF-α, and NF-κB) in HaCaT cells. | [1] |
| NSAIDs (e.g., Ibuprofen) | Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis. | Statistically superior to acetaminophen in reducing pain associated with osteoarthritis. | [2][3] |
| Dexamethasone (Corticosteroid) | Binds to glucocorticoid receptors, leading to the suppression of multiple inflammatory genes. | Attenuated LPS-induced production of NO, IL-6, and TNF-α in RAW264.7 macrophages. | [4] |
| Other Naphthoquinones | Inhibition of LPS-induced nitric oxide (NO) production. | Several 1,4-naphthoquinone derivatives showed lower IC50 values for NO inhibition than indomethacin (26.3 μM). | [5][6] |
Signaling Pathway of this compound in Inflammation
The anti-inflammatory effect of β-Acetoxyisovalerylalkannin is attributed to its ability to inhibit the activation of the MAPK/STAT3 signaling pathway.[1]
Caption: Inhibition of the MAPK/STAT3 signaling pathway by β-Acetoxyisovalerylalkannin.
Wound Healing Potential
Alkannins and their derivatives, including this compound, have a long history of use in promoting wound healing.[7][8] Their therapeutic effects are attributed to a combination of anti-inflammatory, antimicrobial, and proliferative actions.
Comparison with Alternative Wound Healing Agents
Direct comparative studies with quantitative data on wound healing between this compound and standard treatments are limited. The following table provides a summary of available data to facilitate an indirect comparison.
Table 2: Comparison of Wound Healing Efficacy
| Treatment | Model | Key Findings | Reference |
| β-acetoxyisovaleryl alkannin (AAN-II) | Pressure-induced venous ulcers in a rabbit model. | Re-epithelialization rate of 38% in the AAN-II treatment group versus 16% in the untreated group. | [9] |
| Silver Sulfadiazine | Full-thickness cutaneous wounds in pigs. | 90% of wounds re-epithelialized at day 7. | [2] |
| Saline Gauze Dressing (Control) | Full-thickness cutaneous wounds in pigs. | 100% of wounds re-epithelialized at day 7. | [2] |
| Acemannan Hydrogel | Pressure ulcers in humans. | No significant difference in complete healing compared to saline gauze dressing. | [10] |
| Silver Nanocrystalline Gel | Non-healing wounds in humans. | Mean wound area reduction of 41.97% compared to 18.37% with normal saline dressing. | [11] |
Experimental Workflow for Evaluating Wound Healing
A typical in vivo experimental workflow to assess the wound healing potential of a test compound is depicted below.
Caption: A generalized workflow for in vivo wound healing studies.
Experimental Protocols
In Vitro Anti-inflammatory Assay (HaCaT Cells)
This protocol is based on the methodology used to assess the anti-inflammatory effects of β-acetoxyisovalerylalkannin on human keratinocytes (HaCaT).[1]
-
Cell Culture: Culture HaCaT cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Induction of Inflammation: Stimulate HaCaT cells with a pro-inflammatory cytokine, such as Interleukin-22 (IL-22), to induce an inflammatory response.
-
Treatment: Treat the stimulated cells with varying concentrations of β-acetoxyisovalerylalkannin. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
RNA Isolation and qRT-PCR: After the treatment period, isolate total RNA from the cells. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of inflammatory markers (e.g., CXCL1, CXCL2, CXCL8, CCL20, IFN-γ, MCP-1, TNF-α, and NF-κB).
-
Western Blot Analysis: To investigate the effect on signaling pathways, perform western blot analysis to detect the protein expression and phosphorylation levels of key proteins in the MAPK/STAT3 pathway (e.g., p-P38, P38, p-ERK1/2, ERK1/2, p-STAT3, and STAT3).
-
Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH). Analyze the data using appropriate statistical methods (e.g., one-way ANOVA) to determine the significance of the observed effects.
In Vivo Wound Healing Model (Rabbit Ear Ulcer Model)
This protocol is a generalized representation based on the study of β-acetoxyisovaleryl alkannin on pressure-induced venous ulcers.[9]
-
Animal Model: Use healthy adult rabbits of a specific strain. Anesthetize the animals prior to the procedure.
-
Ulcer Induction: Surgically create a venous ulcer of a standardized size on the ear of the rabbit. This can be achieved by creating a pressure-induced ischemic injury.
-
Treatment Groups: Divide the animals into at least three groups:
-
Group 1: Treatment with a formulation containing β-acetoxyisovaleryl alkannin.
-
Group 2: Treatment with a placebo or vehicle control.
-
Group 3: Treatment with a standard wound healing agent (positive control).
-
-
Treatment Application: Apply the respective treatments topically to the ulcers daily or as determined by the study design.
-
Wound Assessment:
-
Macroscopic Evaluation: Measure the ulcer area at regular intervals (e.g., every 3-4 days) to calculate the percentage of wound closure and the rate of re-epithelialization.
-
Histopathological Analysis: At the end of the study period, euthanize the animals and collect tissue samples from the wound area. Perform histological staining (e.g., Hematoxylin and Eosin) to evaluate tissue regeneration, collagen deposition, and inflammatory cell infiltration.
-
-
Statistical Analysis: Analyze the quantitative data (wound area, re-epithelialization rate) using appropriate statistical tests to compare the efficacy of the different treatments.
Conclusion
References
- 1. Evaluation of the Wound Healing Potential of Some Natural Polymers on Three Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative trial of octyl-cyanoacrylate and silver sulfadiazine for the treatment of full-thickness skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of the efficacy and safety of nonsteroidal antiinflammatory agents versus acetaminophen in the treatment of osteoarthritis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the in vitro Anti-Inflammatory Effect of Cannabidiol to Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naphthoquinone Derivatives with Anti-Inflammatory Activity from Mangrove-Derived Endophytic Fungus Talaromyces sp. SK-S009 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Comprehensive Review of Natural Compounds for Wound Healing: Targeting Bioactivity Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journalajrb.com [journalajrb.com]
- 10. Acemannan hydrogel dressing versus saline dressing for pressure ulcers. A randomized, controlled trial. | Semantic Scholar [semanticscholar.org]
- 11. ijsurgery.com [ijsurgery.com]
A Head-to-Head Comparison of Acetoxyisovalerylalkannin and its Synthetic Analogs in Cellular Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of β-acetoxyisovalerylalkannin and its synthetic analogs, focusing on their biological activities. As derivatives of the potent naphthoquinones alkannin and shikonin, these compounds have garnered significant interest for their therapeutic potential, particularly in anti-inflammatory and anticancer applications.[1][2] This document summarizes key experimental findings, details relevant methodologies, and visualizes a key signaling pathway to aid in research and development efforts.
Quantitative Data Summary
Direct head-to-head comparative studies of β-acetoxyisovalerylalkannin and a wide range of its synthetic analogs are limited in publicly available literature. The following tables present a compilation of reported biological activities for β-acetoxyisovalerylalkannin and other relevant alkannin/shikonin esters to offer a broader perspective on their potential. It is important to note that the experimental conditions, such as cell lines and assay durations, vary between studies, which should be considered when comparing the data.
Table 1: Anti-Inflammatory and Cytotoxic Activity of β-Acetoxyisovalerylalkannin
| Compound | Cell Line | Assay | Endpoint | Observed Effect | Concentration | Reference |
| β-Acetoxyisovalerylalkannin | HaCaT (human keratinocytes) | Western Blot | Inhibition of protein phosphorylation | Significant inhibition of p-P38, p-ERK1/2, and p-STAT3 | 4-8 µmol·L⁻¹ | (MDPI) |
| β-Acetoxyisovalerylalkannin | HaCaT (human keratinocytes) | Proliferation Assay | Suppression of proliferation | Potent suppression of excessive cell proliferation | Not specified | (MDPI) |
| β-Acetoxyisovalerylalkannin | HaCaT (human keratinocytes) | Apoptosis Assay | Induction of apoptosis | Induced apoptosis in keratinocytes | Not specified | (PubMed) |
| β-Acetoxyisovalerylalkannin | HaCaT (human keratinocytes) | mRNA level analysis | Downregulation of inflammatory markers | Downregulated CXCL1, CXCL2, CXCL8, CCL20, IFN-γ, MCP-1, TNF-α, and NF-κB | Not specified | (PubMed) |
Table 2: Comparative Cytotoxicity (IC50 values in µM) of Various Shikonin/Alkannin Esters Against Cancer Cell Lines
| Compound | A549 (Lung) | HCT116 (Colon) | HepG2 (Liver) | K562 (Leukemia) | L02 (Normal Liver) | MDCK (Normal Kidney) | Reference |
| Alkannin Derivative 23 | 1.67 ± 0.34 | - | - | - | 16.77 ± 1.44 | 9.23 ± 0.29 | (PubMed) |
| Acetylshikonin | - | - | - | - | - | - | |
| 4.295 (24h, A498) | - | - | - | - | - | (PMC) | |
| 5.62 (24h, ACHN) | - | - | - | - | - | (PMC) | |
| Isobutyrylshikonin | - | - | - | <0.1 (BCL1, 24h & 48h) | - | - | (ResearchGate) |
| 2-Methylbutyrylshikonin | - | - | - | <0.1 (BCL1, 24h & 48h) | - | - | (ResearchGate) |
| β,β-dimethylacrylalkannin | - | - | - | >10 | - | - | (PubMed) |
| Acetylalkannin | - | - | - | >10 | - | - | (PubMed) |
Note: A lower IC50 value indicates higher cytotoxic potency. Dashes (-) indicate that data was not available in the cited sources.
Experimental Protocols
Synthesis of Alkannin/Shikonin Esters (General Procedure)
This protocol describes a general method for the acylation of the side-chain hydroxyl group of shikonin or alkannin.
Materials:
-
Shikonin or Alkannin
-
Anhydrous Dichloromethane (CH2Cl2)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
The corresponding carboxylic acid for esterification
-
Cyclohexane
-
Silica gel
-
Celite®
-
Argon atmosphere
Procedure:
-
Dissolve shikonin (0.1 mmol) in anhydrous CH2Cl2 (5 mL) in a round-bottom flask under an argon atmosphere and cool to 0°C.
-
Add DCC to the solution and stir for 15 minutes.
-
Add DMAP and continue stirring for another 15 minutes.
-
Add the corresponding carboxylic acid to the reaction mixture.
-
Allow the reaction to stir for 5.5 hours to 5 days while slowly warming to room temperature.
-
Add cyclohexane (1 mL per 0.1 mmol of shikonin) and concentrate the mixture under reduced pressure.
-
Filter the concentrated mixture over a short column of silica (3 mm) and Celite® (2 mm) using a petroleum ether/CH2Cl2 gradient (1:0 to 1:2) as the eluent to purify the final ester product.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
Cells in culture
-
Test compounds (Acetoxyisovalerylalkannin and its analogs)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for MAPK/STAT3 Signaling Pathway
This protocol is for detecting the phosphorylation status of key proteins in the MAPK/STAT3 pathway.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-P38, anti-P38, anti-p-ERK1/2, anti-ERK1/2, anti-p-STAT3, anti-STAT3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities to determine the relative protein expression levels.
Signaling Pathway Visualization
The following diagrams illustrate the MAPK/STAT3 signaling pathway, which is modulated by β-acetoxyisovalerylalkannin, and a general experimental workflow for comparing the bioactivity of these compounds.
Caption: MAPK/STAT3 signaling pathway and the inhibitory points of β-acetoxyisovalerylalkannin.
Caption: General workflow for the comparative biological evaluation of synthetic analogs.
References
- 1. Design, synthesis, and biological evaluation of shikonin and alkannin derivatives as potential anticancer agents via a prodrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel alkannin and shikonin oxime derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of Acetoxyisovalerylalkannin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoxyisovalerylalkannin, a naphthoquinone derived from the root of Lithospermum erythrorhizon, has garnered significant interest for its potent anti-inflammatory properties. Its primary mechanism of action is attributed to the modulation of the MAPK/STAT3 signaling pathway.[1] However, as with any small molecule inhibitor, a thorough understanding of its off-target effects is paramount for advancing it through the drug development pipeline. Unintended interactions with other cellular targets can lead to unforeseen side effects, toxicity, or even therapeutic benefits in different contexts.
This guide provides a comparative overview of the methodologies used to assess the off-target effects of this compound and presents available data for this compound and its close analogue, Shikonin, alongside other known inhibitors of the STAT3 pathway: Niclosamide, Stattic, and Cryptotanshinone. By examining the on-target and off-target activities of these compounds, researchers can gain valuable insights into the broader pharmacological profile of this compound and design more informed experiments.
On-Target Mechanism of Action: The MAPK/STAT3 Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the activation of the MAPK/STAT3 signaling pathway.[1] This pathway is a critical regulator of cellular processes such as proliferation, differentiation, apoptosis, and inflammation. In many inflammatory diseases and cancers, this pathway is aberrantly activated.
References
Shikonin and its Derivatives: A Comparative Analysis of Biological Effects Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Shikonin, a naturally occurring naphthoquinone pigment isolated from the roots of plants in the Boraginaceae family, and its derivatives, such as alkannin, have garnered significant attention for their potent and diverse biological activities. Extensive research has demonstrated their anti-cancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive comparison of the biological effects of shikonin and its analogs across various cell lines, with a focus on the reproducibility of these effects. The information presented is supported by experimental data to aid researchers in their evaluation and potential application of these compounds.
Cytotoxic Effects: A Quantitative Comparison
The cytotoxic activity of shikonin and its derivatives is a cornerstone of their anti-cancer potential. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key metric for comparing this activity across different cell lines. The data consistently shows that shikonin exhibits broad-spectrum anti-cancer effects, often at low micromolar concentrations.[1]
| Cell Line | Cancer Type | Compound | IC50 (µM) | Exposure Time (h) | Reference |
| A549 | Lung Adenocarcinoma | Shikonin | ~1-2 | 48 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Shikonin | ~1-2 | 48 | [1] |
| PANC-1 | Pancreatic Cancer | Shikonin | ~1-2 | 48 | [1] |
| U2OS | Osteosarcoma | Shikonin | ~1-2 | 48 | [1] |
| SUIT2 | Pancreatic Carcinoma | Shikonin | 12.9 | 24 | [2] |
| SUIT2 | Pancreatic Carcinoma | Shikonin | 18.5 | 48 | [2] |
| U937 | Histiocytic Leukemia | Shikonin | < 1 | Not Specified | [2] |
| CEM/ADR5000 | Multidrug-Resistant Leukemia | Shikonin | < 1 | Not Specified | [2] |
| HL-60/AR | Multidrug-Resistant Leukemia | Shikonin | < 1 | Not Specified | [2] |
| MDAMB231/BCRP | Multidrug-Resistant Breast Cancer | Shikonin | < 1 | Not Specified | [2] |
| HCT116 | Colon Cancer | Shikonin | Not Specified | 24 | [3] |
| SW480 | Colon Cancer | Shikonin | Not Specified | 24 | [3] |
| HCT-116 | Colorectal Cancer | Alkannin | 2.38 | 48 | [4] |
| HCT-116 | Colorectal Cancer | Angelylalkannin | 4.76 | 48 | [4] |
| SW-480 | Colorectal Cancer | Alkannin | 4.53 | 48 | [4] |
| SW-480 | Colorectal Cancer | Angelylalkannin | 7.03 | 48 | [4] |
| CAKI-2 | Kidney Cancer | Shikonin | Dose-dependent effect | Not Specified | [5] |
| A-498 | Kidney Cancer | Shikonin | Dose-dependent effect | Not Specified | [5] |
| H1299 | Non-Small-Cell Lung Cancer | Shikonin | Dose-dependent effect | 48 | [6] |
| H460 | Non-Small-Cell Lung Cancer | Shikonin | Dose-dependent effect | 48 | [6] |
| SKOV3 | Ovarian Cancer | Alkannin | ~10 (for 50% inhibition) | Not Specified | [7] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and assay type.
Importantly, shikonin often demonstrates a degree of selectivity for cancer cells over normal cells. For instance, the IC50 of shikonin in the normal human hepatocyte LO2 cell line was found to be roughly four times higher than in the cancer cell lines tested in one study.[1] Similarly, alkannin and angelylalkannin showed significantly less effect on the proliferation of normal rat intestinal epithelial cells (IEC-6) compared to colorectal cancer cells.[4]
Mechanisms of Action: Induction of Apoptosis and Beyond
The primary mechanism by which shikonin and its derivatives exert their anti-cancer effects is through the induction of programmed cell death, or apoptosis.[1][3][5] This process is often mediated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades.[3]
Several key signaling pathways have been identified as being modulated by shikonin:
-
Mitochondria-Mediated Apoptosis: Shikonin can induce apoptosis by increasing intracellular ROS levels, which in turn leads to the depolarization of the mitochondrial membrane and the release of pro-apoptotic factors.[3] This process is often regulated by the Bcl-2 family of proteins.[3]
-
MAPK and PI3K/AKT Pathways: In some cancer cell lines, such as renal cancer cells, shikonin has been shown to activate the Ras/MAPK and PI3K/AKT pathways, leading to apoptosis.[5]
-
ERK Pathway Inhibition: Shikonin has been observed to reduce the levels of activated ERK and its downstream factor RSK in multiple cancer cell lines, indicating an inhibition of this key cell growth signaling pathway.[1]
-
Cell Cycle Arrest: Besides inducing apoptosis, shikonin can also cause cell cycle arrest, typically at the G2/M phase, further contributing to its anti-proliferative effects.[1]
The following diagram illustrates a generalized workflow for assessing the cytotoxic effects of shikonin on cancer cell lines.
References
- 1. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin Directly Targets Mitochondria and Causes Mitochondrial Dysfunction in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naphthoquinone Components from Alkanna tinctoria (L.) Tausch Showed Significant Antiproliferative Effects on Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Alkannin Inhibits the Development of Ovarian Cancer by Affecting miR-4461 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Cancer Mechanisms of Acetoxyisovalerylalkannin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Acetoxyisovalerylalkannin's mechanism of action with alternative therapies, supported by experimental data and validated through an understanding of key signaling pathways elucidated by knockout models.
This compound, a naphthoquinone compound derived from the root of Arnebia euchroma, and its parent compound, shikonin, have demonstrated significant anti-tumor activities. While direct knockout model validation for this compound is not yet prevalent in published literature, extensive research on shikonin and the signaling pathways it modulates provides a strong basis for understanding its mechanism of action. This guide synthesizes this information, offering a comparative analysis with established and emerging cancer therapies that target these same critical pathways.
Key Signaling Pathways in the Mechanism of Action
Shikonin and its derivatives, including this compound, exert their anti-cancer effects by modulating several key signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis. The significance of these pathways in cancer progression has been extensively validated through studies utilizing knockout mouse models.
PI3K/AKT Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[1][2] Shikonin has been shown to inhibit this pathway, leading to decreased proliferation and increased apoptosis in cancer cells.[3][4] Studies using conditional knockout mouse models have confirmed the critical role of PI3K signaling in tumorigenesis, making it a key therapeutic target.[5][6][7] For instance, genetic loss of key components of this pathway has been shown to suppress tumor development in various cancer models.[6]
Figure 1: this compound/Shikonin inhibits the PI3K/AKT signaling pathway.
JAK2/STAT3 Signaling Pathway
The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another critical regulator of cell proliferation, differentiation, and apoptosis. Its constitutive activation is frequently observed in various cancers. Shikonin has been demonstrated to suppress the JAK2/STAT3 pathway, leading to reduced tumor growth and angiogenesis.[7] The oncogenic role of STAT3 has been confirmed in studies using conditional STAT3 knockout mice, where its ablation was found to impair tumor development.[8] Conversely, some studies have also suggested a tumor-suppressive role for STAT3 depending on the cellular context.[8][9]
Figure 2: this compound/Shikonin inhibits the JAK2/STAT3 signaling pathway.
JNK and NF-κB Signaling Pathways
The c-Jun N-terminal kinase (JNK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are involved in cellular responses to stress, inflammation, and apoptosis. Shikonin has been shown to modulate both pathways, often leading to the induction of apoptosis in cancer cells. The role of JNK in cancer is complex, with studies using JNK knockout mice showing both tumor-promoting and tumor-suppressing functions depending on the context.[10][11][12][13] Similarly, NF-κB has been identified as a key player in cancer development and progression, and knockout studies have demonstrated its importance in tumor initiation and growth.[14][15][16]
Comparative Analysis with Alternative Therapies
The signaling pathways targeted by this compound and shikonin are also the focus of numerous other cancer therapies, both approved and in clinical development. This section provides a comparative overview.
| Target Pathway | This compound / Shikonin | Alternative Therapies (Inhibitors) | Status of Alternatives | Key Considerations for Alternatives |
| PI3K/AKT | Inhibition of pathway activation | Alpelisib, Buparlisib, Taselisib, Copanlisib, Pictilisib | Approved and in clinical trials[1][2][17][18] | Challenges include drug resistance, on-target toxicities, and the need for patient selection based on PIK3CA mutation status.[1][2][17][19] |
| JAK/STAT | Inhibition of JAK2 phosphorylation and STAT3 activation | Ruxolitinib, Tofacitinib, Fedratinib, Pacritinib | Approved for certain cancers and inflammatory diseases; numerous ongoing clinical trials[20][21][22][23][24] | Combination therapies with immune checkpoint inhibitors are showing promise. Safety profiles and off-target effects are important considerations.[21][24] |
| JNK | Modulation of JNK signaling, often leading to apoptosis | SP600125, AS602801, CC-401 | Primarily in preclinical and early-phase clinical trials[25][26][27][28][29] | The dual role of JNK in both promoting and suppressing tumors presents a challenge for therapeutic targeting. Isoform-specific inhibitors are being developed.[10][25][27] |
| NF-κB | Inhibition of NF-κB activation | Bortezomib, Carfilzomib (Proteasome inhibitors indirectly affect NF-κB) | Approved for multiple myeloma; other direct inhibitors in clinical trials[3][4][30][31][32] | Systemic inhibition of NF-κB can lead to significant toxicities due to its crucial role in normal immune function.[30] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to investigate the mechanism of action of shikonin and its derivatives.
Western Blot Analysis for Protein Expression
Objective: To determine the effect of this compound/shikonin on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/AKT and JAK/STAT.
Protocol Summary:
-
Cell Culture and Treatment: Plate cancer cells at a suitable density and treat with varying concentrations of this compound/shikonin for specified time periods.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-AKT, AKT, p-STAT3, STAT3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensities using image analysis software.[33]
Apoptosis Assay using Flow Cytometry
Objective: To quantify the percentage of apoptotic cells induced by this compound/shikonin treatment.
Protocol Summary:
-
Cell Treatment: Treat cancer cells with different concentrations of the compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark, according to the manufacturer's protocol.[34][35][36]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.[34][37][38]
Experimental Workflow and Logical Relationships
The validation of this compound's mechanism of action follows a logical progression from in vitro observations to in vivo confirmation, with knockout models providing crucial validation of the target's importance.
Figure 3: A logical workflow for validating the mechanism of action.
Conclusion
This compound and its parent compound shikonin represent promising anti-cancer agents with a multi-targeted mechanism of action. By inhibiting key signaling pathways such as PI3K/AKT and JAK2/STAT3, which have been validated as critical for tumorigenesis through knockout model studies, these compounds induce apoptosis and inhibit tumor growth. A thorough understanding of these mechanisms, in comparison to other targeted therapies, is essential for the strategic development and clinical application of this class of compounds. This guide provides a foundational resource for researchers to navigate the complexities of validating and comparing the therapeutic potential of this compound.
References
- 1. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetically engineered mouse models of PI3K signaling in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STAT3 in Cancer—Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT3 is a master regulator of epithelial identity and KRAS-driven tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 2 Faces of JNK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. news-medical.net [news-medical.net]
- 14. NF-κB and Cancer — Identifying Targets and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The emerging role of PI3K inhibitors for solid tumour treatment and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Facebook [cancer.gov]
- 21. labiotech.eu [labiotech.eu]
- 22. oaepublish.com [oaepublish.com]
- 23. Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. JAK Inhibitors Improve Immune Checkpoint Inhibitors - NCI [cancer.gov]
- 25. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. portlandpress.com [portlandpress.com]
- 28. The novel JNK inhibitor AS602801 inhibits cancer stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 29. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 30. mdpi.com [mdpi.com]
- 31. Small Molecule NF-κB Pathway Inhibitors in Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 32. NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. clausiuspress.com [clausiuspress.com]
- 34. Shikonin induced Apoptosis Mediated by Endoplasmic Reticulum Stress in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. Shikonin induces ROS-based mitochondria-mediated apoptosis in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 38. scispace.com [scispace.com]
A Comparative Analysis of Acetoxyisovalerylalkannin's Impact on Normal Versus Cancer Cells
For Immediate Release
This guide provides a comprehensive comparative analysis of the effects of Acetoxyisovalerylalkannin, also known as β,β-Dimethylacrylshikonin, on both normal and cancerous cell lines. The objective of this document is to furnish researchers, scientists, and drug development professionals with a consolidated resource detailing the compound's cytotoxic and apoptotic activities, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a naphthoquinone derivative isolated from the roots of plants such as Lithospermum erythrorhizon, has demonstrated significant anti-tumor properties.[1][2] In various cancer cell lines, this compound has been shown to inhibit cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle.[1][2][3] While its efficacy against cancer cells is well-documented, its effects on normal, non-cancerous cells are less clear, though some studies indicate potential for dose-dependent cytotoxicity. This guide synthesizes the available data to present a comparative overview.
Data Presentation: Cytotoxicity Profile
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Reference |
| HCT-116 | Colorectal Carcinoma | Not specified | 24, 48, 72 | [2] |
| A549 | Lung Adenocarcinoma | 14.22 | 24 | |
| A549 | Lung Adenocarcinoma | 10.61 | 48 | |
| SGC-7901 | Gastric Cancer | Not specified | 24, 48 | [1] |
| MCF-7 | Breast Carcinoma | 50 | 48 | [4] |
| MUG-Myx2a | Myxofibrosarcoma | 1.38 | 24 | [5] |
| MUG-Myx2b | Myxofibrosarcoma | 1.55 | 24 | [5] |
| A375 | Melanoma | Not specified | 48 | |
| B16-F0 | Melanoma | Not specified | 48 |
Effects on Normal Cells
Direct comparative studies of this compound on normal versus cancer cells are limited. However, research on the parent compound, shikonin, and its derivatives provides some insights:
-
Human Gingival Fibroblasts (hGF): A study on shikonin demonstrated that a low concentration (1 µM) promoted cell proliferation and migration, while higher concentrations (10 µM and 100 µM) were cytotoxic.[6]
-
Hypertrophic Scar-derived Human Skin Fibroblasts (HSFs): Shikonin at concentrations of 0.5 and 1 µg/ml did not adversely affect the viability of these cells.[7]
-
Normal Cell Line (V79): A study on a related derivative, acetylshikonin, reported a cytotoxic effect on V79 cells with a half-maximal effective concentration (EC50) of 0.49 mg/L.[8]
-
In Vivo Studies: Long-term administration of shikonin derivatives to rats at doses up to 800 mg/kg per day for six months showed no significant toxicity.[9] An in vivo study using this compound in mice indicated no cytotoxic effects in normal mice at the administered doses.[2]
These findings suggest that the cytotoxic effect of this compound and related compounds on normal cells is dose-dependent and may be less pronounced in a whole organism compared to isolated cell cultures. Further research is required to establish a clear selectivity index.
Mechanism of Action in Cancer Cells: Induction of Apoptosis
This compound primarily induces apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the regulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.
Specifically, treatment with this compound has been shown to:
-
Upregulate pro-apoptotic proteins: The expression of proteins like Bax and Bid is increased.[1][10]
-
Downregulate anti-apoptotic proteins: The expression of proteins such as Bcl-2 and Bcl-xL is reduced.[1][10]
This shift in the balance between pro- and anti-apoptotic proteins leads to the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspases, ultimately resulting in programmed cell death.[1] The Mitogen-Activated Protein Kinase (MAPK) signaling pathway has also been implicated in mediating these apoptotic effects.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare various concentrations of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Bcl-2 Family Proteins
This technique is used to detect changes in the expression of key apoptotic proteins.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bax, Bcl-xL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.
Visualizations
Experimental Workflow for Evaluating this compound
Caption: Workflow for assessing the effects of this compound.
Apoptosis Signaling Pathway Induced by this compound
Caption: Intrinsic apoptosis pathway activated by this compound.
Logical Relationship of Differential Effects
References
- 1. glpbio.com [glpbio.com]
- 2. Effect of β,β-Dimethylacrylshikonin on Inhibition of Human Colorectal Cancer Cell Growth in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β, β-Dimethylacrylshikonin induces mitochondria-dependent apoptosis of human lung adenocarcinoma cells in vitro via p38 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Shikonin reduces TGF-β1-induced collagen production and contraction in hypertrophic scar-derived human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology, toxicity and pharmacokinetics of acetylshikonin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. β,β-Dimethylacrylshikonin sensitizes human colon cancer cells to ionizing radiation through the upregulation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Acetoxyisovalerylalkannin and Other Natural Anti-Inflammatory Compounds
A Guide for Researchers and Drug Development Professionals
In the quest for novel anti-inflammatory agents, natural products remain a vital source of inspiration and therapeutic leads. This guide provides a comparative overview of the anti-inflammatory properties of β-acetoxyisovalerylalkannin, a naphthoquinone derived from plants of the Boraginaceae family, against other well-established natural anti-inflammatory compounds: curcumin, quercetin, and resveratrol. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform further investigation and development.
Executive Summary
β-Acetoxyisovalerylalkannin, a derivative of the bioactive alkannin/shikonin enantiomeric pair, demonstrates notable anti-inflammatory potential.[1] While direct comparative quantitative data against other popular natural compounds is limited, existing research on shikonin and its derivatives suggests potent inhibitory effects on key inflammatory pathways. This guide summarizes the available quantitative data, details common experimental protocols for assessing anti-inflammatory activity, and visualizes the primary signaling pathways involved.
Quantitative Comparison of Anti-Inflammatory Activity
The following tables summarize the available quantitative data for Acetoxyisovalerylalkannin and the selected natural anti-inflammatory compounds. It is crucial to note that the experimental conditions, such as cell types, stimuli, and assay methods, vary between studies. Therefore, direct comparison of absolute values should be approached with caution.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Compound | Target | Assay System | IC50 / Inhibition | Reference |
| Shikonin | Cell Viability | Human Chondrocytes | 1.2 ± 0.1 µM | [2][3][4][5] |
| Acetylshikonin | Cell Viability | Human Chondrocytes | 2.1 - 2.4 µM | [2][3] |
| β-Hydroxyisovalerylshikonin | NO, PGE2, IL-6, TNF-α | IL-1β-stimulated chondrocytes | Down-regulation | [6] |
| Curcumin | Nitric Oxide (NO) | LPS-activated RAW 264.7 macrophages | IC50 = 11.0 ± 0.59 μM | [5] |
| Curcumin Pyrazole (analog) | Nitric Oxide (NO) | LPS-activated RAW 264.7 macrophages | IC50 = 3.7 ± 0.16 μM | [5] |
| Curcumin | NF-κB activation | TNF-α-induced luciferase gene expression | IC50 = 2.16 ± 0.02 µM (for analog C-150) | [7] |
| Quercetin | PGE2 Production | LPS-stimulated RAW 264.7 macrophages | Significant inhibition | [8] |
| Resveratrol | - | - | - | - |
Note: Data for this compound was not available in the format of IC50 values in the reviewed literature. However, studies on its parent compounds and other derivatives indicate significant anti-inflammatory activity.
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)
| Compound | Animal Model | Dose | Inhibition of Edema | Reference |
| Quercetin | Rat | 10 mg/kg | Significant reduction | [9][10] |
| Resveratrol | Rat | 17.06% (low dose) - 30.15% (high dose) | [11] | |
| Curcumin | Rat | - | Significant inhibition | [12] |
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of these natural compounds are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β, LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Caption: NF-κB signaling pathway and points of inhibition.
Studies have shown that shikonin derivatives, curcumin, quercetin, and resveratrol can inhibit the NF-κB pathway at various points, primarily by suppressing the activation of the IKK complex and subsequent IκBα degradation, or by directly inhibiting the nuclear translocation of NF-κB.[13]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway in the inflammatory response. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of pro-inflammatory genes. The three main MAPK families are ERK, JNK, and p38.
References
- 1. β-acetoxyisovaleryl alkannin (AAN-II) from Alkanna tinctoria promotes the healing of pressure-induced venous ulcers in a rabbit model through the activation of TGF-β/Smad3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study on anti-inflammatory activities of the enantiomers, shikonin and alkannin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Shikonin Derivatives Inhibit Inflammation Processes and Modulate MAPK Signaling in Human Healthy and Osteoarthritis Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shikonin Derivatives Inhibit Inflammation Processes and Modulate MAPK Signaling in Human Healthy and Osteoarthritis Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcogj.com [phcogj.com]
- 7. In vitro antioxidant, anti-inflammatory and anticancer activities of ethyl acetate soluble proanthocyanidins of the inflorescence of Cocos nucifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis and In vitro Anti-inflammatory Effects of Gallic Acid, Ellagic Acid, and Quercetin from Radix Sanguisorbae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative analyses of anti-inflammatory effects of Resveratrol, Pterostilbene and Curcumin: in-silico and in-vitro evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alkannin reverses lipopolysaccharides-induced inflammatory responses by suppressing mitogen-activated protein kinase and nuclear factor kappa-B signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Acetoxyisovalerylalkannin in a Laboratory Setting
Introduction
Acetoxyisovalerylalkannin, a derivative of the naturally occurring naphthoquinone alkannin, is a compound of interest in pharmaceutical research due to its potential biological activities, including anticancer properties.[1][2][3] Proper handling and disposal of this compound are paramount to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its potential cytotoxic nature, this compound and all materials contaminated with it should be treated as hazardous cytotoxic waste.[4][5] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound in a research and drug development environment.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Item | Specification |
| Gloves | Nitrile or other chemical-resistant gloves (double-gloving recommended) |
| Eye Protection | Chemical safety goggles or a face shield |
| Lab Coat | Disposable or dedicated lab coat; gowns are preferred |
| Respiratory | A NIOSH-approved respirator may be necessary for handling powders or creating aerosols. Consult your institution's safety officer. |
This table summarizes the minimum recommended PPE for handling this compound waste.
Waste Segregation and Collection
Proper segregation of cytotoxic waste is critical to ensure it is handled and treated correctly.[5] All items that have come into contact with this compound must be considered cytotoxic waste.
Step 1: Identify and Segregate Immediately upon generation, segregate all waste contaminated with this compound from regular laboratory trash and other chemical waste streams.
Step 2: Use Designated Cytotoxic Waste Containers
-
Solid Waste: Dispose of all contaminated solid materials in a designated, leak-proof, and puncture-resistant container with a purple or red lid, clearly labeled with the cytotoxic symbol.[6] This includes:
-
Contaminated PPE (gloves, disposable lab coats)
-
Weighing boats and paper
-
Contaminated bench paper or absorbent pads
-
Pipette tips and other disposable lab plastics
-
-
Sharps Waste: All sharps (needles, scalpels, contaminated glass) must be disposed of in a UN-approved, puncture-resistant sharps container with a purple or red lid and a cytotoxic label.[4][6]
-
Liquid Waste: Collect liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container must be clearly labeled as "Cytotoxic Waste" and include the name of the compound. Do not mix with other solvent waste streams.
Disposal Procedure
Step 1: Container Management
-
Keep cytotoxic waste containers closed when not in use.
-
Do not overfill containers. Fill to the indicated line (typically 3/4 full).
Step 2: Decontamination of Work Area
-
After handling and disposing of the waste, decontaminate the work area (e.g., fume hood, benchtop) using an appropriate deactivating solution or a detergent and water, followed by a rinse. All cleaning materials must also be disposed of as cytotoxic waste.
Step 3: Waste Storage
-
Store sealed cytotoxic waste containers in a secure, designated area with restricted access until they are collected by a licensed hazardous waste disposal service.[6] This area should be clearly marked with a cytotoxic hazard warning.
Step 4: Final Disposal
-
The final disposal of cytotoxic waste must be conducted by a certified hazardous waste management company.[7] The standard and required method for destroying cytotoxic compounds is high-temperature incineration.[5][6] Never dispose of this compound or its contaminated waste down the drain or in the regular trash.[8]
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures: Spills
In the event of a spill, the primary goal is to contain the material and prevent exposure.
-
Small Spill (<5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Wear appropriate PPE (double gloves, lab coat, eye protection).
-
Cover the spill with absorbent pads.
-
Working from the outside in, clean the area with a suitable decontaminating agent.
-
Place all cleanup materials in a cytotoxic waste container.[9]
-
-
Large Spill (>5 mL or 5 g):
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent others from entering the area.
-
Only personnel trained in hazardous spill response should manage the cleanup.[9]
-
By adhering to these procedures, researchers and laboratory professionals can manage and dispose of this compound waste safely, ensuring a secure working environment and protecting the broader community and ecosystem. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for any chemical before use.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. danielshealth.ca [danielshealth.ca]
- 5. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 6. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Safeguarding Your Research: A Comprehensive Guide to Handling Acetoxyisovalerylalkannin
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Acetoxyisovalerylalkannin in the laboratory. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling chemically related substances, such as quinones, shikonin, and its derivatives. These guidelines are intended to supplement, not replace, your institution's standard operating procedures and a thorough risk assessment.
Immediate Safety and Personal Protective Equipment (PPE)
The primary hazards associated with this compound, inferred from related compounds, include potential skin and eye irritation, and possible toxicity if ingested or inhaled. Therefore, a stringent PPE protocol is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contaminated. |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or risk of splashing, chemical-resistant coveralls are recommended. |
| Respiratory | Use in a well-ventilated area, preferably within a certified chemical fume hood. For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter is advised. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control airborne particles.
-
Spill Prevention: Use secondary containment (e.g., a tray) when transporting or working with solutions of this compound.
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | First Aid and Response Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Minor Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water. |
| Major Spill | Evacuate the area immediately. Alert others and your institution's emergency response team. Do not attempt to clean up a major spill without proper training and equipment. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection and Disposal:
-
Segregation: Collect all waste (solid and liquid) containing this compound in a designated, labeled, and sealed hazardous waste container.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain.
Visualizing Safety Workflows
To further clarify the procedural steps for handling and emergency response, the following diagrams illustrate the recommended workflows.
Caption: A logical workflow for the safe handling of this compound.
Caption: A step-by-step guide for responding to an exposure event.
Caption: A procedural diagram for the proper disposal of chemical waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
